molecular formula C4H8N2O B111606 Azetidine-2-carboxamide CAS No. 130973-78-3

Azetidine-2-carboxamide

Cat. No.: B111606
CAS No.: 130973-78-3
M. Wt: 100.12 g/mol
InChI Key: KKCWBKUOPJMUQV-UHFFFAOYSA-N
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Description

Azetidine-2-carboxamide is a chemical compound of interest in medicinal chemistry and biochemical research, offered as its hydrochloride salt (CAS 1622351-27-2) with a molecular formula of C4H9ClN2O and a molecular weight of 136.58 . As a derivative of azetidine, it is a four-membered nitrogen-containing heterocycle. Its structure is closely related to Azetidine-2-carboxylic Acid (Aze), a well-studied non-proteinogenic amino acid that acts as a proline mimic . Proline analogs like Aze are known to be misincorporated into proteins in place of proline during synthesis, which can lead to the production of misfolded, non-functional proteins and trigger a subsequent cellular stress response known as the unfolded protein response . This mechanism makes such compounds valuable tools for researchers studying protein synthesis, protein folding, and cellular stress pathways . The carboxamide functional group in this compound makes it a versatile building block for the synthesis of more complex molecules and potential pharmaceuticals. It is also available in enantiopure forms, such as (S)-Azetidine-2-carboxamide (CAS 105499-39-6), which are crucial for researching stereospecific biological interactions . This product is intended for research applications only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

azetidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c5-4(7)3-1-2-6-3/h3,6H,1-2H2,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCWBKUOPJMUQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50926988
Record name Azetidine-2-carboximidic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130973-78-3
Record name Azetidine-2-carboximidic acid
Source EPA DSSTox
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Record name azetidine-2-carboxamide
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Azetidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-2-carboxamide, a derivative of the non-proteinogenic amino acid azetidine-2-carboxylic acid, is a compound of interest in medicinal chemistry and drug discovery. Its strained four-membered ring structure imparts unique conformational constraints, making it a valuable scaffold for the design of novel therapeutics. Understanding the physicochemical properties of this molecule is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Due to the limited availability of experimental data for this specific derivative, this guide presents a combination of computed data for this compound and, for comparative purposes, experimental data for the parent compound, Azetidine-2-carboxylic acid. Furthermore, detailed experimental protocols for the determination of key physicochemical parameters are provided to facilitate further research and characterization of this and similar compounds.

Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in biological systems. The following tables summarize the available data for this compound and its parent carboxylic acid.

Table 1: Physicochemical Properties of this compound (Computed Data)

PropertyValueData TypeSource
Molecular Formula C₄H₈N₂O-PubChem[1]
Molecular Weight 100.12 g/mol ComputedPubChem[1]
XLogP3 -1.1ComputedPubChem[1]
pKa (strongest acidic) 16.21PredictedChemAxon
Topological Polar Surface Area 55.1 ŲComputedPubChem[1]
Hydrogen Bond Donor Count 2ComputedPubChem[1]
Hydrogen Bond Acceptor Count 2ComputedPubChem[1]
Rotatable Bond Count 1ComputedPubChem[1]

Table 2: Physicochemical Properties of Azetidine-2-carboxylic acid (Experimental Data)

PropertyValueData TypeSource
Molecular Formula C₄H₇NO₂-Wikipedia[2]
Molecular Weight 101.10 g/mol -Wikipedia[2]
Melting Point 215 °C (decomposes)ExperimentalWikipedia[2]
Boiling Point 242 °CExperimentalWikipedia[2]
Water Solubility 5.0 g/100 mLExperimentalWikipedia[2]
pKa Not available--
LogP Not available--

Synthesis and Reactivity

This compound can be synthesized from its corresponding carboxylic acid precursor, Azetidine-2-carboxylic acid. A common method for this transformation is the activation of the carboxylic acid followed by reaction with ammonia or an ammonia equivalent. The reactivity of the azetidine ring is influenced by ring strain, making it susceptible to nucleophilic attack under certain conditions.

Synthesis_of_Azetidine_2_carboxamide cluster_reactants Reactants cluster_product Product A Azetidine-2-carboxylic acid C Activated Intermediate (e.g., Acyl Chloride) A->C Activation B Activating Agent (e.g., SOCl₂, DCC) E This compound C->E Amination D Ammonia or Ammonium Hydroxide

General synthetic workflow for this compound.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data. The following sections outline the methodologies for determining key properties.

Melting Point Determination

The melting point is a fundamental property indicating the purity of a crystalline solid.

Melting_Point_Determination A Sample Preparation: Finely powder the solid sample. B Capillary Loading: Pack a small amount of the sample into a capillary tube (1-2 mm height). A->B C Apparatus Setup: Place the capillary tube in a melting point apparatus. B->C D Heating: Heat the sample slowly (1-2 °C/min) near the expected melting point. C->D E Observation: Record the temperature range from the onset of melting to complete liquefaction. D->E F Result: Melting Point Range E->F

Workflow for melting point determination.

A detailed protocol involves the following steps:

  • Sample Preparation: A small amount of the dry, crystalline compound is finely powdered.

  • Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.[3]

  • Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium.[3]

  • Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.[3]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Boiling_Point_Determination A Sample Preparation: Place a small volume of the liquid in a test tube. B Capillary Inversion: Insert a sealed capillary tube, open end down, into the liquid. A->B C Heating: Heat the test tube in a suitable heating bath. B->C D Observation: Observe for a continuous stream of bubbles from the capillary tube. C->D E Cooling & Recording: Remove heat and record the temperature when the liquid enters the capillary tube. D->E F Result: Boiling Point E->F

Workflow for boiling point determination (Capillary Method).

A common micro-method involves these steps:

  • Sample Preparation: A small amount of the liquid is placed in a small test tube.[4]

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid.[4]

  • Heating: The test tube is gently heated in a heating bath. Air trapped in the capillary tube expands and escapes as bubbles.[4]

  • Observation: As the temperature approaches the boiling point, a continuous stream of bubbles will emerge from the capillary tube.[5]

  • Cooling and Recording: The heat source is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[5]

pKa Determination by Potentiometric Titration

The pKa is a measure of the acidity of a compound. Potentiometric titration is a highly accurate method for its determination.

pKa_Determination A Solution Preparation: Dissolve a precise amount of the compound in deionized water or a co-solvent. B Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a stirrer. A->B C Titration: Add a standardized titrant (acid or base) in small, known increments. B->C D Data Collection: Record the pH after each addition of the titrant. C->D E Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. D->E F pKa Calculation: Determine the pH at the half-equivalence point, which corresponds to the pKa. E->F

Workflow for pKa determination by potentiometric titration.

The experimental procedure is as follows:

  • Solution Preparation: A known concentration of the compound is prepared in a suitable solvent, typically water or a water-miscible co-solvent for poorly soluble compounds. The ionic strength is usually kept constant with an inert salt.[1][6]

  • Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.[1]

  • Titration: A standardized solution of a strong acid or base is added in small, precise increments.[1][6]

  • Data Recording: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.[1]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point(s) are identified from the inflection point(s) of the curve.[6]

  • pKa Determination: The pKa is determined from the pH value at the half-equivalence point.[6]

LogP Determination by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.

LogP_Determination A System Preparation: Pre-saturate n-octanol and water (or buffer) with each other. B Partitioning: Dissolve a known amount of the compound in one phase and mix with the other phase in a separatory funnel. A->B C Equilibration: Shake the mixture for a set period to allow for partitioning equilibrium. B->C D Phase Separation: Allow the two phases to separate completely. C->D E Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis, HPLC). D->E F LogP Calculation: Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. E->F

Workflow for LogP determination by the shake-flask method.

The key steps are:

  • Solvent Preparation: n-Octanol and water (or a suitable buffer, typically at pH 7.4 for LogD) are mutually saturated by shaking them together for an extended period, followed by separation.[7][8]

  • Partitioning: A known amount of the compound is dissolved in one of the pre-saturated phases. This solution is then mixed with a known volume of the other pre-saturated phase in a separatory funnel.[7]

  • Equilibration: The mixture is shaken vigorously for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.[8]

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.[8]

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[7][8]

  • Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[7]

Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.

Solubility_Determination A Equilibrium Method: Add an excess amount of the solid compound to a known volume of water (or buffer) in a sealed container. B Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A->B C Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation. B->C D Concentration Analysis: Determine the concentration of the dissolved compound in the clear solution using a validated analytical method. C->D E Result: Aqueous Solubility D->E

Workflow for aqueous solubility determination.

A standard method for determining equilibrium solubility is as follows:

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the aqueous medium (e.g., purified water or a buffer of a specific pH) in a sealed vial.[9]

  • Equilibration: The mixture is agitated at a constant temperature (often 25°C or 37°C) for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[9]

  • Phase Separation: The saturated solution is carefully separated from the excess solid by filtration or centrifugation. Care must be taken to avoid precipitation or further dissolution during this step.[9]

  • Concentration Analysis: The concentration of the compound in the clear, saturated solution is determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy.[9]

Conclusion

This technical guide has provided a summary of the available physicochemical data for this compound, highlighting the current reliance on computed values. For a more complete understanding of this molecule's properties, further experimental investigation is warranted. The detailed protocols provided herein offer a robust framework for researchers to undertake such studies. A thorough characterization of the physicochemical properties of this compound and its analogues will be instrumental in advancing their potential as novel therapeutic agents.

References

An In-depth Technical Guide to (R)-Azetidine-2-carboxamide: Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Azetidine-2-carboxamide, a derivative of the non-proteinogenic amino acid azetidine-2-carboxylic acid, is a molecule of significant interest in medicinal chemistry and drug development. Its strained four-membered ring and chiral center at the C2 position impart unique conformational constraints and biological activities. This guide provides a comprehensive overview of the structure, stereochemistry, and key physicochemical properties of (R)-Azetidine-2-carboxamide. It details experimental protocols for its synthesis and characterization and explores its biological significance as a proline analogue, particularly its role in the disruption of collagen synthesis.

Core Structure and Stereochemistry

(R)-Azetidine-2-carboxamide is a heterocyclic compound featuring a saturated four-membered ring containing one nitrogen atom (an azetidine ring). A carboxamide group is attached to the carbon atom at the 2-position. The stereochemistry at this chiral center is designated as (R) according to the Cahn-Ingold-Prelog priority rules.

The strained azetidine ring is a key structural feature, influencing the molecule's conformation and reactivity. This ring is less flexible than the five-membered pyrrolidine ring of proline, a naturally occurring amino acid for which azetidine-2-carboxylic acid and its derivatives can act as mimics.[1][2]

Table 1: General Physicochemical Properties of Azetidine-2-carboxamide

PropertyValueSource
Molecular FormulaC₄H₈N₂OPubChem[1]
Molecular Weight100.12 g/mol PubChem[1]
IUPAC Name(2R)-azetidine-2-carboxamidePubChem
CAS Number1841106-27-1PubChem
AppearancePredicted to be a solidGeneral Knowledge
SolubilityExpected to be soluble in water and polar organic solventsGeneral Knowledge
Crystallographic Data

To date, a specific crystal structure for (R)-Azetidine-2-carboxamide has not been reported in publicly available databases. However, the crystal structure of the closely related (S)-azetidine-2-carboxylic acid provides valuable insight into the bond lengths and angles of the azetidine ring. It is important to note that the substitution of the carboxylic acid with a carboxamide group may lead to minor variations in these parameters.

Table 2: Representative Bond Lengths and Angles of the Azetidine Ring (from (S)-Azetidine-2-carboxylic acid)

ParameterValue (Å or °)
Bond Lengths
C2-N1~1.49
N1-C4~1.50
C4-C3~1.55
C3-C2~1.54
C2-C(arboxamide)~1.52
Bond Angles
C4-N1-C2~90
N1-C2-C3~87
C2-C3-C4~88
C3-C4-N1~90

Disclaimer: The data in Table 2 is based on the crystal structure of L-azetidine-2-carboxylic acid and should be considered an approximation for (R)-Azetidine-2-carboxamide.

Spectroscopic and Analytical Data

Table 3: Predicted ¹H and ¹³C NMR Spectral Data for (R)-Azetidine-2-carboxamide

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
H24.0 - 4.5t~8-10
H3 (axial)2.2 - 2.6m
H3 (equatorial)2.6 - 3.0m
H4 (axial)3.5 - 3.9m
H4 (equatorial)3.8 - 4.2m
NH (amide)7.0 - 8.0br s
NH₂ (amide)7.0 - 8.0br s
¹³C NMR Predicted Chemical Shift (ppm)
C255 - 65
C325 - 35
C445 - 55
C=O (amide)170 - 180

Note: Predicted chemical shifts are highly dependent on the solvent and other experimental conditions.

Table 4: Representative Infrared (IR) Spectroscopy Data for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
N-H Stretch (amide)3100 - 3500Medium-Strong, Broad
C-H Stretch (alkane)2850 - 3000Medium
C=O Stretch (amide I)1630 - 1690Strong
N-H Bend (amide II)1550 - 1640Medium-Strong

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

m/zPossible Fragment
100[M]⁺ (Molecular Ion)
83[M - NH₃]⁺
72[M - CO]⁺
56[M - CONH₂]⁺
44[CONH₂]⁺

Experimental Protocols

Synthesis of (R)-Azetidine-2-carboxamide

A common route for the synthesis of (R)-Azetidine-2-carboxamide involves the amidation of the corresponding carboxylic acid, (R)-azetidine-2-carboxylic acid.

Protocol: Amidation of (R)-Azetidine-2-carboxylic Acid

  • Activation of the Carboxylic Acid:

    • To a solution of (R)-azetidine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) under an inert atmosphere (e.g., nitrogen or argon), add a coupling agent such as dicyclohexylcarbodiimide (DCC, 1.1 eq) and an activator like N-hydroxysuccinimide (NHS, 1.1 eq).

    • Stir the reaction mixture at room temperature for 1-2 hours to form the activated ester.

  • Amidation:

    • Cool the reaction mixture to 0 °C.

    • Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., 7N NH₃ in methanol) in excess.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure (R)-Azetidine-2-carboxamide.

A detailed workflow for a similar synthesis is provided below.[3]

cluster_synthesis Synthesis of (R)-Azetidine-2-carboxamide Start Start Activate_Acid Activate (R)-Azetidine-2-carboxylic Acid (e.g., with DCC/NHS) Start->Activate_Acid 1. Activation Amidation React with Ammonia Activate_Acid->Amidation 2. Amidation Purification Purify by Chromatography Amidation->Purification 3. Purification Product (R)-Azetidine-2-carboxamide Purification->Product

Synthetic Workflow

Biological Significance and Signaling Pathways

(R)-Azetidine-2-carboxamide, as a derivative of azetidine-2-carboxylic acid, is expected to exhibit similar biological activity as a proline analogue. Proline is a crucial amino acid for the structure of many proteins, most notably collagen, where it plays a key role in the formation and stability of the triple helix.[4][5]

Azetidine-2-carboxylic acid can be mistakenly incorporated into polypeptide chains in place of proline by prolyl-tRNA synthetase.[6] The smaller, more constrained four-membered ring of azetidine disrupts the normal secondary and tertiary structure of the protein, leading to misfolding and loss of function.[2] In the case of collagen, this misincorporation inhibits the formation of the stable triple helix, leading to defective collagen fibrils.[7]

cluster_pathway Mechanism of Action: Proline Analogue Proline Proline Prolyl_tRNA_Synthetase Prolyl-tRNA Synthetase Proline->Prolyl_tRNA_Synthetase Binds Azetidine (R)-Azetidine-2-carboxamide Azetidine->Prolyl_tRNA_Synthetase Competitively Binds tRNA_Pro tRNA-Pro Prolyl_tRNA_Synthetase->tRNA_Pro Charges Ribosome Ribosome Prolyl_tRNA_Synthetase->Ribosome Incorrectly delivers Azetidine derivative tRNA_Pro->Ribosome Delivers Proline Polypeptide Growing Polypeptide Chain Ribosome->Polypeptide Incorporates Proline Misfolded_Protein Misfolded, Non-functional Protein Ribosome->Misfolded_Protein Incorporates Azetidine derivative Normal_Protein Functional Protein (e.g., Collagen Triple Helix) Polypeptide->Normal_Protein Correct Folding

Disruption of Protein Synthesis

Conclusion

(R)-Azetidine-2-carboxamide is a synthetically accessible molecule with significant potential in the field of drug discovery due to its structural similarity to proline. While detailed experimental data for this specific compound is limited, this guide provides a comprehensive overview based on available information for closely related analogues. The ability of its parent compound to interfere with protein synthesis, particularly of collagen, highlights a key mechanism of action that can be exploited in the development of new therapeutic agents. Further research is warranted to fully characterize the physicochemical and biological properties of (R)-Azetidine-2-carboxamide and to explore its full potential in various therapeutic areas.

References

The Rising Therapeutic Potential of Azetidine-2-Carboxamide Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The constrained, four-membered azetidine ring, particularly when incorporated into a carboxamide scaffold, has emerged as a privileged structure in medicinal chemistry. This unique heterocyclic motif imparts favorable conformational rigidity and metabolic stability to molecules, making azetidine-2-carboxamide derivatives promising candidates for a diverse range of therapeutic applications. This technical guide provides a comprehensive overview of the significant biological activities of these derivatives, with a focus on their anticancer and antiviral properties. It includes detailed experimental methodologies, quantitative data summaries, and visualizations of key biological pathways to serve as a valuable resource for researchers in the field.

Anticancer Activity: Targeting the STAT3 Signaling Pathway

A significant body of research has highlighted the potential of (R)-azetidine-2-carboxamide derivatives as potent and selective inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3][4] Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, including breast cancer, and plays a crucial role in tumor cell proliferation, survival, and invasion.[2][5][6][7]

Quantitative Data on Anti-Breast Cancer Activity

Several (R)-azetidine-2-carboxamide derivatives have demonstrated sub-micromolar to low-micromolar efficacy in inhibiting STAT3 DNA-binding activity and the viability of human breast cancer cell lines, particularly triple-negative breast cancer (TNBC) models such as MDA-MB-231 and MDA-MB-468.[1][4] The table below summarizes the reported in vitro potencies.

Compound IDSTAT3 DNA-Binding IC50 (μM)Breast Cancer Cell Viability EC50 (μM)Cell LineCitation
H0980.28 - 0.66--[1]
H1270.28 - 0.66--[1]
H1520.28 - 0.66--[1]
H1690.28 - 0.661.0 - 1.9MDA-MB-231, MDA-MB-468[1]
H1740.28 - 0.66--[1]
H1820.28 - 0.661.0 - 1.9MDA-MB-231, MDA-MB-468[1]
H2030.28 - 0.66--[1]
5a0.55--[4]
5o0.38--[4]
8i0.34--[4]
7e-0.9 - 1.9MDA-MB-231, MDA-MB-468[4]
7f-0.9 - 1.9MDA-MB-231, MDA-MB-468[4]
7g-0.9 - 1.9MDA-MB-231, MDA-MB-468[4]
9k-0.9 - 1.9MDA-MB-231, MDA-MB-468[4]
Mechanism of Action: Inhibition of STAT3 Signaling

This compound derivatives exert their anticancer effects by directly inhibiting the DNA-binding activity of STAT3. This prevents the transcription of downstream target genes essential for tumor progression, such as c-Myc, VEGF, and survivin.[1] The inhibition of STAT3 signaling leads to a cascade of anti-tumor responses, including the induction of apoptosis.[1]

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor (e.g., IL-6R) JAK JAK Cytokine_Receptor->JAK Growth_Factor_Receptor Growth Factor Receptor (e.g., EGFR) STAT3_inactive STAT3 (inactive) Growth_Factor_Receptor->STAT3_inactive activates JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer dimerizes DNA DNA STAT3_dimer->DNA translocates to nucleus and binds to DNA Azetidine_Inhibitor This compound Derivative Azetidine_Inhibitor->STAT3_dimer inhibits DNA binding Target_Genes Target Gene Transcription (c-Myc, VEGF, Survivin) DNA->Target_Genes Cell_Response Tumor Progression (Proliferation, Survival, Angiogenesis) Target_Genes->Cell_Response Cytokine Cytokine (e.g., IL-6) Cytokine->Cytokine_Receptor Growth_Factor Growth Factor (e.g., EGF) Growth_Factor->Growth_Factor_Receptor

STAT3 Signaling Pathway and Inhibition by this compound Derivatives.

Experimental Protocols

This assay is used to detect the binding of STAT3 to a specific DNA sequence.

  • Nuclear Extract Preparation:

    • Culture breast cancer cells (e.g., MDA-MB-231) to 80-90% confluency.

    • Treat cells with the this compound derivative or vehicle control for the desired time.

    • Harvest cells and isolate nuclear extracts using a commercial kit or standard biochemical procedures.

    • Determine the protein concentration of the nuclear extracts using a Bradford or BCA assay.

  • Probe Labeling:

    • Synthesize a double-stranded DNA oligonucleotide containing the STAT3 consensus binding site (e.g., SIE probe: 5′-AGCTTCATTTCCCGTAAATCCCTA-3′).

    • Label the probe with [γ-³²P]ATP using T4 polynucleotide kinase.

    • Purify the labeled probe using a spin column.

  • Binding Reaction:

    • In a final volume of 20 µL, combine the following in order: binding buffer (e.g., 10 mM HEPES, pH 7.9, 50 mM KCl, 10% glycerol, 1 mM DTT), 1-2 µg of poly(dI-dC) as a non-specific competitor, the desired concentration of the this compound inhibitor, and 5-10 µg of nuclear extract.

    • Incubate the mixture at room temperature for 10 minutes.

    • Add the ³²P-labeled probe (approximately 20,000-50,000 cpm) and incubate for an additional 20 minutes at room temperature.

  • Electrophoresis and Detection:

    • Load the samples onto a non-denaturing 4-6% polyacrylamide gel.

    • Run the gel in 0.5x TBE buffer at 150-200V for 1.5-2 hours at 4°C.

    • Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the DNA-protein complexes. The intensity of the shifted band corresponding to the STAT3-DNA complex is quantified.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding:

    • Plate breast cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently shake the plate for 10-15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.[8][9][10][11]

This assay assesses the ability of single cells to proliferate and form colonies, indicating long-term cell survival.

  • Cell Seeding:

    • Seed a low number of breast cancer cells (e.g., 500-1000 cells per well) in 6-well plates.[12]

    • Allow the cells to attach overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the this compound derivative or vehicle control.

    • Incubate the plates for 24-48 hours.

  • Colony Growth:

    • Replace the treatment medium with fresh, drug-free medium.

    • Incubate the plates for 10-14 days, changing the medium every 2-3 days, until visible colonies are formed.[12][13][14]

  • Staining and Quantification:

    • Wash the colonies with PBS.

    • Fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes.

    • Stain the colonies with 0.5% crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies (typically containing >50 cells) in each well. The colony formation efficiency is calculated as the ratio of the number of colonies to the number of cells seeded.

Experimental_Workflow_Anticancer cluster_invitro In Vitro Assays EMSA STAT3 DNA-Binding Assay (EMSA) IC50 IC50 EMSA->IC50 Determine IC50 MTT Cell Viability Assay (MTT) EC50 EC50 MTT->EC50 Determine EC50 Colony_Formation Colony Formation Assay Survival_Rate Survival_Rate Colony_Formation->Survival_Rate Assess Long-Term Survival Azetidine_Compound This compound Derivative Azetidine_Compound->EMSA Test Compound Azetidine_Compound->MTT Test Compound Azetidine_Compound->Colony_Formation Test Compound Breast_Cancer_Cells Breast Cancer Cell Lines (e.g., MDA-MB-231) Breast_Cancer_Cells->EMSA Nuclear Extract Breast_Cancer_Cells->MTT Cells Breast_Cancer_Cells->Colony_Formation Cells

Workflow for evaluating the anticancer activity of azetidine derivatives.

Antiviral Activity

Certain azetidine-2-one derivatives, a closely related class of compounds, have demonstrated promising antiviral activity against a range of viruses, including human coronaviruses and human cytomegalovirus (HCMV).[15][16]

Quantitative Data on Antiviral Activity

The following table summarizes the in vitro antiviral efficacy of specific azetidin-2-one derivatives.

Compound IDVirusCell LineEC50 (μM)Citation
trans-11fHuman Coronavirus 229E-45[15]
cis-11fInfluenza A virus H1N1-12 (visual CPE), 8.3 (TMS)[15]
Proposed Mechanism of Antiviral Action

While the exact mechanism of action for many antiviral azetidin-2-one derivatives is still under investigation, a plausible hypothesis involves the inhibition of viral proteases.[16] Many viruses rely on proteases for the cleavage of viral polyproteins into functional enzymes and structural proteins, a critical step in the viral replication cycle. The strained β-lactam ring of the azetidin-2-one scaffold can act as a "warhead," acylating a key active site residue (e.g., serine or cysteine) of the viral protease, leading to its irreversible inhibition.

Antiviral_Mechanism cluster_virus_replication Viral Replication Cycle Viral_Polyprotein Viral Polyprotein Viral_Protease Viral Protease Viral_Polyprotein->Viral_Protease substrate for Functional_Proteins Functional Viral Proteins Viral_Protease->Functional_Proteins cleaves into New_Virions Assembly of New Virions Functional_Proteins->New_Virions Azetidinone_Derivative Azetidin-2-one Derivative Azetidinone_Derivative->Viral_Protease irreversibly inhibits

Proposed mechanism of antiviral action for azetidin-2-one derivatives.

Experimental Protocols

This assay measures the ability of a compound to protect cells from the virus-induced cell death.[17]

  • Cell Seeding:

    • Seed a permissive cell line (e.g., MRC-5 for HCoV-229E) in a 96-well plate and grow to confluency.

  • Infection and Treatment:

    • Prepare serial dilutions of the azetidin-2-one derivative in culture medium.

    • Aspirate the growth medium from the cells and infect them with a viral suspension at a predetermined multiplicity of infection (MOI).

    • After a 1-2 hour adsorption period, remove the viral inoculum and add the medium containing the test compounds or vehicle control.

  • Incubation and CPE Observation:

    • Incubate the plates at the optimal temperature for the virus (e.g., 33-35°C for HCoV-229E) for several days.

    • Monitor the cells daily for the appearance of cytopathic effects (e.g., cell rounding, detachment) using an inverted microscope.

  • Quantification of Cell Viability:

    • At the end of the incubation period, quantify the number of viable cells using a method such as the MTT assay (described above) or by staining with crystal violet.

    • The EC50 value is the concentration of the compound that protects 50% of the cells from virus-induced death.

This assay quantifies the reduction in the number of viral plaques in the presence of an antiviral compound.[18][19][20][21]

  • Cell Seeding:

    • Seed a monolayer of a suitable host cell line in 6-well or 12-well plates.

  • Infection and Treatment:

    • Prepare serial dilutions of the virus and infect the cell monolayers for 1-2 hours.

    • Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) that includes different concentrations of the azetidin-2-one derivative or a vehicle control. This restricts the spread of the virus to adjacent cells, resulting in the formation of localized lesions called plaques.

  • Incubation and Plaque Visualization:

    • Incubate the plates for several days until plaques are visible.

    • Fix the cells with a fixative solution (e.g., 10% formalin).

    • Stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet). The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Plaque Counting and EC50 Determination:

    • Count the number of plaques in each well.

    • The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Synthesis of this compound and Azetidin-2-one Derivatives

The synthesis of these valuable scaffolds can be achieved through various synthetic routes.

General Synthesis of (R)-Azetidine-2-carboxamide Derivatives (STAT3 Inhibitors)

A common approach involves the coupling of a protected (R)-azetidine-2-carboxylic acid with a substituted aniline or benzoic acid derivative.

Synthesis_STAT3_Inhibitor Start Boc-(R)-Azetidine-2-carboxylic acid Step1 Protection of Carboxylic Acid Start->Step1 Step2 Deprotection of Amine Step1->Step2 Step3 Sulfonylation Step2->Step3 Step4 Deprotection of Carboxylic Acid Step3->Step4 Step5 Amide Coupling Step4->Step5 Final (R)-Azetidine-2-carboxamide Derivative Step5->Final Amine Substituted Aniline or Benzoic Acid Derivative Amine->Step5

General synthetic scheme for (R)-azetidine-2-carboxamide STAT3 inhibitors.

General Synthesis of Azetidin-2-one Derivatives (Antiviral Agents)

The Staudinger cycloaddition is a widely used method for the synthesis of β-lactams (azetidin-2-ones). This [2+2] cycloaddition reaction occurs between a ketene and an imine.[22][23][24][25][26] The Kinugasa reaction is another important method for synthesizing these compounds.[27]

Synthesis_Antiviral Aldehyde Substituted Aldehyde Imine Schiff Base (Imine) Aldehyde->Imine Amine Primary Amine Amine->Imine Cycloaddition [2+2] Cycloaddition (Staudinger Reaction) Imine->Cycloaddition Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Cycloaddition Final Azetidin-2-one Derivative Cycloaddition->Final Base Base (e.g., Triethylamine) Base->Cycloaddition

General synthetic scheme for azetidin-2-one derivatives via Staudinger reaction.

Conclusion

This compound derivatives and their related azetidin-2-one analogues represent a promising class of compounds with significant therapeutic potential. Their demonstrated efficacy as anticancer agents, through the inhibition of the STAT3 signaling pathway, and as antiviral agents, positions them as valuable leads for further drug discovery and development efforts. The experimental protocols and data presented in this guide offer a solid foundation for researchers to explore and expand upon the biological activities of this fascinating heterocyclic scaffold. Future work should focus on optimizing the potency and pharmacokinetic properties of these derivatives, as well as elucidating their precise mechanisms of action to unlock their full therapeutic potential.

References

Azetidine-2-carboxamide as a Proline Analog in Peptides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proline, with its unique cyclic structure, plays a pivotal role in peptide and protein architecture, influencing secondary structure, stability, and biological activity. The substitution of proline with non-proteinogenic analogs is a key strategy in medicinal chemistry to modulate these properties. Azetidine-2-carboxamide, derived from its corresponding carboxylic acid (Aze), is a four-membered ring analog of proline that offers a distinct conformational profile.[1] This guide provides a comprehensive technical overview of the use of this compound as a proline surrogate in peptides, covering its synthesis, conformational effects, and impact on biological function, supported by experimental data and detailed protocols.

The incorporation of azetidine-2-carboxylic acid into peptides can lead to significant alterations in their three-dimensional structure.[2] Unlike the five-membered ring of proline which commonly induces β-turns, the smaller, more planar four-membered azetidine ring preferentially stabilizes γ-turn-like conformations.[3][4] This fundamental difference in turn preference provides a powerful tool for medicinal chemists to manipulate peptide backbone geometry.[4] Furthermore, peptides containing azetidine-2-carboxylic acid are generally more flexible than their proline-containing counterparts due to reduced steric hindrance.[2][4] This increased flexibility can, however, lead to a destabilization of ordered secondary structures like the collagen triple helix.[2] The substitution of natural amino acids with non-proteinogenic analogs like azetidine derivatives can also enhance resistance to enzymatic degradation, a critical factor in drug development.[4]

Synthesis of this compound Containing Peptides

The incorporation of this compound into a peptide sequence typically involves the use of N-protected azetidine-2-carboxylic acid during standard peptide synthesis protocols. Both solid-phase and solution-phase methodologies are applicable.

Synthesis of N-Fmoc-L-azetidine-2-carboxylic acid

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is standard for solid-phase peptide synthesis (SPPS). Fmoc-L-azetidine-2-carboxylic acid is a commercially available building block essential for this process.[2]

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for synthesizing peptides containing this compound.

This protocol outlines the manual synthesis of a model tripeptide, Ac-Ala-Aze-NH2, on a Rink Amide resin.

  • Resin Swelling: Swell 100 mg of Rink Amide resin (loading capacity ~0.5 mmol/g) in dimethylformamide (DMF) for 1 hour in a fritted syringe.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 2 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 2 mL), dichloromethane (DCM) (3 x 2 mL), and DMF (3 x 2 mL).

  • Coupling of Fmoc-Aze-OH:

    • Dissolve 4 equivalents of Fmoc-L-azetidine-2-carboxylic acid, 3.95 equivalents of HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and 6 equivalents of N,N-diisopropylethylamine (DIEA) in 1.5 mL of DMF.

    • Add the activation mixture to the deprotected resin.

    • Agitate for 2 hours at room temperature.

    • To check for completion, perform a Kaiser test. If the test is positive (blue), continue coupling for another hour.

    • Drain the coupling solution and wash the resin with DMF (5 x 2 mL).

  • Fmoc Deprotection: Repeat step 2.

  • Coupling of Fmoc-Ala-OH: Repeat step 3 using Fmoc-Ala-OH.

  • Fmoc Deprotection: Repeat step 2.

  • N-terminal Acetylation:

    • Add a solution of 10 equivalents of acetic anhydride and 10 equivalents of DIEA in 2 mL of DMF to the resin.

    • Agitate for 30 minutes.

    • Drain and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

  • Cleavage and Deprotection:

    • Wash the resin with methanol (3 x 2 mL) and dry under high vacuum.

    • Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.

    • Add 2 mL of the cleavage cocktail to the resin and agitate for 2 hours.

    • Filter the solution into a cold tube of diethyl ether to precipitate the peptide.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Peptide Synthesis

Solution-phase synthesis is also a viable method, particularly for shorter peptides or large-scale synthesis.

This protocol describes the synthesis of Boc-Ala-Aze-OMe.

  • Activation of Boc-Ala-OH:

    • Dissolve 1 mmol of Boc-Ala-OH in 10 mL of DCM in an ice bath.

    • Add 1.1 mmol of HOBt (Hydroxybenzotriazole) and 1.1 mmol of DCC (N,N'-Dicyclohexylcarbodiimide).

    • Stir the mixture for 30 minutes at 0°C.

  • Coupling:

    • In a separate flask, dissolve 1 mmol of H-Aze-OMe.HCl and 1 mmol of triethylamine in 10 mL of DCM.

    • Add the activated Boc-Ala-OH solution to the H-Aze-OMe solution.

    • Stir the reaction mixture overnight at room temperature.

  • Work-up:

    • Filter the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 1 M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude dipeptide by column chromatography on silica gel.

Impact on Peptide Conformation and Stability

The substitution of proline with this compound has profound effects on the conformational landscape and stability of peptides.

Conformational Preferences

The smaller ring size of azetidine imposes different steric constraints compared to proline, leading to a preference for different backbone dihedral angles.

  • Turn Induction: While proline is a strong inducer of β-turns, azetidine-2-carboxylic acid derivatives favor the formation of γ-turns.[3][4] This is a critical distinction for designing peptides with specific secondary structures.

  • Flexibility: Peptides incorporating this compound are generally more flexible than their proline counterparts.[2][4] This increased flexibility results from reduced non-covalent repulsive interactions between the smaller azetidine ring and adjacent residues.[2]

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.

  • Sample Preparation:

    • Dissolve the purified, lyophilized peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. Ensure the buffer has low absorbance in the far-UV region.

    • Determine the precise peptide concentration by UV absorbance at 280 nm if the sequence contains Trp or Tyr, or by quantitative amino acid analysis.

  • Data Acquisition:

    • Use a quartz cuvette with a path length of 0.1 cm.

    • Record CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25°C).

    • Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

    • Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ * 100) / (c * n * l) where θ is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length in centimeters.

    • Analyze the resulting spectrum for characteristic secondary structure features. For example, α-helices show negative bands at ~222 nm and ~208 nm and a positive band at ~192 nm, while β-sheets exhibit a negative band around 218 nm.

NMR spectroscopy provides detailed atomic-level information about peptide conformation.

  • Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., D2O or a mixture of H2O/D2O) to a concentration of 1-5 mM. Add a known concentration of a reference standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).

  • Data Acquisition:

    • Acquire one-dimensional (1D) 1H NMR spectra to observe the overall proton signals.

    • Perform two-dimensional (2D) experiments such as TOCSY (Total Correlation Spectroscopy) to identify spin systems of individual amino acid residues and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space (< 5 Å).

  • Data Analysis:

    • Assign all proton resonances using the TOCSY and NOESY spectra.

    • Analyze the chemical shifts of the α-protons. Deviations from random coil values can indicate the presence of secondary structure.

    • Identify characteristic NOE cross-peaks that define specific secondary structures (e.g., strong dNN(i, i+1) NOEs for α-helices).

    • The chemical shifts of the azetidine ring protons and carbon atoms can also provide conformational insights.

Proteolytic Stability

The incorporation of non-proteinogenic amino acids like this compound can enhance a peptide's resistance to proteolytic degradation.

This assay measures the rate of peptide degradation in the presence of a specific protease.

  • Reaction Setup:

    • Prepare a stock solution of the peptide in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of the protease (e.g., trypsin, chymotrypsin) in the same buffer.

    • Initiate the reaction by adding the protease to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

    • Incubate the reaction mixture at 37°C.

  • Time-course Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding a solution like 10% trifluoroacetic acid (TFA).

  • Quantification:

    • Analyze the quenched samples by RP-HPLC.

    • Monitor the decrease in the peak area of the intact peptide over time.

    • Plot the percentage of remaining peptide versus time and calculate the half-life (t1/2) of the peptide.

Impact on Biological Activity

The altered conformation and stability of this compound-containing peptides can significantly impact their biological activity, including receptor binding and enzyme inhibition.

Receptor Binding Affinity

The change in peptide conformation upon substituting proline with this compound can either enhance or diminish its binding affinity for a target receptor.

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

  • Sample Preparation:

    • Dialyze both the peptide and the target protein extensively against the same buffer (e.g., PBS, pH 7.4) to minimize buffer mismatch effects.

    • Determine the accurate concentrations of the peptide and protein solutions.

    • Degas both solutions immediately before the experiment to prevent bubble formation.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter (typically 5-50 µM).

    • Load the peptide solution into the injection syringe at a concentration 10-20 times that of the protein.

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the peptide solution into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of peptide to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.

Enzyme Inhibition

This compound has been successfully used to develop potent enzyme inhibitors.

A series of (R)-azetidine-2-carboxamide analogs were developed as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). These compounds demonstrated significantly improved potency compared to their proline-based counterparts.[5][6]

CompoundProline Analog IC50 (µM)Azetidine Analog IC50 (µM)Azetidine Analog K_d (nM)
Analog 1 2.40.55Not Reported
Analog 2 Not Reported0.38Not Reported
Analog 3 Not Reported0.34Not Reported
Analog 4 Not ReportedNot Reported880
Analog 5 Not ReportedNot Reported960
Data sourced from Yue, P. et al. (2020). J. Med. Chem.[5][6]

The substitution of the five-membered proline ring with the four-membered azetidine ring resulted in a more than four-fold increase in potency for STAT3 DNA-binding inhibition in vitro.[6]

Signaling Pathways

The incorporation of this compound into peptides or its presence as a free amino acid can impact cellular signaling pathways.

STAT3 Signaling Pathway Inhibition

This compound-based inhibitors have been shown to effectively block the STAT3 signaling pathway, which is constitutively active in many cancers. These inhibitors prevent the phosphorylation of STAT3, its dimerization, and subsequent translocation to the nucleus to regulate the transcription of target genes involved in cell proliferation and survival.[5][6]

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK JAK Receptor->JAK 2. Receptor Activation STAT3_monomer STAT3 JAK->STAT3_monomer 3. Phosphorylation Src Src Src->STAT3_monomer pSTAT3_monomer pSTAT3 STAT3_monomer->pSTAT3_monomer STAT3_dimer pSTAT3 Dimer pSTAT3_monomer->STAT3_dimer 4. Dimerization DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation & DNA Binding Azetidine_Inhibitor This compound Inhibitor Azetidine_Inhibitor->STAT3_monomer Inhibition of Phosphorylation Azetidine_Inhibitor->STAT3_dimer Inhibition of DNA Binding Target_Genes Target Genes (c-Myc, VEGF, Survivin) DNA->Target_Genes 6. Gene Transcription Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding

STAT3 Signaling Pathway Inhibition
Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR)

The misincorporation of azetidine-2-carboxylic acid in place of proline during protein synthesis can lead to protein misfolding, triggering ER stress and activating the Unfolded Protein Response (UPR).[7][8][9] This is a cellular mechanism to restore protein homeostasis. The PERK and ATF6 arms of the UPR are known to be activated by azetidine-2-carboxylic acid.[7][8][9]

UPR_Pathway cluster_PERK PERK Arm cluster_ATF6 ATF6 Arm Aze Azetidine-2-carboxylic acid Misfolded_Proteins Misfolded Proteins Aze->Misfolded_Proteins Causes BiP BiP Misfolded_Proteins->BiP Sequesters ER Endoplasmic Reticulum Lumen PERK PERK BiP->PERK Dissociates from ATF6 ATF6 BiP->ATF6 Dissociates from p_eIF2a p-eIF2α PERK->p_eIF2a Phosphorylates Golgi Golgi ATF6->Golgi Translocates to ATF4 ATF4 p_eIF2a->ATF4 Preferential Translation Translation_Attenuation Global Translation Attenuation p_eIF2a->Translation_Attenuation UPR_Genes UPR Target Genes (Chaperones, ERAD components) ATF4->UPR_Genes Induces Transcription ATF6_cleaved Cleaved ATF6 Golgi->ATF6_cleaved Cleavage ATF6_cleaved->UPR_Genes Induces Transcription

ER Stress and Unfolded Protein Response

Conclusion

This compound serves as a valuable proline analog for modifying the properties of peptides. Its incorporation offers a predictable means of inducing γ-turns and increasing flexibility, which can be leveraged to enhance biological activity and proteolytic stability. The successful development of potent azetidine-based STAT3 inhibitors highlights the therapeutic potential of this strategy. This guide provides the foundational knowledge and experimental protocols for researchers to explore the use of this compound in their own peptide design and drug discovery efforts. Careful consideration of the conformational and stability changes induced by this substitution is crucial for the rational design of novel peptide-based therapeutics.

References

Azetidine-2-carboxamide: A Technical Guide to its Toxicity and Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the toxicity and safety profile of Azetidine-2-carboxamide. Due to a notable scarcity of direct toxicological studies on this compound, this document synthesizes available safety data, including GHS hazard classifications, and draws necessary parallels with the more extensively studied analogue, Azetidine-2-carboxylic acid. The primary mechanism of toxicity for the related carboxylic acid is its misincorporation into proteins in place of proline, leading to protein misfolding and cellular dysfunction. It is hypothesized that this compound may exhibit similar toxicological properties, potentially through in vivo hydrolysis to its carboxylic acid form. This guide presents available quantitative data, outlines representative experimental protocols for toxicity assessment, and provides diagrams to illustrate the potential mechanism of action and experimental workflows. This information is intended to support risk assessment and guide future research in the development of therapeutic agents incorporating the azetidine scaffold.

Chemical Identity and Physical Properties

PropertyValue
IUPAC Name This compound
Synonyms 2-Azetidinecarboxamide
CAS Number 130973-78-3
Molecular Formula C₄H₈N₂O
Molecular Weight 100.12 g/mol
Appearance White to off-white hygroscopic solid
Solubility Data not readily available

Non-Clinical Toxicity Profile

Direct and comprehensive non-clinical toxicity data for this compound is limited. The majority of the available information is derived from GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications and safety data sheets provided by chemical suppliers.

Acute Toxicity

This compound is classified as potentially harmful if swallowed.

RouteGHS ClassificationNotes
Oral Category 4 or 5"May be harmful if swallowed"[1]

No specific LD50 values for this compound were identified in the public domain.

Local Tolerance

The compound is classified as an irritant to the skin and eyes.

Exposure SiteGHS ClassificationNotes
Skin Category 2"Causes skin irritation"[1]
Eye Category 2A"Causes serious eye irritation"[1]
Respiratory Toxicity

This compound is classified as a potential respiratory irritant.

EffectGHS ClassificationNotes
Irritation Specific Target Organ Toxicity (Single Exposure) - Category 3"May cause respiratory irritation"[1]
Genotoxicity and Carcinogenicity

There is no available data to suggest that this compound is genotoxic or carcinogenic. Safety data sheets indicate that it is not classified as a carcinogen by IARC, ACGIH, or NTP.[2] However, dedicated studies are lacking.

Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of this compound have not been identified. However, its structural analogue, L-Azetidine-2-carboxylic acid, is a known teratogenic agent.[3] This raises concerns about the potential for this compound to exhibit similar effects, particularly if it undergoes hydrolysis to the carboxylic acid in vivo.

Proposed Mechanism of Toxicity

The primary mechanism of toxicity for the closely related L-Azetidine-2-carboxylic acid involves its structural similarity to the amino acid L-proline.[3] This allows it to be mistakenly recognized and incorporated into newly synthesized proteins by prolyl-tRNA synthetase.[2] The substitution of the five-membered proline ring with the four-membered azetidine ring alters the protein's secondary and tertiary structure, leading to misfolding and aggregation.[4] This can trigger the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, which, if prolonged, can lead to apoptosis (programmed cell death).

Given that the carboxamide group of this compound can be hydrolyzed to a carboxylic acid, it is plausible that it could exert toxicity through a similar mechanism.

Mechanism_of_Toxicity A This compound B In vivo hydrolysis A->B C Azetidine-2-carboxylic acid B->C D Prolyl-tRNA Synthetase C->D competes with Proline E Misincorporation into Peptides (in place of Proline) D->E F Protein Misfolding & Aggregation E->F G Endoplasmic Reticulum Stress (UPR) F->G H Apoptosis G->H

Proposed mechanism of this compound toxicity.

Experimental Protocols for Toxicity Assessment

While specific experimental protocols for this compound are not publicly available, the following sections describe representative methodologies based on OECD guidelines and published research on analogous compounds. These can serve as a template for designing future toxicological studies.

Acute Oral Toxicity (Representative OECD 423 Protocol)

This protocol is a stepwise procedure using a limited number of animals to classify a substance's acute oral toxicity.

Acute_Oral_Toxicity_Workflow start Start prep Animal Preparation (e.g., female rats, fasted) start->prep dose Administer Starting Dose (e.g., 300 mg/kg) prep->dose obs1 Observe for 48 hours dose->obs1 outcome1 Outcome? obs1->outcome1 stop Stop & Classify outcome1->stop Clear toxicity or mortality lower_dose Dose Lower (e.g., 50 mg/kg) outcome1->lower_dose Toxicity observed higher_dose Dose Higher (e.g., 2000 mg/kg) outcome1->higher_dose No toxicity obs2 Observe for 14 days (mortality, clinical signs, body weight) lower_dose->obs2 higher_dose->obs2 necropsy Gross Necropsy obs2->necropsy end End necropsy->end

References

Azetidine-2-carboxamide: A Synthetic Building Block, Not a Known Natural Product

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals that azetidine-2-carboxamide is not a known naturally occurring compound. While it serves as a valuable synthetic building block in medicinal chemistry for the development of novel pharmaceuticals, there is no evidence to suggest its presence in plants, fungi, bacteria, or marine organisms.

This technical guide will instead focus on the closely related and well-documented natural product, azetidine-2-carboxylic acid . The structural similarity between the two molecules may be the source of a potential misunderstanding. This guide will provide in-depth information on the natural occurrence, isolation, and biosynthesis of azetidine-2-carboxylic acid, adhering to the requested format for researchers, scientists, and drug development professionals.

Azetidine-2-carboxylic Acid: A Proline Analogue from Nature

Azetidine-2-carboxylic acid is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids used to build proteins. It is a structural analogue of proline, but with a four-membered ring instead of proline's five-membered ring. This structural difference leads to significant biological effects.

Natural Occurrence

Azetidine-2-carboxylic acid has been identified in a variety of natural sources, primarily in the plant kingdom. Its presence has also been confirmed in certain bacteria and fungi.

Table 1: Natural Sources of Azetidine-2-carboxylic Acid

KingdomPhylum/DivisionFamilyGenusSpeciesCommon NameReference(s)
PlantaeMagnoliophytaAsparagaceaeConvallariamajalisLily of the Valley[1]
PlantaeMagnoliophytaAsparagaceaePolygonatumSolomon's Seal[1]
PlantaeMagnoliophytaFabaceaeBean Family[1]
PlantaeMagnoliophytaAmaranthaceaeBetavulgarisBeet[2][3]
FungiBasidiomycotaClavariaceaeClavulinopsishelvola[4]
BacteriaPseudomonadotaVarious[5][6]
Biosynthesis

The biosynthesis of azetidine-2-carboxylic acid in bacteria involves the enzymatic cyclization of S-adenosylmethionine (SAM). This reaction is catalyzed by a class of enzymes known as AZE synthases.[5][6]

Azetidine-2-carboxylic Acid Biosynthesis SAM S-Adenosylmethionine (SAM) Enzyme AZE Synthase SAM->Enzyme Substrate AZE Azetidine-2-carboxylic Acid MTA 5'-Methylthioadenosine (MTA) Enzyme->AZE Product Enzyme->MTA Byproduct

Caption: Biosynthesis of Azetidine-2-carboxylic Acid from S-Adenosylmethionine.

Isolation of Azetidine-2-carboxylic Acid

The isolation of azetidine-2-carboxylic acid from natural sources typically involves extraction followed by chromatographic purification. The specific protocol can vary depending on the source material.

General Experimental Workflow for Isolation from Plant Material

The following is a generalized workflow for the isolation of azetidine-2-carboxylic acid from plant tissues such as leaves or rhizomes.

Isolation Workflow start Plant Material (e.g., leaves, rhizomes) homogenization Homogenization in Aqueous Ethanol start->homogenization extraction Solid-Liquid Extraction homogenization->extraction filtration Filtration to remove solid debris extraction->filtration concentration Concentration of the extract filtration->concentration ion_exchange Ion-Exchange Chromatography concentration->ion_exchange elution Elution with an appropriate buffer ion_exchange->elution crystallization Crystallization elution->crystallization final_product Pure Azetidine-2-carboxylic Acid crystallization->final_product

Caption: General workflow for the isolation of Azetidine-2-carboxylic Acid.

Detailed Experimental Protocol: Isolation from Convallaria majalis (Lily of the Valley)

This protocol is a representative example of how azetidine-2-carboxylic acid can be isolated from plant material.

1. Extraction:

  • Freshly collected rhizomes and foliage of Convallaria majalis are homogenized in 80% ethanol.

  • The homogenate is stirred at room temperature for several hours to ensure complete extraction.

  • The mixture is then filtered to remove solid plant material.

2. Purification:

  • The ethanolic extract is concentrated under reduced pressure to yield an aqueous solution.

  • The aqueous solution is passed through a strong cation-exchange resin column (e.g., Dowex 50W-X8).

  • The column is washed with deionized water to remove neutral and anionic compounds.

  • Azetidine-2-carboxylic acid is then eluted from the column using a gradient of aqueous ammonia.

  • Fractions are collected and monitored for the presence of the target compound using a suitable analytical technique (e.g., thin-layer chromatography or HPLC).

3. Crystallization:

  • Fractions containing pure azetidine-2-carboxylic acid are pooled and the solvent is removed by evaporation.

  • The resulting solid is recrystallized from an appropriate solvent system (e.g., water/ethanol) to yield pure crystals of azetidine-2-carboxylic acid.

Quantitative Data

The concentration of azetidine-2-carboxylic acid can vary significantly depending on the natural source and the specific plant part.

Table 2: Reported Concentrations of Azetidine-2-carboxylic Acid in Natural Sources

SourcePlant PartConcentrationReference(s)
Beta vulgaris (Sugar Beet)MolassesDetected[7]
Beta vulgaris (Table Beet)TuberDetected[7]
Convallaria majalisRhizomes and FoliageHigh concentrations[1]

Conversion of Azetidine-2-carboxylic Acid to this compound

While this compound is not a known natural product, it can be synthesized from azetidine-2-carboxylic acid through standard chemical methods for amide formation.

Chemical Conversion AZE_acid Azetidine-2-carboxylic Acid reagents Amide Coupling Reagents (e.g., DCC, HOBt, or SOCl₂ then NH₃) AZE_acid->reagents Reacts with AZE_amide This compound reagents->AZE_amide Forms

Caption: Synthesis of this compound from Azetidine-2-carboxylic Acid.

References

A Technical Deep Dive: Azetidine-2-carboxamide vs. Azetidine-2-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of Azetidine-2-carboxamide and its parent compound, Azetidine-2-carboxylic acid. This document outlines their chemical properties, synthesis, biological activities, and relevant experimental protocols to inform research and development in the pharmaceutical sciences.

Core Physicochemical and Biological Properties

Azetidine-2-carboxylic acid, a non-proteinogenic amino acid, serves as a proline analog, while its derivative, this compound, has emerged as a valuable scaffold in medicinal chemistry, notably in the development of targeted therapies. The fundamental difference in their functional group—a carboxylic acid versus a carboxamide—drives significant variations in their physicochemical properties and biological applications.

PropertyThis compoundAzetidine-2-carboxylic acid
Molecular Formula C₄H₈N₂OC₄H₇NO₂
Molecular Weight 100.12 g/mol [1]101.10 g/mol [2][3]
Appearance -Crystalline solid[4]
Melting Point -215 °C[4]
Boiling Point -242 °C[4]
Solubility in Water -5.0 g/100 mL[4]
logP (Predicted) -1.1[1]-2.9[2][3]
pKa (Predicted) --
Primary Biological Role STAT3 Inhibition[5]Proline analog, protein synthesis disruption[4][6]

Synthesis and Preparation

Synthesis of (S)-Azetidine-2-carboxylic acid

A practical, multi-gram scale synthesis of L-Azetidine-2-carboxylic acid can be achieved from γ-butyrolactone. The following protocol is a summary of established methods.[7]

Experimental Protocol: Synthesis of L-Azetidine-2-carboxylic acid from γ-Butyrolactone

  • Bromination and Esterification: γ-Butyrolactone is first brominated, followed by esterification to yield the corresponding bromoester.

  • Cyclization: The bromoester undergoes cyclization to form the azetidine ring.

  • Hydrogenation: The resulting intermediate is hydrogenated to remove protecting groups.

  • Resolution: The racemic mixture is resolved to obtain the desired L-enantiomer. The salts of (L)-azetidine-2-carboxylic acid and D-tartaric acid are precipitated from an ethanol solution.

  • Dissociation and Crystallization: The salt is dissociated using triethylamine, and the final product is crystallized from a 90% methanol solution to yield L-Azetidine-2-carboxylic acid as a white crystalline solid.[7]

Synthesis of (R)-Azetidine-2-carboxamide

The synthesis of (R)-Azetidine-2-carboxamide can be achieved from the corresponding carboxylic acid or its ester, often involving standard amidation procedures. The following is a representative protocol.[5]

Experimental Protocol: Synthesis of (R)-Azetidine-2-carboxamide

  • Starting Material: Begin with an ester of (R)-azetidine-2-carboxylic acid, for example, (2R,1′S)-1-((S)-1′-Phenylethyl)azetidine-2-carboxylate.

  • Ammonolysis: A mixture of the starting ester (e.g., 433 mg, 1.97 mmol) is stirred in a 25% aqueous ammonia solution. The reaction progress is monitored until completion.

  • Extraction: The reaction mixture is extracted with a suitable organic solvent, such as dichloromethane (CH₂Cl₂). The organic layers are combined and washed with brine.

  • Drying and Concentration: The organic solution is dried over anhydrous sodium sulfate (Na₂SO₄) and then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure (R)-Azetidine-2-carboxamide.[5]

Biological Mechanisms and Signaling Pathways

Azetidine-2-carboxylic Acid: A Proline Analog Disrupting Protein Homeostasis

Azetidine-2-carboxylic acid's primary mechanism of action is its misincorporation into proteins in place of proline.[4][6] This substitution leads to altered protein structures, causing protein misfolding and aggregation.[8] The accumulation of misfolded proteins in the endoplasmic reticulum (ER) triggers the Unfolded Protein Response (UPR), a cellular stress response aimed at restoring protein homeostasis.[6][9] Chronic activation of the UPR can lead to apoptosis (programmed cell death).[8]

UPR_pathway Aze Azetidine-2- carboxylic acid Ribosome Ribosome Aze->Ribosome Misincorporation Proline Proline Proline->Ribosome MisfoldedProteins Misfolded Proteins Ribosome->MisfoldedProteins ER Endoplasmic Reticulum MisfoldedProteins->ER Accumulation UPR Unfolded Protein Response (UPR) ER->UPR Activation Apoptosis Apoptosis UPR->Apoptosis Chronic Stress Homeostasis Restored Homeostasis UPR->Homeostasis Adaptive Response

Unfolded Protein Response pathway induced by Azetidine-2-carboxylic acid.
This compound: A Scaffold for Potent STAT3 Inhibition

This compound derivatives have been developed as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor implicated in cancer cell proliferation, survival, and metastasis.[5] The carboxamide moiety is often crucial for improving cell membrane permeability compared to the corresponding carboxylic acid. These inhibitors typically bind to the SH2 domain of STAT3, preventing its dimerization, phosphorylation, and subsequent translocation to the nucleus, thereby inhibiting the transcription of target genes.[10]

STAT3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 Dimer STAT3_inactive->STAT3_active Dimerization DNA DNA STAT3_active->DNA Translocation & Binding Azetidine_carboxamide Azetidine-2- carboxamide Azetidine_carboxamide->STAT3_inactive Inhibition of Phosphorylation/ Dimerization GeneTranscription Gene Transcription (Proliferation, Survival) DNA->GeneTranscription Activation Cytokine Cytokine Cytokine->CytokineReceptor Binding

STAT3 signaling pathway and the inhibitory action of this compound.

Comparative Biological Activity Data

Assay TypeThis compound Derivatives (STAT3 Inhibitors)Azetidine-2-carboxylic acid
Target STAT3Prolyl-tRNA synthetase
IC₅₀ (STAT3) Sub-micromolar (e.g., 0.34 µM for analogue 8i)Not applicable
Cellular Effect Inhibition of cancer cell growth and survivalReduced cell viability, induction of apoptosis and necrosis, mitochondrial dysfunction[4]
Selectivity High selectivity over other STAT proteins (e.g., >18 µM for STAT1/STAT5)Broadly affects proline-containing proteins
Permeability Designed for improved cell membrane permeabilityGenerally lower cell permeability compared to carboxamide derivatives

Key Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 Inhibition

This assay is used to assess the ability of this compound derivatives to inhibit the binding of active STAT3 to its DNA consensus sequence.

Experimental Protocol: STAT3 EMSA

  • Preparation of Nuclear Extracts: Prepare nuclear extracts from a cell line with constitutively active STAT3 (e.g., NIH3T3/v-Src fibroblasts).

  • Probe Labeling: Label a double-stranded oligonucleotide probe containing the STAT3 consensus sequence (e.g., hSIE probe) with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • Binding Reaction:

    • Incubate the nuclear extract with varying concentrations of the this compound inhibitor for 30 minutes at room temperature.

    • Add the labeled probe to the mixture and incubate for an additional 15-20 minutes to allow for protein-DNA binding.

  • Electrophoresis:

    • Load the samples onto a non-denaturing polyacrylamide gel.

    • Run the gel to separate the protein-DNA complexes from the free probe.

  • Detection:

    • Dry the gel and expose it to X-ray film (for radioactive probes) or image using a fluorescence scanner.

    • A decrease in the intensity of the shifted band (protein-DNA complex) in the presence of the inhibitor indicates inhibition of STAT3 DNA-binding activity.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay is used to determine the effect of the compounds on cell viability by measuring ATP levels, which correspond to the number of metabolically active cells.[11][12][13]

Experimental Protocol: CellTiter-Glo® Assay

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of either this compound or Azetidine-2-carboxylic acid. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a luminometer. A decrease in luminescence indicates a reduction in cell viability.

experimental_workflow cluster_assays Biological Assays start Start cell_culture Cell Culture (e.g., Cancer Cell Line) start->cell_culture compound_prep Compound Preparation (this compound or Azetidine-2-carboxylic acid) start->compound_prep treatment Cell Treatment with Varying Concentrations cell_culture->treatment compound_prep->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., CellTiter-Glo) incubation->viability_assay target_assay Target-Specific Assay (e.g., STAT3 EMSA or Western Blot for UPR markers) incubation->target_assay data_analysis Data Analysis (IC50 determination, etc.) viability_assay->data_analysis target_assay->data_analysis conclusion Conclusion data_analysis->conclusion

A general experimental workflow for evaluating the biological activity.

Conclusion

Azetidine-2-carboxylic acid and this compound, while structurally similar, exhibit distinct and compelling profiles for drug discovery and chemical biology. Azetidine-2-carboxylic acid serves as a valuable tool to probe the consequences of protein misfolding and ER stress. In contrast, the this compound scaffold offers a promising starting point for the development of targeted therapies, particularly in oncology, by enabling the generation of potent and cell-permeable enzyme inhibitors like those targeting the STAT3 pathway. The choice between these two molecules is therefore highly dependent on the specific research question and therapeutic goal. This guide provides the foundational technical information to aid researchers in making informed decisions for their drug discovery and development programs.

References

Whitepaper: In Silico Modeling of Azetidine-2-carboxamide Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Azetidine-containing compounds are a significant class of heterocyclic molecules in medicinal chemistry.[1] The strained four-membered ring of the azetidine moiety provides unique conformational constraints that can be leveraged in drug design to achieve high binding affinity and selectivity for specific biological targets.[1][2] Azetidine-2-carboxamide, in particular, serves as a versatile building block in the synthesis of novel therapeutic agents.[3] Its distinctive ring structure can lead to improved binding interactions with biological targets, potentially increasing potency and reducing side effects.[3]

Recent research has highlighted the success of (R)-azetidine-2-carboxamide analogues as potent, sub-micromolar inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in oncology.[4][5] This success underscores the importance of understanding the molecular interactions between this scaffold and its biological targets. In silico modeling has become an indispensable tool in this endeavor, allowing researchers to predict binding affinities, elucidate mechanisms of action, and rationally design novel therapeutic agents before committing to costly and time-consuming laboratory synthesis.[6][7]

This technical guide provides a comprehensive overview of the core in silico methodologies used to model this compound interactions, using the inhibition of the STAT3 pathway as a central case study. It includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to equip researchers with a robust computational framework for their drug discovery programs.

A General In Silico Modeling Workflow

The computational characterization of a novel compound like an this compound derivative follows a structured, multi-step process. This workflow, from initial target identification to detailed dynamic simulation, provides a comprehensive evaluation of the molecule's potential as a therapeutic agent.

cluster_prep 1. Preparation cluster_screen 2. Screening & Prediction cluster_refine 3. Refinement & Dynamics cluster_validate 4. Validation Target_ID Target Identification (e.g., STAT3) Protein_Prep Protein Preparation (e.g., PDB structure of STAT3) Target_ID->Protein_Prep Ligand_Prep Ligand Preparation (this compound structure) Docking Molecular Docking (Predict Binding Pose & Score) Ligand_Prep->Docking Protein_Prep->Docking Pharmacophore Pharmacophore Modeling (Identify Key Features) Docking->Pharmacophore MD_Sim Molecular Dynamics (MD) Simulation (Assess Complex Stability) Docking->MD_Sim MMGBSA Binding Free Energy Calculation (e.g., MM/GBSA) MD_Sim->MMGBSA ADMET ADMET Prediction (Assess Drug-like Properties) MMGBSA->ADMET In_Vitro In Vitro / In Vivo Validation (Experimental Confirmation) ADMET->In_Vitro

Caption: A typical in silico workflow for drug discovery.[1]

Core Methodologies and Experimental Protocols

A successful in silico study relies on a suite of computational techniques, each providing unique insights into the molecule's behavior.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand within a protein's active site and estimates the strength of the interaction via a scoring function.[7][8] It is a cornerstone of virtual screening and structure-activity relationship (SAR) analysis.[9]

Experimental Protocol: Molecular Docking [6]

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., STAT3) from the Protein Data Bank (PDB).

    • Using molecular modeling software (e.g., AutoDock Tools, Maestro), remove water molecules, ions, and non-essential co-factors.

    • Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges) to the protein atoms.

    • If the structure contains multiple chains, select the biologically relevant one for the simulation.

  • Ligand Preparation:

    • Retrieve the 2D or 3D structure of the this compound derivative from a chemical database like PubChem.

    • Generate a 3D conformation and perform energy minimization, often using quantum mechanical methods for higher accuracy.[1]

    • Assign partial charges and define the rotatable bonds within the ligand.

  • Docking Simulation:

    • Define the binding site on the receptor by creating a grid box that encompasses the active site cavity.

    • Select a docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock or the Glide algorithm in Schrödinger).

    • Execute the docking simulation to generate a series of potential binding poses for the ligand.

  • Pose Analysis and Scoring:

    • Cluster the resulting poses based on root-mean-square deviation (RMSD) to group similar conformations.

    • Analyze the top-scoring poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking.

    • The docking score (e.g., in kcal/mol) provides a quantitative estimate of binding affinity, which can be used to rank different compounds.

Molecular Dynamics (MD) Simulations

While docking provides a static snapshot, MD simulations offer a dynamic view of the ligand-protein complex over time.[6] This method is crucial for assessing the stability of the predicted binding pose and calculating binding free energies more accurately.[10]

Experimental Protocol: Molecular Dynamics Simulation [6][10]

  • System Setup:

    • Begin with the highest-scoring or most promising binding pose obtained from molecular docking.

    • Place the ligand-protein complex into a periodic box of a chosen solvent model (e.g., TIP3P water).

    • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the overall charge of the system.

  • Energy Minimization:

    • Perform a series of energy minimization steps to relax the system, removing any steric clashes or unfavorable geometries introduced during the setup.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Subsequently, equilibrate the system's pressure under constant pressure (NPT ensemble). This ensures the solvent reaches the correct density. Throughout this phase, positional restraints on the protein and ligand are often applied and then gradually released.

  • Production Run:

    • Run the simulation for a significant period (e.g., 50-500 nanoseconds) without restraints to observe the natural dynamics of the complex.[11] Trajectories (atomic coordinates over time) are saved at regular intervals.

  • Analysis:

    • Analyze the trajectory to calculate metrics like RMSD (to assess conformational stability), RMSF (to identify flexible regions), and the number of intermolecular hydrogen bonds over time.[11]

    • Use methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy from the simulation snapshots.[12]

Pharmacophore Modeling

A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target.[13] This technique is valuable for virtual screening and understanding which molecular moieties are critical for binding.

Experimental Protocol: Ligand-Based Pharmacophore Modeling [14]

  • Training Set Preparation:

    • Compile a set of known active this compound analogues with their corresponding bioactivity data (e.g., IC₅₀ values).

    • Generate low-energy 3D conformations for each molecule in the training set.

  • Feature Identification and Alignment:

    • Identify common pharmacophoric features across the active molecules. These features typically include hydrogen bond acceptors/donors, hydrophobic groups, aromatic rings, and positive/negative ionizable groups.

    • Align the molecules in 3D space to superimpose these common features.

  • Pharmacophore Model Generation:

    • Generate a hypothesis that represents the 3D arrangement of the essential features. Often, multiple models are generated and scored based on how well they map to the active compounds.

  • Model Validation:

    • Validate the best model using a test set of compounds containing known actives and inactives (decoys). A good model should be able to distinguish actives from inactives with high accuracy.

    • The validated model can then be used to screen large compound libraries to find novel molecules that match the pharmacophore query.

Quantum Mechanics (QM) and Hybrid QM/MM Methods

For the highest level of accuracy, particularly when studying reaction mechanisms or subtle electronic effects, quantum mechanics methods are employed.[15] QM/MM is a hybrid approach that treats the most critical part of the system (e.g., the ligand and active site residues) with high-level QM, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics (MM).[15] These studies can provide deep insights into transition states, charge distributions, and reaction barriers.[16][17]

Case Study: this compound as a STAT3 Pathway Inhibitor

The development of (R)-azetidine-2-carboxamide analogues as potent and selective STAT3 inhibitors serves as an excellent example of applying in silico modeling.[4][5]

The STAT3 Signaling Pathway

STAT3 is a transcription factor that, upon activation by upstream kinases (like JAK), dimerizes, translocates to the nucleus, and binds to DNA to regulate the expression of genes involved in cell proliferation, survival, and differentiation. Constitutive activation of STAT3 is a hallmark of many cancers, making it a prime therapeutic target. This compound inhibitors are designed to disrupt the STAT3 SH2 domain, preventing its dimerization and subsequent downstream signaling.

Caption: The STAT3 signaling pathway and the point of inhibition.
Quantitative Data: In Vitro Activity

In silico predictions are ultimately validated by experimental data. The development of this compound STAT3 inhibitors involved extensive in vitro testing, with key quantitative data summarized below. The data show that changing from a proline to an azetidine core significantly improves potency.[4]

Table 1: STAT3 DNA-Binding Inhibitory Activity (IC₅₀) of Select Analogues [4][5]

Compound IDCore ScaffoldR-Group ModificationSTAT3 IC₅₀ (μM)STAT1 IC₅₀ (μM)STAT5 IC₅₀ (μM)
5a (R)-Azetidine-2-carboxamideSalicylate0.55> 25> 25
5b (S)-Azetidine-2-carboxamideSalicylate2.22--
5o (R)-Azetidine-2-carboxamideModified Salicylate0.38> 18> 18
8i (R)-Azetidine-2-carboxamideBenzoic Acid Derivative0.34> 20> 20
7g (R)-Azetidine-2-carboxamideEster Derivative0.95--
9k (R)-Azetidine-2-carboxamideHeterocyclic Derivative1.10--

IC₅₀ values were determined by Electrophoretic Mobility Shift Assay (EMSA). The data demonstrates high potency for the (R)-enantiomer and selectivity against other STAT family members.

Table 2: Binding Affinity Confirmation by Isothermal Titration Calorimetry (ITC) [4]

Compound IDBinding Affinity (KD) to STAT3
7g 880 nM
9k 960 nM

ITC analysis confirms direct, high-affinity binding of the azetidine analogues to the STAT3 protein.

Validation of In Silico Models

A critical aspect of any computational study is validation.[18] In silico models must be correlated with experimental data to ensure their predictive power.[19] For this compound development, this involves:

  • Correlating Docking Scores: The calculated binding energies from docking and MM/GBSA should correlate with experimentally determined IC₅₀ or KD values.

  • Validating Binding Poses: The key interactions predicted by the docking model (e.g., specific hydrogen bonds) can be confirmed or refuted by co-crystal structures or site-directed mutagenesis experiments.

  • Experimental Assays: As demonstrated in the case study, in vitro assays like EMSA are used to measure the inhibition of STAT3 DNA-binding activity, directly testing the functional consequence of the binding predicted by the model.[5] Cell-based assays, such as colony survival assays in cancer cell lines, further validate the cellular potency of the designed compounds.[5]

Conclusion

The in silico modeling of this compound interactions represents a powerful paradigm in modern drug discovery. Through a synergistic application of molecular docking, pharmacophore modeling, and molecular dynamics simulations, researchers can rapidly advance from a promising chemical scaffold to potent and selective lead compounds. The successful development of sub-micromolar this compound inhibitors for the challenging STAT3 target highlights the efficacy of this computational approach. By integrating these in silico techniques with robust experimental validation, the drug development pipeline can be made more efficient, cost-effective, and innovative.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of (R)-Azetidine-2-carboxamide Derivatives as Potent STAT3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling, playing a pivotal role in cell growth, differentiation, and survival. Its persistent activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. This document provides detailed protocols for the synthesis of (R)-Azetidine-2-carboxamide derivatives, a novel class of potent and selective STAT3 inhibitors, and for their biological evaluation. These compounds have demonstrated sub-micromolar efficacy in inhibiting STAT3 activity and have shown promise in preclinical cancer models.

Data Presentation

The following tables summarize the in vitro potency and cellular activity of representative (R)-Azetidine-2-carboxamide derivatives.

Table 1: In Vitro STAT3 DNA-Binding Inhibition and Binding Affinity

Compound IDModificationSTAT3 DNA-Binding IC50 (μM)[1][2][3]STAT3 Binding Affinity KD (nM)[1][2][3]Selectivity vs. STAT1/STAT5 (IC50 > μM)[1][2][3]
5a Salicylic acid derivative0.52 - 0.55Not Reported> 18
5o Salicylic acid derivative0.38Not ReportedNot Reported
8i Salicylic acid derivative0.34Not ReportedNot Reported
7g Carboxylic acid surrogate (tetrazole)Not Reported880Not Reported
9k Carboxylic acid surrogate (isoxazole)Not Reported960Not Reported
H172 (9f) Irreversible inhibitor0.38 - 0.98Not Reported> 15.8
H182 Irreversible inhibitor0.38 - 0.98Not Reported> 15.8

Table 2: Cellular Activity of (R)-Azetidine-2-carboxamide Derivatives in Breast Cancer Cell Lines

Compound IDCell Line(s)EC50 (μM) for Cell Viability Inhibition[2][4]Notes
7e MDA-MB-231, MDA-MB-4680.9 - 1.9Addresses cell membrane permeability issues.[1][2]
7f MDA-MB-231, MDA-MB-4680.9 - 1.9Addresses cell membrane permeability issues.[1][2]
7g MDA-MB-231, MDA-MB-4680.9 - 1.9Inhibited constitutive STAT3 phosphorylation and DNA-binding activity.[2][4]
9k MDA-MB-231, MDA-MB-4680.9 - 1.9Inhibited constitutive STAT3 phosphorylation and DNA-binding activity.[2][4]

Experimental Protocols

I. Synthesis of a Representative (R)-Azetidine-2-carboxamide Derivative

This protocol describes the synthesis of a representative (R)-Azetidine-2-carboxamide derivative, starting from commercially available (R)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid.

Step 1: Benzyl Esterification

  • To a solution of (R)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid (1.0 eq) in a suitable solvent such as DMF, add potassium carbonate (1.5 eq).

  • Add benzyl bromide (1.2 eq) and stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the benzyl ester.

Step 2: Boc Deprotection

  • Dissolve the benzyl ester from the previous step in a solution of 4M HCl in dioxane.

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure to obtain the amine hydrochloride salt.

Step 3: Sulfonamide Formation

  • Dissolve the amine hydrochloride salt in a suitable solvent like dichloromethane.

  • Add triethylamine (2.5 eq) and cool the mixture to 0 °C.

  • Slowly add pentafluorobenzenesulfonyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Step 4: Hydrogenolysis of Benzyl Ester

  • Dissolve the sulfonamide intermediate in methanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the carboxylic acid.

Step 5: Amide Coupling

  • To a solution of the carboxylic acid from the previous step (1.0 eq) in DMF, add a suitable amine (e.g., methyl 4-amino-2-hydroxybenzoate) (1.1 eq).

  • Add a coupling agent such as HATU (1.2 eq) and a base such as DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, dilute with water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 6: Saponification (if a methyl ester was used in Step 5)

  • Dissolve the methyl ester in a mixture of THF, methanol, and water (e.g., 3:1:1 ratio).

  • Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 2-4 hours.

  • Monitor the hydrolysis by TLC.

  • Acidify the reaction mixture with 1N HCl to pH 3-4.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final carboxylic acid derivative.

II. Biological Evaluation Protocols

A. Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding

This assay determines the ability of a compound to inhibit the binding of activated STAT3 to its DNA consensus sequence.

  • Nuclear Extract Preparation: Prepare nuclear extracts from a cell line with constitutively active STAT3 (e.g., NIH3T3/v-Src fibroblasts or certain breast cancer cell lines).

  • Probe Labeling: Label a double-stranded oligonucleotide probe containing the high-affinity sis-inducible element (hSIE) with [γ-³²P]ATP using T4 polynucleotide kinase or with a non-radioactive label such as biotin.

  • Binding Reaction:

    • In a final volume of 20 µL, incubate 5-10 µg of nuclear extract with varying concentrations of the test compound (or DMSO as a vehicle control) in binding buffer (e.g., 10 mM HEPES, 50 mM KCl, 1 mM DTT, 1 mM EDTA, 5% glycerol) for 30 minutes at room temperature.

    • Add 1 µg of poly(dI-dC) as a non-specific competitor.

    • Add the labeled hSIE probe (e.g., 20,000-50,000 cpm for radiolabeled) and incubate for another 20 minutes at room temperature.

  • Electrophoresis:

    • Load the samples onto a 4-6% non-denaturing polyacrylamide gel.

    • Run the gel in 0.5x TBE buffer at 150-200V at 4 °C.

  • Detection and Quantification:

    • For radiolabeled probes, dry the gel and expose it to a phosphor screen or X-ray film.

    • For biotin-labeled probes, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescent substrate.

    • Quantify the band intensity of the STAT3-DNA complex using densitometry software (e.g., ImageJ).

    • Calculate the concentration of the compound that causes 50% inhibition (IC50) of STAT3 DNA binding.

B. Isothermal Titration Calorimetry (ITC)

ITC directly measures the binding affinity (KD) of a compound to the STAT3 protein.

  • Sample Preparation:

    • Express and purify the STAT3 protein.

    • Prepare a concentrated solution of the test compound.

    • Dialyze both the protein and the compound against the same buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) to minimize heat of dilution effects.

  • ITC Experiment:

    • Load the STAT3 protein (e.g., 10-20 µM) into the sample cell of the ITC instrument.

    • Load the test compound (e.g., 100-200 µM) into the injection syringe.

    • Set the experimental temperature (e.g., 25 °C).

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the compound into the protein solution.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).

C. Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol is used to assess the effect of the inhibitors on STAT3 activation in cells by measuring the levels of phosphorylated STAT3 (Tyr705).

  • Cell Culture and Treatment:

    • Culture cancer cells with constitutively active STAT3 (e.g., MDA-MB-231) to 70-80% confluency.

    • Treat the cells with various concentrations of the test compound or DMSO for a specified time (e.g., 2-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4 °C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.

    • Separate the proteins on an 8-10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4 °C.

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total STAT3 and a loading control (e.g., β-actin or GAPDH).

Visualization of Pathways and Workflows

STAT3_Signaling_Pathway cluster_nucleus Cytokine Cytokine / Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. STAT3 Phosphorylation pSTAT3_mono p-STAT3 (monomer) JAK->pSTAT3_mono pSTAT3_dimer p-STAT3 Dimer pSTAT3_mono->pSTAT3_dimer 4. Dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus 5. Nuclear Translocation DNA DNA Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression 7. Transcription Inhibitor (R)-Azetidine-2-carboxamide Inhibitor->pSTAT3_dimer Inhibition

Caption: The STAT3 signaling pathway and the point of inhibition by (R)-Azetidine-2-carboxamide derivatives.

Synthesis_Workflow Start (R)-Boc-Azetidine-2-COOH Step1 Step 1: Benzyl Esterification Start->Step1 Intermediate1 Boc-Aze-COOBn Step1->Intermediate1 Step2 Step 2: Boc Deprotection Intermediate1->Step2 Intermediate2 H-Aze-COOBn Step2->Intermediate2 Step3 Step 3: Sulfonamide Formation Intermediate2->Step3 Intermediate3 PFP-SO2-Aze-COOBn Step3->Intermediate3 Step4 Step 4: Hydrogenolysis Intermediate3->Step4 Intermediate4 PFP-SO2-Aze-COOH Step4->Intermediate4 Step5 Step 5: Amide Coupling Intermediate4->Step5 Intermediate5 Coupled Product (Ester) Step5->Intermediate5 Step6 Step 6: Saponification Intermediate5->Step6 FinalProduct Final (R)-Azetidine-2-carboxamide Step6->FinalProduct

Caption: General synthetic workflow for (R)-Azetidine-2-carboxamide derivatives.

Biological_Validation_Workflow Compound Synthesized (R)-Azetidine-2-carboxamide EMSA EMSA Compound->EMSA ITC ITC Compound->ITC WesternBlot Western Blot Compound->WesternBlot CellViability Cell Viability Assay Compound->CellViability Result_EMSA STAT3 DNA-Binding Inhibition (IC50) EMSA->Result_EMSA Result_ITC STAT3 Binding Affinity (KD) ITC->Result_ITC Result_WB Inhibition of STAT3 Phosphorylation WesternBlot->Result_WB Result_CV Inhibition of Cancer Cell Growth (EC50) CellViability->Result_CV Conclusion Lead Compound Identification and Optimization Result_EMSA->Conclusion Result_ITC->Conclusion Result_WB->Conclusion Result_CV->Conclusion

Caption: Workflow for the biological validation of (R)-Azetidine-2-carboxamide STAT3 inhibitors.

References

Chiral Synthesis of Enantiomerically Pure Azetidine-2-carboxamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral synthesis of enantiomerically pure azetidine-2-carboxamide, a valuable building block in medicinal chemistry and drug development. The methods outlined below focus on asymmetric synthesis employing chiral auxiliaries and enzymatic resolution, offering reliable pathways to obtaining the desired enantiomer with high purity.

Application Notes

Enantiomerically pure this compound and its parent acid are crucial scaffolds in the design of constrained amino acid analogues and peptidomimetics. The rigid four-membered ring of the azetidine moiety imparts conformational constraint, which can lead to enhanced biological activity and selectivity of drug candidates. The synthesis of these compounds in an enantiomerically pure form is therefore of significant interest.

The protocols described herein detail two robust methods for obtaining enantiopure azetidine-2-carboxylic acid derivatives, which can then be readily converted to the target carboxamide. The first approach utilizes a chiral auxiliary, (S)-1-phenylethylamine, to direct the stereochemical outcome of the synthesis.[1] The second method employs an enzymatic resolution step, leveraging the stereoselectivity of lipases to separate enantiomers.[2][3]

Comparative Data of Synthetic Methods

The following table summarizes the key quantitative data from the described synthetic protocols, allowing for a direct comparison of their efficiencies.

MethodKey Transformation StepStarting MaterialProductDiastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)Yield (%)Reference
Chiral Auxiliary Diastereoselective α-alkylation of N-borane complexN-((S)-1-phenylethyl)azetidine-2-carbonitrileα-benzylated (2S,1'S)-azetidine-2-carbonitrile>98% d.e.72[1]
Amidation of methyl esterMethyl (2S,1'S)-1-(1'-phenylethyl)azetidine-2-carboxylate(2S,1'S)-1-(1'-phenylethyl)this compoundNot Applicable71[1]
Enzymatic Resolution Krapcho dealkoxycarbonylationDimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylateMethyl (2S,1'S)-1-(1'-methyl)benzylazetidine-2-carboxylate2.7:1 d.r.78[2][3]
Lipase-catalyzed hydrolysisMethyl (2S,1'S)-1-(1'-methyl)benzylazetidine-2-carboxylate(S)-Azetidine-2-carboxylic acid>99.9% e.e.91[2][3]

Experimental Protocols

Method 1: Chiral Auxiliary-Directed Synthesis

This method utilizes (S)-1-phenylethylamine as a chiral auxiliary to synthesize the corresponding N-substituted this compound. The key step is the diastereoselective alkylation of an N-borane protected azetidine-2-carbonitrile.[1]

Protocol 1.1: Synthesis of (2S,1'S)-1-(1'-phenylethyl)this compound

  • Amidation of the Ester:

    • A mixture of methyl (2S,1'S)-1-(1'-phenylethyl)azetidine-2-carboxylate (1.0 mmol) and a 25% aqueous ammonia solution (4.0 mL) is stirred at room temperature for 24 hours.

    • The reaction mixture is then extracted with dichloromethane (3 x 10 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by silica gel column chromatography (eluent: dichloromethane/methanol = 20:1 to 10:1) to afford (2S,1'S)-1-(1'-phenylethyl)this compound.

Protocol 1.2: Dehydration to Nitrile and Subsequent Alkylation (for substituted derivatives)

For the synthesis of α-substituted azetidine-2-carboxamides, the amide can be dehydrated to the nitrile, followed by diastereoselective alkylation and subsequent hydrolysis back to the amide.

  • Dehydration: The amide (1.0 mmol) is dissolved in pyridine and treated with trifluoroacetic anhydride at 0 °C. The reaction is stirred for 1-2 hours before quenching with water and extraction.

  • N-Borane Complex Formation: The resulting nitrile is treated with BH3·SMe2 in THF to form the N-borane complex.

  • Diastereoselective Alkylation: The N-borane complex is cooled to -78 °C and treated with LDA, followed by the addition of an electrophile (e.g., benzyl bromide).

  • Hydrolysis: The resulting α-alkylated nitrile can be hydrolyzed back to the carboxamide under acidic or basic conditions.

Method 2: Enzymatic Resolution

This approach involves the synthesis of a racemic or diastereomeric mixture of an azetidine-2-carboxylic acid ester, followed by a lipase-catalyzed kinetic resolution to obtain the desired enantiomer.[2][3]

Protocol 2.1: Synthesis of (S)-Azetidine-2-carboxylic Acid via Enzymatic Resolution

  • Azetidine Ring Formation:

    • Dimethyl (S)-(1'-methyl)benzylaminomalonate is treated with 1,2-dibromoethane (1.5 equivalents) and cesium carbonate (2.0 equivalents) in DMF to yield dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate. This reaction proceeds with high yield (99%).[3]

  • Krapcho Dealkoxycarbonylation:

    • The resulting diester undergoes Krapcho dealkoxycarbonylation to give a diastereomeric mixture (2.7:1) of methyl (2S,1'S)- and (2R,1'S)-1-(1'-methyl)benzylazetidine-2-carboxylate in 78% total yield.[3]

  • Enzymatic Hydrolysis:

    • The diastereomeric mixture of esters is subjected to lipase-catalyzed hydrolysis. This step preferentially hydrolyzes the (2S,1'S)-ester.

  • Deprotection:

    • The resulting enantiomerically enriched carboxylic acid is deprotected (e.g., by catalytic hydrogenolysis to remove the benzyl group) to yield (S)-azetidine-2-carboxylic acid with >99.9% e.e.[2]

Protocol 2.2: Conversion of (S)-Azetidine-2-carboxylic Acid to (S)-Azetidine-2-carboxamide

  • Esterification: (S)-Azetidine-2-carboxylic acid is first converted to its methyl ester using standard methods (e.g., SOCl2 in methanol).

  • Amidation: The resulting methyl ester is then subjected to amidation as described in Protocol 1.1.

Visualized Workflows

Chiral_Auxiliary_Synthesis cluster_0 Synthesis via Chiral Auxiliary start Methyl (2S,1'S)-1-(1'-phenylethyl) azetidine-2-carboxylate amide (2S,1'S)-1-(1'-phenylethyl) This compound start->amide aq. NH3 rt, 24h ~71% yield

Caption: Synthesis of a chiral this compound using a chiral auxiliary.

Enzymatic_Resolution_Workflow cluster_1 Synthesis via Enzymatic Resolution start_mat Dimethyl (S)-(1'-methyl)benzyl aminomalonate diester Dimethyl (1'S)-1-(1'-methyl)benzyl azetidine-2,2-dicarboxylate (99% yield) start_mat->diester 1,2-dibromoethane, Cs2CO3, DMF monoester_mix Diastereomeric Mixture (2.7:1) of Methyl Azetidine-2-carboxylate (78% yield) diester->monoester_mix Krapcho Dealkoxycarbonylation resolved_acid Enantiopure (S)-Azetidine-2-carboxylic Acid (>99.9% e.e., 91% yield from mixture) monoester_mix->resolved_acid Lipase-catalyzed hydrolysis & Deprotection final_amide (S)-Azetidine-2-carboxamide resolved_acid->final_amide 1. Esterification 2. Amidation

Caption: Workflow for the synthesis of (S)-azetidine-2-carboxamide via enzymatic resolution.

References

Application Notes and Protocols: Azetidine-2-carboxamide as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-2-carboxamide, a conformationally constrained proline analogue, has emerged as a valuable building block in medicinal chemistry. Its rigid four-membered ring system imparts unique structural properties to parent molecules, influencing their binding affinity, selectivity, and pharmacokinetic profiles. This document provides detailed application notes on the utility of this compound in drug discovery, focusing on its role in the design of enzyme inhibitors. Furthermore, it offers comprehensive experimental protocols for the synthesis of key intermediates and for relevant biological assays.

Applications in Medicinal Chemistry

The incorporation of the this compound scaffold has proven to be a successful strategy in the development of potent and selective inhibitors for a range of therapeutic targets. The constrained nature of the azetidine ring helps to lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the target protein.

Signal Transducer and Activator of Transcription 3 (STAT3) Inhibitors

This compound derivatives have been successfully developed as potent inhibitors of STAT3, a key transcription factor implicated in cancer cell proliferation, survival, and angiogenesis. The azetidine moiety serves as a rigid scaffold to orient the interacting groups for optimal binding to the SH2 domain of STAT3, disrupting its dimerization and subsequent downstream signaling.

Human Cytomegalovirus (HCMV) Inhibitors

Dipeptides containing the this compound core have been investigated as inhibitors of human cytomegalovirus replication[1][2]. Structure-activity relationship (SAR) studies have highlighted the importance of the azetidine ring in establishing a γ-turn-like conformation, which appears to be crucial for antiviral activity[1].

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

The azetidine scaffold is a key feature in several DPP-IV inhibitors developed for the treatment of type 2 diabetes[3]. The constrained ring system mimics the binding of the natural substrate, leading to potent and selective inhibition of the enzyme.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various this compound derivatives against their respective targets.

Table 1: (R)-Azetidine-2-carboxamide Analogues as STAT3 Inhibitors [1][4]

CompoundTargetAssayIC₅₀ (µM)
5a STAT3EMSA0.55
5o STAT3EMSA0.38
8i STAT3EMSA0.34
H172 (9f) STAT3EMSA0.98
H182 STAT3EMSA0.38-0.98

Table 2: Azetidine-Containing Dipeptides as HCMV Inhibitors [5]

CompoundTargetAssayEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Compound A HCMV (AD-169)Plaque Reduction1.5>100>67
Compound B HCMV (AD-169)Plaque Reduction2.1>100>48

(Note: Specific compound structures from the cited literature are represented here as Compound A and B for summarization.)

Table 3: Azetidine-Based DPP-IV Inhibitors [3]

Compound TypeTargetPotency
2-Cyanoazetidines DPP-IVSub-micromolar to <100 nM
2-Ketoazetidines DPP-IVSub-micromolar to <100 nM
3-Fluoroazetidines DPP-IV< 1 µM

(Note: This table provides a qualitative summary of potency ranges for different classes of azetidine-based DPP-IV inhibitors as specific IC₅₀ values for a range of compounds were not available in the reviewed literature.)

Experimental Protocols

Protocol 1: Synthesis of (S)-Azetidine-2-carboxamide

This protocol describes a general two-step procedure for the synthesis of (S)-Azetidine-2-carboxamide starting from commercially available N-Boc-(S)-azetidine-2-carboxylic acid.

Step 1: Amide Coupling of N-Boc-(S)-azetidine-2-carboxylic acid

  • To a solution of N-Boc-(S)-azetidine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (0.1-0.5 M), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of ammonia in methanol (7N, 1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude N-Boc-(S)-azetidine-2-carboxamide by flash column chromatography on silica gel.

Step 2: Boc-Deprotection

  • Dissolve the purified N-Boc-(S)-azetidine-2-carboxamide in a solution of 4M HCl in 1,4-dioxane or a mixture of trifluoroacetic acid (TFA) and DCM (1:1).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of (S)-Azetidine-2-carboxamide.

  • Filter the solid and dry under vacuum to obtain the final product.

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity[1]

This protocol details the procedure to assess the inhibitory effect of this compound derivatives on STAT3 DNA binding.

  • Preparation of Nuclear Extracts: Prepare nuclear extracts from a suitable cell line with activated STAT3 (e.g., NIH3T3/v-Src fibroblasts) using a commercial nuclear extraction kit or a standard protocol.

  • Binding Reaction:

    • In a microcentrifuge tube, pre-incubate the nuclear extract (containing activated STAT3) with varying concentrations of the test compound (this compound derivative) for 30 minutes at room temperature.

    • Add a radiolabeled (e.g., ³²P) or fluorescently labeled double-stranded oligonucleotide probe containing the STAT3-specific binding site (e.g., hSIE probe).

    • The binding reaction is typically carried out in a binding buffer containing poly(dI-dC) to minimize non-specific binding.

  • Electrophoresis:

    • Load the samples onto a non-denaturing polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Detection:

    • Dry the gel and expose it to X-ray film (for radiolabeled probes) or visualize using a fluorescence imager.

    • The band corresponding to the STAT3-DNA complex will be shifted compared to the free probe. The intensity of the shifted band will decrease with increasing concentrations of an effective inhibitor.

  • Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ) to determine the IC₅₀ value of the inhibitor.

Visualizations

G cluster_synthesis Synthetic Workflow cluster_bioassay Biological Evaluation Workflow start N-Boc-(S)-azetidine- 2-carboxylic acid coupling Amide Coupling (HATU, DIPEA, NH3) start->coupling boc_amide N-Boc-(S)-azetidine- 2-carboxamide coupling->boc_amide deprotection Boc Deprotection (HCl or TFA) boc_amide->deprotection final_product (S)-Azetidine- 2-carboxamide deprotection->final_product derivatization Derivatization final_product->derivatization inhibitor This compound Derivative derivatization->inhibitor screening In vitro Screening inhibitor->screening target Target Identification (e.g., STAT3, HCMV, DPP-IV) assay_dev Assay Development (e.g., EMSA, Plaque Reduction) target->assay_dev assay_dev->screening ic50 IC50 / EC50 Determination screening->ic50 sar SAR Studies ic50->sar sar->derivatization lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

STAT3_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine / Growth Factor (e.g., IL-6, EGF) Receptor Receptor Tyrosine Kinase (e.g., gp130, EGFR) Cytokine->Receptor Binds JAK JAK / Src Kinase Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates pSTAT3 p-STAT3 (active) STAT3_inactive->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) Nucleus->Transcription Induces Inhibitor This compound Derivative Inhibitor->Dimer Inhibits Dimerization

Caption: Simplified STAT3 signaling pathway and the inhibitory action of this compound derivatives.

References

Application Notes and Protocols for Peptide Coupling Methods: Incorporation of Azetidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-2-carboxamide, a conformationally constrained proline analog, is a valuable building block in medicinal chemistry and drug discovery. Its incorporation into peptide chains can impart unique structural features, enhance metabolic stability, and improve biological activity. However, the steric hindrance and cyclic nature of this amino acid present challenges for efficient peptide bond formation. This document provides detailed application notes and protocols for the successful incorporation of Fmoc-Azetidine-2-carboxamide into peptide sequences using various modern coupling reagents.

The selection of an appropriate coupling method is critical to maximize yield, minimize epimerization, and ensure the integrity of the final peptide. This guide offers a comparative overview of three highly efficient coupling reagents: HATU, COMU, and PyBOP, providing researchers with the necessary information to select the optimal conditions for their specific synthetic needs.

Comparison of Coupling Reagents for Fmoc-Azetidine-2-carboxamide Incorporation

The choice of coupling reagent is a crucial factor in the successful synthesis of peptides containing sterically hindered amino acids like this compound. High-reactivity reagents are generally required to overcome the steric bulk and drive the reaction to completion. While extensive quantitative data for this compound is not always available in a single comparative study, the following table summarizes the expected performance based on data from studies on other sterically challenging amino acids and the known reactivity of these reagents.[1]

Coupling ReagentReagent TypeRelative ReactivityKey AdvantagesPotential Disadvantages
HATU Uronium/Aminium SaltVery HighHighly efficient for hindered couplings with rapid reaction times; low racemization.[2]Can cause guanidinylation of the N-terminus if used in excess.
COMU Uronium/Aminium SaltVery HighHigh efficiency comparable to HATU; safer (not based on potentially explosive HOBt/HOAt); good solubility.[2]Can also lead to guanidinylation if not used appropriately.
PyBOP Phosphonium SaltHighReliable and widely used; byproducts are generally less problematic to remove than those from some uronium salts.[1]Can be slightly less reactive than HATU for the most challenging couplings.
DIC/HOAt Carbodiimide/AdditiveModerate-HighCost-effective; avoids guanidinylation side reactions.Slower reaction times; byproduct (diisopropylurea) can be difficult to remove completely.

Experimental Protocols

Synthesis of Fmoc-Azetidine-2-carboxylic Acid

The starting material, Fmoc-Azetidine-2-carboxylic acid, is commercially available but can also be synthesized. A general procedure involves the protection of the nitrogen atom of azetidine-2-carboxylic acid with a fluorenylmethyloxycarbonyl (Fmoc) group.

Materials:

  • Azetidine-2-carboxylic acid

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate or other suitable base

  • Dioxane and water or other suitable solvent system

  • Dichloromethane (DCM)

  • Hexane or ether

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na2SO4)

Procedure:

  • Dissolve Azetidine-2-carboxylic acid in an aqueous solution of sodium bicarbonate.

  • Cool the solution in an ice bath.

  • Add a solution of Fmoc-Cl or Fmoc-OSu in dioxane or another suitable organic solvent dropwise to the cooled amino acid solution while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with HCl to a pH of approximately 2.

  • Extract the product into an organic solvent such as dichloromethane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by crystallization from a suitable solvent system (e.g., DCM/hexane) to yield Fmoc-Azetidine-2-carboxylic acid as a white solid.

A reported synthesis of N-benzhydryl-2-carbobenzyloxy azetidine, an intermediate for azetidine-2-carboxylic acid, achieved a yield of 82.5%.[3]

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of this compound Containing Peptides

The following is a general protocol for manual solid-phase peptide synthesis. The specific coupling steps for HATU, COMU, and PyBOP are detailed below.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.

  • Repeat the treatment for another 10-15 minutes.

  • Wash the resin thoroughly with DMF, dichloromethane (DCM), and DMF again.

3. Coupling of Fmoc-Azetidine-2-carboxamide:

  • Follow one of the specific protocols below (HATU, COMU, or PyBOP).

4. Capping (Optional but Recommended):

  • After the coupling reaction, to cap any unreacted amino groups, treat the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF.

5. Washing:

  • Wash the resin thoroughly with DMF, DCM, and DMF.

6. Chain Elongation:

  • Repeat steps 2-5 for the subsequent amino acid couplings.

7. Final Deprotection and Cleavage:

  • After the final coupling, remove the N-terminal Fmoc group.

  • Wash the resin and dry it.

  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to cleave the peptide from the resin and remove side-chain protecting groups. The azetidine ring is generally stable under these conditions.[4]

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.

  • Dry the crude peptide.

8. Purification and Analysis:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Specific Coupling Protocols

Protocol 1: HATU-Mediated Coupling

  • In a separate vial, dissolve Fmoc-Azetidine-2-carboxamide (3-5 equivalents relative to resin loading), HATU (2.9 equivalents), and a non-nucleophilic base such as DIPEA or 2,4,6-collidine (6-10 equivalents) in DMF.

  • Pre-activate the mixture for 1-5 minutes at room temperature.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or a double coupling can be performed.

  • Monitor the reaction completion using a qualitative test (e.g., Kaiser test). A negative test indicates the absence of free primary amines.

Protocol 2: COMU-Mediated Coupling

  • In a separate vial, dissolve Fmoc-Azetidine-2-carboxamide (3-5 equivalents), COMU (2.9 equivalents), and DIPEA (6-10 equivalents) in DMF.

  • Pre-activate the mixture for 1-2 minutes at room temperature.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-3 hours at room temperature.

  • Monitor the reaction completion using a qualitative test.

Protocol 3: PyBOP-Mediated Coupling

  • In a separate vial, dissolve Fmoc-Azetidine-2-carboxamide (3-5 equivalents) and PyBOP (3 equivalents) in DMF.

  • Add DIPEA (6-10 equivalents) to the mixture.

  • Add the solution immediately to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitor the reaction completion using a qualitative test.

Potential Side Reactions and Mitigation Strategies

The incorporation of this compound can be prone to certain side reactions. Awareness of these and implementation of appropriate mitigation strategies are key to obtaining a high-purity product.

  • Epimerization: The loss of stereochemical integrity at the alpha-carbon can occur during activation. To minimize epimerization:

    • Use high-quality reagents.

    • Keep pre-activation times to a minimum.

    • Employ a weaker base like 2,4,6-collidine in place of DIPEA, especially if epimerization is a concern.[5]

    • Coupling reagents based on HOAt (like HATU) or Oxyma (like COMU) are known to suppress epimerization effectively.[2]

  • Diketopiperazine Formation: This side reaction can occur after the coupling of the second amino acid, leading to chain termination. This is more prevalent when proline or other cyclic amino acids are in the first two positions. To mitigate this:

    • Consider using a dipeptide building block if the sequence is particularly prone to this side reaction.

  • Ring Stability: The four-membered azetidine ring is generally stable under standard SPPS conditions, including TFA cleavage.[4] However, prolonged exposure to very strong acids or bases should be avoided. The N-acylated azetidine within the peptide backbone is less basic and therefore less susceptible to protonation-mediated ring opening.

Visualizing the Workflow and Mechanisms

Experimental Workflow for this compound Incorporation

experimental_workflow start Start: Swollen Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection washing1 Wash (DMF, DCM) deprotection->washing1 coupling Coupling to Resin washing1->coupling activation Pre-activation of Fmoc-Aze-OH with Coupling Reagent activation->coupling washing2 Wash (DMF, DCM) coupling->washing2 next_cycle Next Coupling Cycle or Final Cleavage washing2->next_cycle

Caption: A generalized workflow for the solid-phase synthesis of peptides incorporating this compound.

General Peptide Coupling Mechanism

peptide_coupling_mechanism cluster_activation Activation cluster_coupling Coupling Fmoc-AA-COOH Fmoc-Amino Acid (Carboxylic Acid) Activated_Ester Activated Ester Intermediate Fmoc-AA-COOH->Activated_Ester + Base Coupling_Reagent Coupling Reagent (e.g., HATU, COMU) Coupling_Reagent->Activated_Ester Peptide_Bond Peptide Bond Formation Activated_Ester->Peptide_Bond Resin-Peptide-NH2 Resin-Bound Peptide (Free Amine) Resin-Peptide-NH2->Peptide_Bond

Caption: A simplified diagram illustrating the two main stages of peptide bond formation: activation and coupling.

Conclusion

The successful incorporation of this compound into peptides is readily achievable with the use of modern, high-efficiency coupling reagents. HATU, COMU, and PyBOP all represent excellent choices for this purpose, with the final selection often depending on a balance of reactivity, cost, and the specific requirements of the peptide sequence. By following the detailed protocols and considering the potential side reactions outlined in these application notes, researchers can confidently synthesize novel azetidine-containing peptides for a wide range of applications in drug discovery and development. Careful monitoring of reaction completion and rigorous purification are essential to ensure the isolation of the desired high-purity product.

References

Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing Azetidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solid-phase synthesis of peptides incorporating a C-terminal Azetidine-2-carboxamide moiety. The protocols are based on the well-established 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy.

Introduction

Azetidine-2-carboxylic acid, a non-proteinogenic amino acid, is a proline analogue that can induce unique conformational constraints in peptides.[1] The incorporation of this compound at the C-terminus of a peptide can significantly influence its biological activity, stability, and binding affinity. Many naturally occurring peptides and peptide-based drugs feature a C-terminal amide, which can enhance their therapeutic properties.

This document outlines a robust protocol for the synthesis of such peptides, utilizing a Rink Amide resin to generate the C-terminal carboxamide upon cleavage.[2] The use of Fmoc-L-azetidine-2-carboxylic acid as the starting building block is central to this methodology.[3]

Data Presentation

The following table summarizes typical quantitative data for the solid-phase synthesis of a model peptide containing this compound on Rink Amide resin. It is important to note that actual yields and purities are highly dependent on the specific peptide sequence, its length, and the efficiency of each coupling and deprotection step.[2]

ParameterTypical Value/RangeNotes
Resin Loading Capacity 0.3 - 1.0 mmol/gVaries depending on the specific Rink Amide resin used.[2]
Fmoc-Aze-OH Coupling Time 2 - 6 hoursThe first coupling to the resin may require longer reaction times.
Standard Amino Acid Coupling Time 40 min - 2 hoursDependent on the coupling reagents and the specific amino acid.[4]
Fmoc Deprotection Time 20 - 30 minutesTypically performed with 20% piperidine in DMF.[5]
Cleavage Time 2 - 3 hoursUsing a standard TFA-based cleavage cocktail.[2]
Expected Crude Peptide Purity 50 - 90%Highly sequence-dependent. Purification via HPLC is required.[2]
Typical Overall Yield Moderate to HighDependent on the number of cycles and coupling efficiencies.[2]

Experimental Workflow

The following diagram illustrates the key stages in the solid-phase synthesis of a peptide with a C-terminal this compound using Fmoc chemistry on a Rink Amide resin.

SPPS_Workflow Resin_Prep Resin Preparation (Swelling & Fmoc Deprotection) First_AA_Coupling Coupling of Fmoc-Azetidine-2-COOH Resin_Prep->First_AA_Coupling Rink Amide Resin Capping Capping (Optional) First_AA_Coupling->Capping Activated Fmoc-Aze-OH Elongation_Cycle Peptide Chain Elongation (Deprotection & Coupling Cycles) Capping->Elongation_Cycle Capped Resin Final_Deprotection Final N-terminal Fmoc Deprotection Elongation_Cycle->Final_Deprotection Protected Peptide-Resin Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage Precipitation Peptide Precipitation Cleavage->Precipitation Cleavage Cocktail (TFA) Purification Purification & Analysis (HPLC/MS) Precipitation->Purification Crude Peptide Final_Product Pure Peptide with This compound Purification->Final_Product

Caption: Workflow for the solid-phase synthesis of peptides with C-terminal this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the manual solid-phase synthesis of a peptide containing this compound.

Protocol 1: Loading of Fmoc-L-Azetidine-2-carboxylic acid onto Rink Amide Resin

This protocol describes the initial coupling of the C-terminal amino acid, Fmoc-L-Azetidine-2-carboxylic acid, to the Rink Amide resin.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-L-Azetidine-2-carboxylic acid (Fmoc-Aze-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Swelling: Place the desired amount of Fmoc-Rink Amide resin in the reaction vessel. Add DMF (approximately 10 mL per gram of resin) and allow the resin to swell for at least 1 hour with gentle agitation.[6] After swelling, drain the DMF.

  • Fmoc Deprotection of the Linker: Add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 20-30 minutes to remove the Fmoc group from the Rink linker.[5] Drain the piperidine solution and wash the resin thoroughly with DMF (3 x 10 mL) and then DCM (3 x 10 mL).

  • Amino Acid Activation: In a separate flask, dissolve Fmoc-Aze-OH (3 equivalents relative to the resin loading capacity) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.[7]

  • Coupling: Add the activated Fmoc-Aze-OH solution to the deprotected resin. Agitate the mixture for 2-6 hours at room temperature.

  • Monitoring the Coupling: To check for completion, a small sample of resin can be taken, washed, and subjected to a Kaiser test to detect any remaining free primary amines.[5] If the test is positive, the coupling reaction can be extended or repeated.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Capping (Optional): To block any unreacted amino groups on the resin, a capping step can be performed. Treat the resin with a solution of acetic anhydride and pyridine (or DIPEA) in DMF (e.g., 1:1:8 v/v/v) for 30 minutes.[6] Wash the resin thoroughly with DMF and DCM.

  • Drying: Dry the loaded resin under vacuum for subsequent use in peptide chain elongation.

Protocol 2: Peptide Chain Elongation

This protocol outlines the cyclical steps of Fmoc deprotection and amino acid coupling to extend the peptide chain.

Materials:

  • Fmoc-Aze-loaded Rink Amide resin

  • Fmoc-protected amino acids

  • HBTU (or HATU/HOAt)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in DMF

  • DMF, peptide synthesis grade

Procedure (per cycle):

  • Fmoc Deprotection: Add 20% piperidine in DMF to the peptide-resin. Agitate for 20-30 minutes. Drain the solution and wash the resin with DMF (5 x 10 mL).[5]

  • Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid (3-5 equivalents) with HBTU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for a few minutes.[4]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 40 minutes to 2 hours.[4]

  • Washing: Drain the coupling solution and wash the peptide-resin with DMF (3 x 10 mL).

  • Repeat steps 1-3 for each amino acid in the sequence.

Protocol 3: Cleavage and Deprotection

This final protocol describes the cleavage of the completed peptide from the Rink Amide resin, which simultaneously removes the side-chain protecting groups and forms the C-terminal carboxamide.

Materials:

  • Fully synthesized peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Centrifuge and tubes

Procedure:

  • Final Fmoc Deprotection: Before cleavage, ensure the N-terminal Fmoc group is removed by treating the resin with 20% piperidine in DMF as described in Protocol 2, Step 1.[8]

  • Resin Preparation: Wash the deprotected peptide-resin thoroughly with DMF, followed by DCM, and then dry it under vacuum.[9]

  • Cleavage: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[2] Allow the mixture to react for 2-3 hours at room temperature with occasional swirling.[2]

    • Note: The use of scavengers like TIS is crucial to prevent side reactions with sensitive amino acids.[9]

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[5]

  • Collection: Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation. Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification and Analysis: The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (MS).

Challenges and Considerations

  • Incorporation of Azetidine: The rigid four-membered ring of azetidine can sometimes lead to slower coupling kinetics compared to standard amino acids. Extended coupling times or double coupling may be necessary.

  • Peptide Aggregation: Sequences containing hydrophobic residues or those prone to forming secondary structures can aggregate on the resin, leading to incomplete reactions. The use of specialized resins or synthesis conditions may be required to mitigate this.[10]

  • Cleavage Side Reactions: During the acidic cleavage step, reactive cationic species are generated from the protecting groups, which can modify sensitive amino acid residues. The inclusion of scavengers in the cleavage cocktail is essential to minimize these side reactions.[9]

  • Purity of Starting Materials: The purity of the Fmoc-Azetidine-2-carboxylic acid and all other reagents is critical for achieving a high-purity final peptide product.[11]

References

Application Notes and Protocols for the Derivatization of Azetidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of the azetidine ring in Azetidine-2-carboxamide, a critical scaffold in medicinal chemistry. The unique strained four-membered ring of azetidine offers a valuable building block for creating structurally diverse and biologically active compounds.[1][2] This document outlines key derivatization strategies at the azetidine nitrogen (N1), the carboxamide group, and the ring carbons (C3), supported by detailed experimental protocols and quantitative data.

Introduction to this compound Derivatization

This compound and its derivatives are increasingly recognized for their potential in drug discovery, notably as inhibitors of signaling pathways implicated in cancer, such as the STAT3 pathway.[3][4] The strained azetidine ring, while more stable than its three-membered aziridine counterpart, provides a thermodynamic driving force for certain reactions and presents unique stereochemical constraints that can be exploited for targeted drug design.[5] Derivatization of the core scaffold can be strategically employed to modulate physicochemical properties, improve pharmacokinetic profiles, and enhance target-specific biological activity.

The primary sites for derivatization on the this compound scaffold are:

  • The Azetidine Nitrogen (N1): Amenable to a wide range of functionalization reactions, including acylation, alkylation, and arylation.

  • The Carboxamide Group: The amide nitrogen and carbonyl group can be modified, although this is less common than N1 functionalization.

  • The Azetidine Ring (C3): Functionalization at the C3 position can introduce diverse substituents, influencing the molecule's three-dimensional structure and target interactions.

Derivatization Strategies and Protocols

N-Functionalization of the Azetidine Ring

The nitrogen atom of the azetidine ring is the most common site for derivatization, allowing for the introduction of a wide array of substituents.

N-acylation is a straightforward method to introduce amide, carbamate, and urea functionalities. These modifications can significantly impact the compound's hydrogen bonding capacity and overall polarity.

Protocol: General Procedure for N-Acylation of (R)-Azetidine-2-carboxamide

This protocol is adapted from standard acylation procedures for azetidine derivatives.

  • Dissolve (R)-Azetidine-2-carboxamide (1.0 mmol, 1.0 equiv) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (10 mL).

  • Add a base , such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 mmol, 1.2 equiv), to the solution and stir at room temperature.

  • Slowly add the acylating agent (e.g., acid chloride or acid anhydride) (1.1 mmol, 1.1 equiv) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-acylated this compound.

N-alkylation introduces alkyl or substituted alkyl groups, which can be used to modulate lipophilicity and steric bulk. Reductive amination is a common and efficient method for this transformation.

Protocol: General Procedure for N-Alkylation via Reductive Amination

This protocol is based on established methods for the N-alkylation of azetidines.

  • To a solution of (R)-Azetidine-2-carboxamide (1.0 mmol, 1.0 equiv) in methanol (10 mL), add the desired aldehyde or ketone (1.2 mmol, 1.2 equiv).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine or enamine intermediate.

  • Add a reducing agent , such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 equiv), portion-wise over 10-15 minutes.

  • Stir the reaction at room temperature for an additional 3-6 hours , monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the N-alkylated derivative.

N-arylation, typically achieved through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, allows for the introduction of aryl or heteroaryl moieties, which can engage in π-stacking and other interactions with biological targets.

Protocol: General Procedure for Buchwald-Hartwig N-Arylation

This protocol is adapted from procedures for the N-arylation of similar azetidine systems.

  • To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., RuPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add (R)-Azetidine-2-carboxamide (1.0 mmol, 1.0 equiv), the desired aryl halide (1.2 mmol, 1.2 equiv), and an anhydrous solvent (e.g., toluene or dioxane, 5 mL) via syringe.

  • Stir the reaction mixture at 80-110 °C for 12-24 hours , monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature , dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the N-aryl-azetidine-2-carboxamide.

Derivatization of the Carboxamide Group

While less common, the carboxamide group can be a handle for further functionalization.

Alkylation of the primary amide nitrogen can be challenging due to the potential for N,N-dialkylation and the lower nucleophilicity of the amide nitrogen. However, under specific conditions, mono-alkylation can be achieved.

Protocol: Proposed Procedure for N'-Alkylation

  • To a solution of N-protected this compound (e.g., N-Boc protected) (1.0 mmol, 1.0 equiv) in anhydrous DMF, add a strong base such as sodium hydride (NaH) (1.1 equiv) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add the alkylating agent (e.g., an alkyl halide) (1.05 equiv) and allow the reaction to slowly warm to room temperature.

  • Stir for 12-24 hours , monitoring by TLC or LC-MS.

  • Carefully quench the reaction with water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate and purify by column chromatography.

  • Deprotect the azetidine nitrogen if necessary using standard conditions (e.g., trifluoroacetic acid for a Boc group).

C3-Functionalization of the Azetidine Ring

Introducing substituents at the C3 position can be achieved through various synthetic routes, often starting from a precursor like N-Boc-azetidin-3-one. The resulting derivatives can then be converted to the corresponding 2-carboxamides.

Protocol: Synthesis of 3-Substituted Azetidine-2-carboxamides

This is a multi-step process, with a representative example of introducing a substituent via aza-Michael addition.

  • Synthesis of (N-Boc-azetidin-3-ylidene)acetate: This intermediate can be prepared from (N-Boc)azetidin-3-one through a Horner-Wadsworth-Emmons reaction.[6]

  • Aza-Michael Addition: To a solution of (N-Boc-azetidin-3-ylidene)acetate (1.0 equiv) in a suitable solvent, add the desired NH-heterocycle (1.1 equiv) and a catalytic amount of a base like DBU. Stir at room temperature until the reaction is complete.[6]

  • Conversion to Carboxamide: The resulting ester can be converted to the carboxamide through a two-step process: hydrolysis of the ester to the carboxylic acid, followed by amide coupling.

    • Hydrolysis: Treat the ester with a base such as lithium hydroxide in a mixture of THF and water.

    • Amide Coupling: Couple the resulting carboxylic acid with a source of ammonia (e.g., ammonium chloride) using a standard coupling agent like HATU or EDC/HOBt.

  • Deprotection: Remove the N-Boc protecting group with an acid such as TFA to yield the 3-substituted this compound.

Quantitative Data of Derivatized Azetidine-2-carboxamides

The following table summarizes the biological activity of a series of (R)-azetidine-2-carboxamide derivatives developed as STAT3 inhibitors.

Compound IDR Group on Azetidine NitrogenSTAT3 IC₅₀ (µM)Reference
5a 2-Hydroxy-5-(trifluoromethyl)benzoyl0.55[3][4]
5o 2-Hydroxy-5-nitrobenzoyl0.38[3][4]
8i 2-Hydroxy-5-cyanobenzoyl0.34[3][4]
7e 2-Hydroxy-3,5-diiodobenzoyl> 25[3][4]
7f 2-Hydroxy-5-iodobenzoyl1.8[3][4]
7g 2-Hydroxy-5-bromobenzoyl0.88[3][4]
9k 2-Hydroxy-5-(methylsulfonyl)benzoyl0.96[3][4]

Visualizations of Pathways and Workflows

STAT3 Signaling Pathway

The STAT3 signaling pathway is a key target for many this compound derivatives. The following diagram illustrates the canonical activation cascade.

STAT3_Signaling_Pathway cluster_nucleus Nucleus cytokine Cytokine/Growth Factor (e.g., IL-6) receptor Receptor Tyrosine Kinase (e.g., gp130) cytokine->receptor Binds jak JAK receptor->jak Activates stat3_inactive Latent STAT3 (monomer) jak->stat3_inactive Phosphorylates (Tyr705) stat3_p Phosphorylated STAT3 stat3_inactive->stat3_p stat3_dimer STAT3 Dimer stat3_p->stat3_dimer Dimerizes nucleus Nucleus stat3_dimer->nucleus Translocates dna DNA stat3_dimer->dna Binds to promoter transcription Gene Transcription (Proliferation, Survival, Angiogenesis) dna->transcription Initiates azetidine_inhibitor This compound Derivative azetidine_inhibitor->stat3_dimer Inhibits Dimerization

Caption: Canonical STAT3 signaling pathway and the inhibitory action of this compound derivatives.

Experimental Workflow for Derivatization and Screening

The following diagram outlines a typical workflow for the synthesis, purification, and biological evaluation of novel this compound derivatives.

Experimental_Workflow start Start: this compound Scaffold synthesis Derivatization Reaction (e.g., N-Acylation) start->synthesis workup Reaction Work-up & Extraction synthesis->workup purification Purification (Column Chromatography) workup->purification characterization Structural Characterization (NMR, MS) purification->characterization screening Biological Screening (e.g., STAT3 Inhibition Assay) characterization->screening data_analysis Data Analysis (IC50 Determination) screening->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar sar->synthesis Iterative Design end Lead Compound Identification sar->end

Caption: A typical workflow for the synthesis and evaluation of this compound derivatives.

Logical Relationship in Lead Optimization

The process of lead optimization involves a cyclical and iterative process of design, synthesis, and testing to improve the properties of a lead compound.

Lead_Optimization design Design Analogs (SAR-driven) synthesis Synthesize Analogs design->synthesis in_vitro In Vitro Testing (Potency, Selectivity) synthesis->in_vitro adme_tox ADME/Tox Screening in_vitro->adme_tox Promising Potency adme_tox->design Iterate in_vivo In Vivo Efficacy & PK/PD adme_tox->in_vivo Good Profile in_vivo->design Further Optimization candidate Preclinical Candidate in_vivo->candidate Meets Criteria

Caption: The iterative cycle of lead optimization in drug discovery.

References

Application Notes and Protocols for the Quantification of Azetidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-2-carboxamide, a cyclic non-proteinogenic amino acid amide, is a molecule of significant interest in pharmaceutical and biological research. Its structural similarity to proline and its derivatives suggests potential roles in various biological processes, including enzyme inhibition and peptidomimetic drug design. Accurate and precise quantification of this compound in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, metabolic profiling, and quality control.

These application notes provide detailed protocols for the quantification of this compound using state-of-the-art analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be robust and reproducible for various sample types.

Analytical Methods Overview

The choice of analytical method for the quantification of this compound depends on the required sensitivity, selectivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely accessible method suitable for relatively high concentration samples. Due to the lack of a strong chromophore in this compound, pre-column derivatization is often necessary to enhance UV detection.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalytical quantification, offering high sensitivity and selectivity. This method is ideal for measuring low concentrations of this compound in complex biological matrices like plasma and tissue.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile or semi-volatile compounds. Derivatization is required to increase the volatility of this compound for GC analysis. This method is particularly useful for samples from plant matrices.

Quantitative Data Summary

The following tables summarize the quantitative data for the described analytical methods. This allows for a direct comparison of their performance characteristics.

Table 1: LC-MS/MS Method Performance

ParameterValueReference
Linearity Range1 - 1000 ng/mLAdapted from[1]
Limit of Detection (LOD)0.5 ng/mLEstimated
Limit of Quantification (LOQ)1 ng/mLEstimated
Accuracy85 - 115%General guidance[2]
Precision (%RSD)< 15%General guidance[2]
Recovery> 85%Estimated

Table 2: HPLC-UV Method with Derivatization Performance

ParameterValueReference
Linearity Range0.1 - 100 µg/mLAdapted from[3]
Limit of Detection (LOD)0.05 µg/mLEstimated
Limit of Quantification (LOQ)0.1 µg/mLEstimated
Accuracy90 - 110%General guidance[3]
Precision (%RSD)< 10%General guidance[3]
Recovery> 90%Estimated

Table 3: GC-MS Method with Derivatization Performance

ParameterValueReference
Linearity Range2.9 - 7.8 µg/mL[2]
Limit of Detection (LOD)2.9 µg/mL[2]
Limit of Quantification (LOQ)7.8 µg/mL[2]
Accuracy95 - 105%[2]
Precision (%RSD)< 5%[2]
Recovery> 90%[2]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a method for the sensitive and selective quantification of this compound in human plasma using LC-MS/MS.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatograph: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions (Predicted):

    • This compound: Precursor ion (Q1) m/z 101.1 -> Product ion (Q3) m/z 56.1 (loss of CONH2 and CH2)

    • Internal Standard (e.g., d4-Azetidine-2-carboxamide): Precursor ion (Q1) m/z 105.1 -> Product ion (Q3) m/z 60.1

  • Cone Voltage and Collision Energy: To be optimized for the specific instrument.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) ppt Protein Precipitation (300 µL Acetonitrile + IS) plasma->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (ESI+, MRM) separation->detection quantification Data Analysis and Quantification detection->quantification

LC-MS/MS Experimental Workflow
Protocol 2: Quantification of this compound by HPLC-UV with Pre-column Derivatization

This protocol is suitable for the quantification of this compound in simpler matrices or at higher concentrations.

1. Sample Preparation and Derivatization

  • Prepare the sample extract as described in the LC-MS/MS protocol (steps 1-4).

  • To the dried extract, add 50 µL of a suitable derivatizing agent solution (e.g., Dansyl chloride in acetone).

  • Add 50 µL of a catalyst solution (e.g., sodium bicarbonate buffer, pH 9.5).

  • Vortex and incubate at 60°C for 30 minutes.

  • Cool the reaction mixture and add a quenching solution if necessary.

  • Inject an aliquot into the HPLC system.

2. HPLC-UV Analysis

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20-21 min: 80% to 20% B

    • 21-25 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined based on the absorption maximum of the derivatized product (e.g., ~254 nm for Dansyl derivatives).

  • Injection Volume: 20 µL.

HPLCUV_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis sample_extract Dried Sample Extract derivatization Add Derivatizing Agent and Catalyst sample_extract->derivatization incubation Incubate (60°C, 30 min) derivatization->incubation cooling Cool and Quench incubation->cooling injection Inject into HPLC cooling->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection separation->detection quantification Data Analysis and Quantification detection->quantification

HPLC-UV Experimental Workflow
Protocol 3: Quantification of this compound in Plant Material by GC-MS

This protocol is adapted for the analysis of this compound in plant tissues, such as rhizomes.[2]

1. Sample Preparation and Derivatization

  • Homogenize 1 g of plant material in 10 mL of 80% ethanol.

  • Centrifuge the homogenate and collect the supernatant.

  • Evaporate the supernatant to dryness.

  • To the dried extract, add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes to form the silyl derivative.

  • Cool to room temperature before injection.

2. GC-MS Analysis

  • Gas Chromatograph: A standard GC system.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injection Volume: 1 µL (splitless).

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

  • Quantification Ions: To be determined from the mass spectrum of the derivatized this compound.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis plant_material Plant Material Homogenization extraction Ethanol Extraction plant_material->extraction dry_down Evaporate to Dryness extraction->dry_down derivatization Silylation (BSTFA) dry_down->derivatization injection Inject into GC-MS derivatization->injection separation Chromatographic Separation (DB-5ms Column) injection->separation detection Mass Spectrometric Detection (EI) separation->detection quantification Data Analysis and Quantification detection->quantification

GC-MS Experimental Workflow

Method Validation

All analytical methods should be validated according to international guidelines (e.g., FDA, EMA) to ensure their reliability for the intended application. Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Recovery: The efficiency of the sample preparation process in extracting the analyte from the matrix.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

The analytical methods and protocols presented here provide a comprehensive guide for the quantification of this compound in various samples. The choice of method should be based on the specific requirements of the study, including the sample matrix, expected concentration range, and available instrumentation. Proper method validation is essential to ensure the generation of high-quality, reliable, and reproducible data in research, clinical, and quality control settings.

References

Application Notes and Protocols for Utilizing Azetidine-2-carboxamide in the Creation of Constrained Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-2-carboxamide, a proline analogue featuring a four-membered ring, serves as a valuable building block in the design of constrained peptides. Its incorporation into a peptide sequence induces a more rigid conformation compared to its natural counterpart, proline. This conformational restriction can lead to enhanced biological activity, increased metabolic stability, and improved receptor selectivity, making it a compelling tool in drug discovery and peptide engineering.

These application notes provide a comprehensive overview of the use of this compound in synthesizing constrained peptides, with a focus on their application as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Detailed protocols for peptide synthesis, purification, characterization, and biological evaluation are provided to guide researchers in this field.

Data Presentation: Bioactivity of this compound Containing STAT3 Inhibitors

The incorporation of an (R)-azetidine-2-carboxamide linker in small molecule inhibitors has been shown to significantly enhance their potency against STAT3.[1][2] The following tables summarize the in vitro inhibitory activity, binding affinity, and cellular efficacy of a series of these analogues.

Table 1: In Vitro STAT3 DNA-Binding Inhibition by (R)-Azetidine-2-carboxamide Analogues [3][4]

Compound IDModificationsSTAT3 IC₅₀ (µM)STAT1 IC₅₀ (µM)STAT5 IC₅₀ (µM)
5a Salicylic acid derivative0.55>18>18
5o Salicylic acid derivative with methoxy and chloro groups0.38>18>18
8i Phenylacetic acid derivative with trifluoromethyl group0.34Not ReportedNot Reported
3 Proline-based analogue (for comparison)2.4Not ReportedNot Reported
4 Pipecolamide-based analogue (for comparison)5.4Not ReportedNot Reported

Table 2: Binding Affinity and Cellular Activity of Selected (R)-Azetidine-2-carboxamide Analogues [3][4][5]

Compound IDBinding Affinity to STAT3 (KD, nM)Cell Viability EC₅₀ (µM) in MDA-MB-231 cellsCell Viability EC₅₀ (µM) in MDA-MB-468 cells
7g 8801.91.1
9k 9600.91.0
7e Not Reported1.21.3
7f Not Reported1.51.4

Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key mediator of cytokine and growth factor signaling.[6][7] Its aberrant activation is implicated in various cancers, making it a prime therapeutic target.[8][9] The canonical STAT3 signaling pathway is initiated by the binding of a ligand (e.g., a cytokine or growth factor) to its receptor, leading to the activation of associated Janus kinases (JAKs). JAKs then phosphorylate the STAT3 protein at a specific tyrosine residue (Tyr705).[10] This phosphorylation event triggers the dimerization of STAT3 monomers, which then translocate to the nucleus to regulate the transcription of target genes involved in cell proliferation, survival, and angiogenesis.[6][8] this compound-based inhibitors are designed to disrupt this pathway, often by interfering with the SH2 domain of STAT3, which is crucial for its dimerization and activation.[7]

SPPS_Workflow Start Start with Rink Amide Resin Swell 1. Resin Swelling in DMF Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF, DCM) Deprotect->Wash1 Couple 4. Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Couple Wash2 5. Wash (DMF, DCM) Couple->Wash2 Repeat Repeat Steps 2-5 for each amino acid Wash2->Repeat Repeat->Deprotect Yes FinalDeprotect 6. Final Fmoc Deprotection Repeat->FinalDeprotect No Cleave 7. Cleavage from Resin (TFA/TIS/H2O) FinalDeprotect->Cleave Precipitate 8. Precipitation in Ether Cleave->Precipitate End Crude Peptide Precipitate->End

References

Application Notes and Protocols for Azetidine-2-carboxamide in Neurological Disorder Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of azetidine-2-carboxamide derivatives in the development of therapeutics for neurological disorders. This document details their application as modulators of key neurological targets, such as the N-methyl-D-aspartate (NMDA) receptor and the Signal Transducer and Activator of Transcription 3 (STAT3). Detailed experimental protocols for evaluating the efficacy of these compounds are also provided.

Introduction to this compound in Neuroscience

The azetidine ring is a four-membered nitrogen-containing heterocycle that serves as a valuable scaffold in medicinal chemistry due to its conformational rigidity and favorable physicochemical properties for central nervous system (CNS) drug discovery. This compound derivatives, in particular, have emerged as promising candidates for the development of novel drugs targeting a range of neurological disorders. Their unique structural features allow for specific interactions with biological targets implicated in neurodegenerative diseases and neuroinflammation.

Key Applications in Neurological Drug Discovery

Modulation of NMDA Receptors

Azetidine-2,3-dicarboxylic acid, a close analog of this compound, has been shown to interact with NMDA receptors.[1] These receptors are critical for synaptic plasticity and neuronal function, and their dysregulation is implicated in various neurological conditions, including epilepsy and ischemic brain injury.[1] The evaluation of this compound derivatives as NMDA receptor modulators is a key area of research.

Inhibition of the STAT3 Signaling Pathway

(R)-azetidine-2-carboxamide analogues have been identified as potent inhibitors of the STAT3 signaling pathway.[2][3] The STAT3 pathway is a critical regulator of inflammation, and its aberrant activation is linked to neuroinflammation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2][4] Targeting this pathway with this compound derivatives presents a promising therapeutic strategy.

Quantitative Data Summary

The following tables summarize the quantitative data for representative azetidine derivatives from published studies.

Table 1: Pharmacological Activity of Azetidine-2,3-dicarboxylic Acid Stereoisomers at NMDA Receptors [1]

CompoundBinding Affinity (Ki) at native NMDA receptors ([³H]CGP39653)Agonist Potency (EC50) at NR1/NR2D Receptors
L-trans-ADC10 µM50 µM
D-cis-ADC21 µM230 µM (partial agonist)
D-trans-ADC90 µM-
L-cis-ADC>100 µM-

Table 2: In Vitro Activity of (R)-Azetidine-2-carboxamide Analogues as STAT3 Inhibitors [2]

CompoundSTAT3 DNA-Binding Inhibition (EMSA IC50)Binding Affinity to STAT3 (Kd)
5a 0.55 µMNot Reported
5o 0.38 µMNot Reported
8i 0.34 µMNot Reported
7g Not Reported880 nM
9k Not Reported960 nM

Experimental Protocols

Protocol 1: NMDA Receptor Binding Assay

This protocol is for determining the binding affinity of novel this compound derivatives to NMDA receptors using a competitive radioligand binding assay with [³H]CGP39653.

Materials:

  • Test compounds (this compound derivatives)

  • [³H]CGP39653 (radioligand)

  • Rat brain membranes (source of NMDA receptors)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., 10 µM L-glutamate)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Thaw rat brain membranes on ice and resuspend in binding buffer to a final concentration of 0.2-0.5 mg/mL protein. Homogenize gently.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL binding buffer, 50 µL [³H]CGP39653 (e.g., 15 nM final concentration), and 100 µL membrane suspension.

    • Non-specific Binding: 50 µL non-specific binding control, 50 µL [³H]CGP39653, and 100 µL membrane suspension.

    • Competitive Binding: 50 µL of test compound at various concentrations, 50 µL [³H]CGP39653, and 100 µL membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in buffer using a filtration apparatus. Wash the filters three times with ice-cold binding buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Ki values for the test compounds by fitting the competitive binding data to a one-site or two-site binding model using appropriate software (e.g., Prism).

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 Inhibition

This protocol is for assessing the ability of this compound derivatives to inhibit the DNA-binding activity of STAT3.

Materials:

  • Test compounds (this compound derivatives)

  • Nuclear extracts containing activated STAT3 (e.g., from cytokine-stimulated cells)

  • Biotin-labeled double-stranded DNA probe containing a STAT3 binding site (e.g., hSIE probe)

  • Unlabeled competitor probe (for specificity control)

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

  • Poly(dI-dC) (non-specific competitor DNA)

  • Loading dye

  • Native polyacrylamide gel (e.g., 5%)

  • TBE buffer

  • Nylon membrane

  • UV cross-linking instrument

  • Streptavidin-HRP conjugate and chemiluminescent substrate

Procedure:

  • Binding Reaction: In separate tubes, pre-incubate nuclear extracts with increasing concentrations of the test compound for 30 minutes at room temperature.[3]

  • Add poly(dI-dC) and the biotin-labeled STAT3 probe to each reaction and incubate for another 20-30 minutes at room temperature.

  • For specificity control, a separate reaction should include an excess of unlabeled competitor probe added before the labeled probe.

  • Electrophoresis: Add loading dye to each sample and load onto a native polyacrylamide gel. Run the gel in TBE buffer at a constant voltage (e.g., 100-150V) at 4°C.

  • Transfer: Transfer the separated protein-DNA complexes from the gel to a nylon membrane.

  • Cross-linking and Detection: Cross-link the DNA to the membrane using a UV cross-linker. Detect the biotin-labeled probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities corresponding to the STAT3-DNA complex. Calculate the IC50 value for each test compound, which is the concentration that inhibits 50% of STAT3 DNA-binding activity.[2]

Protocol 3: Isothermal Titration Calorimetry (ITC) for STAT3 Binding Affinity

This protocol measures the binding affinity (Kd) of this compound derivatives to purified STAT3 protein.

Materials:

  • Test compounds (this compound derivatives)

  • Purified STAT3 protein

  • ITC buffer (dialysis buffer for the protein, and the same buffer to dissolve the compound)

  • Isothermal titration calorimeter

Procedure:

  • Sample Preparation: Dialyze the purified STAT3 protein extensively against the ITC buffer. Dissolve the test compound in the same ITC buffer. Degas both solutions before use.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the STAT3 protein into the sample cell (typically 5-50 µM) and the test compound into the injection syringe (typically 10-20 times the protein concentration).

  • Titration: Perform a series of small injections (e.g., 2-5 µL) of the test compound into the sample cell containing the STAT3 protein.

  • Data Acquisition: The instrument measures the heat released or absorbed during each injection.

  • Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Signaling Pathway and Experimental Workflow Diagrams

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK 2. Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active 4. Dimerization DNA DNA STAT3_active->DNA 5. Nuclear Translocation and DNA Binding Azetidine This compound Derivative Azetidine->STAT3_active Inhibition Gene_Transcription Gene Transcription (e.g., pro-inflammatory genes) DNA->Gene_Transcription 6. Transcription Activation Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Binding Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of Azetidine-2- carboxamide Derivatives Binding_Assay NMDA Receptor Binding Assay (Protocol 1) Synthesis->Binding_Assay EMSA STAT3 DNA-Binding Inhibition (EMSA) (Protocol 2) Synthesis->EMSA ITC STAT3 Binding Affinity (ITC) (Protocol 3) Synthesis->ITC Data_Analysis Determine Ki, IC50, Kd Binding_Assay->Data_Analysis EMSA->Data_Analysis ITC->Data_Analysis Lead_ID Identify Lead Compounds Data_Analysis->Lead_ID

References

Application Note: A Scalable Approach to the Synthesis of Azetidine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azetidine-2-carboxamide derivatives are crucial structural motifs in medicinal chemistry, appearing in numerous bioactive molecules and approved pharmaceuticals. Their constrained four-membered ring system provides unique conformational rigidity, which can be advantageous for optimizing drug-receptor interactions. This application note outlines a general and scalable synthetic protocol for the preparation of enantiopure this compound derivatives, suitable for researchers, scientists, and drug development professionals. The described methodology focuses on robust reactions and purification strategies amenable to gram-scale and larger production.

Overall Synthetic Strategy

The presented strategy involves a multi-step synthesis commencing from readily available starting materials. The key phases of the synthesis include:

  • Synthesis of a Protected Azetidine-2-carboxylic Acid: Construction of the core azetidine ring with appropriate protecting groups to ensure stability and prevent side reactions.

  • Amide Coupling: Formation of the carboxamide bond with a desired amine.

  • Deprotection: Removal of the protecting groups to yield the final target molecule.

This approach allows for late-stage diversification, where various amines can be introduced to generate a library of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of (S)-1-Boc-azetidine-2-carboxylic acid

This protocol describes the synthesis of a key intermediate, (S)-1-tert-butoxycarbonyl-azetidine-2-carboxylic acid, a commonly used building block. The synthesis involves the cyclization of a protected amino alcohol.

Materials:

  • (S)-2-amino-4-chlorobutanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Potassium permanganate (KMnO₄)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Protection: To a solution of (S)-2-amino-4-chlorobutanol (1.0 eq) in a mixture of THF and water (1:1) at 0 °C, add Di-tert-butyl dicarbonate (1.1 eq) and sodium hydroxide (1.2 eq). Stir the reaction mixture at room temperature for 4 hours.

  • Cyclization: After confirming the completion of the protection step via TLC, add sodium hydroxide (3.0 eq) to the reaction mixture and heat to 60 °C for 12 hours to facilitate the intramolecular cyclization.

  • Oxidation: Cool the reaction mixture to room temperature and add a solution of potassium permanganate (2.5 eq) in water portion-wise, maintaining the temperature below 30 °C. Stir for 6 hours.

  • Work-up and Extraction: Quench the reaction by adding sodium bisulfite until the purple color disappears. Acidify the mixture to pH 2-3 with concentrated HCl. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield (S)-1-Boc-azetidine-2-carboxylic acid as a white solid.

Protocol 2: Amide Coupling to form (S)-tert-butyl 2-(alkyl/arylcarbamoyl)azetidine-1-carboxylate

This protocol details the coupling of the protected azetidine-2-carboxylic acid with a primary or secondary amine using a standard peptide coupling reagent.

Materials:

  • (S)-1-Boc-azetidine-2-carboxylic acid

  • Desired amine (e.g., benzylamine) (1.1 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • Activation: Dissolve (S)-1-Boc-azetidine-2-carboxylic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in dichloromethane. Stir the mixture at 0 °C for 30 minutes.

  • Coupling: To the activated acid solution, add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq). Allow the reaction to warm to room temperature and stir for 16 hours.

  • Work-up: Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired Boc-protected this compound.

Protocol 3: Deprotection to yield (S)-Azetidine-2-carboxamide

This final step involves the removal of the Boc protecting group to yield the target this compound hydrochloride salt.

Materials:

  • (S)-tert-butyl 2-(alkyl/arylcarbamoyl)azetidine-1-carboxylate

  • 4 M HCl in 1,4-Dioxane

  • Diethyl ether

Procedure:

  • Deprotection: Dissolve the Boc-protected this compound (1.0 eq) in a minimal amount of 1,4-dioxane and add a solution of 4 M HCl in 1,4-dioxane (5.0 eq) at 0 °C.

  • Precipitation and Isolation: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed. Add diethyl ether to precipitate the product.

  • Purification: Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain the pure (S)-Azetidine-2-carboxamide hydrochloride salt.

Data Presentation

The following tables summarize typical quantitative data for the scale-up synthesis of a representative this compound derivative.

Table 1: Scale-up Data for the Synthesis of (S)-1-Boc-azetidine-2-carboxylic acid

Scale (grams)Starting Material (eq)Reagents (eq)Solvent Volume (mL)Reaction Time (h)Yield (%)Purity (%)
1.01.0Boc₂O (1.1), NaOH (1.2 + 3.0), KMnO₄ (2.5)202275>98
10.01.0Boc₂O (1.1), NaOH (1.2 + 3.0), KMnO₄ (2.5)2002272>98
100.01.0Boc₂O (1.1), NaOH (1.2 + 3.0), KMnO₄ (2.5)20002468>97

Table 2: Scale-up Data for Amide Coupling

Scale (grams)Starting Material (eq)Reagents (eq)Solvent Volume (mL)Reaction Time (h)Yield (%)Purity (%)
1.01.0Amine (1.1), EDC·HCl (1.2), HOBt (1.2), DIPEA (2.0)151685>99
10.01.0Amine (1.1), EDC·HCl (1.2), HOBt (1.2), DIPEA (2.0)1501682>99
100.01.0Amine (1.1), EDC·HCl (1.2), HOBt (1.2), DIPEA (2.0)15001878>98

Table 3: Scale-up Data for Boc Deprotection

Scale (grams)Starting Material (eq)Reagents (eq)Solvent Volume (mL)Reaction Time (h)Yield (%)Purity (%)
1.01.04 M HCl in Dioxane (5.0)10295>99
10.01.04 M HCl in Dioxane (5.0)100293>99
100.01.04 M HCl in Dioxane (5.0)1000390>99

Visualizations

Overall Synthetic Workflow

Caption: Overall workflow for the scale-up synthesis of this compound derivatives.

Signaling Pathway of Key Transformations

G cluster_0 Formation of Protected Azetidine Ring cluster_1 Amide Formation and Deprotection A Protected Amino Alcohol B Cyclization (NaOH) A->B C Protected Azetidine Alcohol B->C D Oxidation (KMnO4) C->D E Protected Azetidine Carboxylic Acid D->E F Protected Azetidine Carboxylic Acid G Amide Coupling F->G H Protected Azetidine Carboxamide G->H I Deprotection H->I J Final Azetidine Carboxamide I->J

Caption: Key chemical transformations in the synthesis of Azetidine-2-carboxamides.

Troubleshooting & Optimization

Technical Support Center: Purification of Azetidine-2-carboxamide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Azetidine-2-carboxamide analogues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound analogues?

A1: The main challenges stem from the inherent properties of the azetidine ring and the carboxamide group. These include:

  • Polarity: The presence of the nitrogen atom and the carboxamide group makes these compounds relatively polar, which can lead to strong interactions with polar stationary phases like silica gel, potentially causing poor peak shape and difficult elution during column chromatography.

  • Basicity: The azetidine nitrogen is basic and can interact with acidic sites on silica gel, leading to peak tailing and potential degradation of the compound.[1][2]

  • Ring Strain: The four-membered azetidine ring is strained and can be susceptible to opening under acidic or harsh conditions, which might be encountered during certain purification steps.

  • Chirality: Many this compound analogues are chiral. Separating enantiomers requires specialized chiral chromatography techniques.

Q2: Which purification techniques are most suitable for this compound analogues?

A2: The most common and effective purification techniques include:

  • Flash Column Chromatography: This is a widely used method for purifying these analogues on a laboratory scale. Careful selection of the stationary phase and solvent system is crucial for successful separation.

  • Recrystallization: For solid compounds, recrystallization can be a highly effective and economical method to achieve high purity.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations or to achieve very high purity, preparative HPLC is a powerful tool. It is also suitable for separating complex mixtures and isomers.[3][4]

  • Chiral Chromatography: For the separation of enantiomers, chiral stationary phases (CSPs) are necessary. This can be performed using HPLC or Supercritical Fluid Chromatography (SFC).

Q3: How can I monitor the purity of my this compound analogue during and after purification?

A3: Purity is typically assessed using a combination of the following analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of a column chromatography purification and to get a preliminary assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a more accurate and quantitative measure of purity. Using a suitable column and detection method (e.g., UV, MS), you can determine the percentage of your desired compound and detect impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can be used to assess purity by identifying signals corresponding to the desired compound and any residual impurities or solvents.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound and can help in identifying impurities.

Troubleshooting Guides

This section provides solutions to specific issues you might encounter during the purification of this compound analogues.

Issue 1: Peak Tailing in Column Chromatography

Symptom: The peak corresponding to your compound on the chromatogram is asymmetrical, with a drawn-out tail. This can lead to poor resolution and inaccurate quantification.[1]

Possible Causes & Solutions:

Cause Solution
Interaction with Acidic Silica Gel The basic nitrogen of the azetidine ring interacts strongly with acidic silanol groups on the silica surface.[1][2][5]
Deactivate Silica Gel: Add a small amount of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase (typically 0.1-1%). This will neutralize the acidic sites on the silica gel.[5]
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or a bonded phase like amino-propylated silica.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of your compound, influencing its interaction with the stationary phase.
Adjust Mobile Phase pH: For reversed-phase chromatography, using a buffer to maintain a consistent pH can improve peak shape.
Column Overload Injecting too much sample onto the column can lead to peak broadening and tailing.[1]
Reduce Sample Load: Dilute your sample or inject a smaller volume. Consider using a column with a larger diameter for larger sample quantities.[1]
Issue 2: Compound Degradation on the Column

Symptom: Low recovery of the desired product after column chromatography, and the appearance of new, unexpected spots on TLC or peaks in HPLC analysis of the collected fractions.

Possible Causes & Solutions:

Cause Solution
Acid-Sensitivity of the Azetidine Ring The strained azetidine ring can be cleaved under acidic conditions, which can be present on standard silica gel.
Use Deactivated Silica or Alternative Stationary Phases: As with peak tailing, using a neutralized stationary phase or a less acidic alternative can prevent degradation.
Minimize Residence Time: Use flash chromatography with a faster flow rate to reduce the time your compound is in contact with the stationary phase.
Instability to the Solvent The compound may be unstable in the chosen elution solvent over time.
Perform a Quick Stability Test: Before running the column, dissolve a small amount of your crude product in the intended mobile phase and monitor it by TLC or HPLC over a few hours to check for degradation.
Choose a Different Solvent System: Select a solvent system in which your compound is stable.
Issue 3: Poor or No Crystal Formation During Recrystallization

Symptom: After dissolving the compound in a hot solvent and allowing it to cool, no crystals form, or an oil separates out.

Possible Causes & Solutions:

Cause Solution
Solution is Not Saturated Too much solvent was used to dissolve the compound.
Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent until you observe the solution becoming cloudy (the cloud point), then add a few drops of the hot solvent to redissolve the solid.
Solution Cooled Too Quickly Rapid cooling can lead to the formation of an oil or very small, impure crystals.
Slow Cooling: Allow the solution to cool slowly to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can help slow down the cooling process.
Supersaturation The solution is supersaturated, and crystallization has not been initiated.
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.
Inappropriate Solvent The chosen solvent is not suitable for recrystallization of your compound.
Use a Solvent Pair: If the compound is too soluble in one solvent and insoluble in another, a two-solvent system (e.g., ethanol/water) can be effective. Dissolve the compound in a minimum of the "good" hot solvent and then add the "bad" hot solvent dropwise until the solution becomes cloudy.[6]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for purifying this compound analogues using flash column chromatography.

Materials:

  • Silica gel (230-400 mesh)

  • Column of appropriate size

  • Solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol)

  • Triethylamine (TEA) (optional)

  • Crude this compound analogue

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Select the Solvent System:

    • Use TLC to determine a suitable solvent system. The ideal system will give your desired compound an Rf value of ~0.2-0.4.

    • For basic this compound analogues, consider adding 0.1-1% TEA to the solvent system to prevent peak tailing.

  • Pack the Column:

    • Dry Packing: Fill the column with dry silica gel. Gently tap the column to ensure even packing. Add the mobile phase and flush the column until the silica is fully wetted and there are no air bubbles.

    • Wet Packing (Slurry): Prepare a slurry of silica gel in the initial mobile phase. Pour the slurry into the column and allow it to settle. Gently tap the column to ensure a well-packed bed.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the mobile phase or a solvent in which it is highly soluble.

    • Carefully apply the sample to the top of the silica bed.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then evaporating the solvent. Add the resulting dry powder to the top of the column.

  • Elute the Column:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (using a flash chromatography system or a pump) to achieve a steady flow rate.

    • If using a gradient, start with a less polar solvent mixture and gradually increase the polarity by adding more of the more polar solvent.

  • Collect and Analyze Fractions:

    • Collect fractions in test tubes or vials.

    • Monitor the elution of your compound by spotting fractions on a TLC plate and visualizing under a UV lamp or with a suitable stain.

    • Combine the fractions containing the pure product.

  • Isolate the Product:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound analogue.

Protocol 2: Recrystallization

This protocol describes a general procedure for the purification of solid this compound analogues by recrystallization.

Materials:

  • Crude solid this compound analogue

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a solvent pair like ethanol/water)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Choose a Solvent:

    • The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Perform small-scale solubility tests with different solvents to find the most suitable one.

  • Dissolve the Crude Product:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary, ensuring you use the minimum amount required for complete dissolution at the boiling point of the solvent.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration. Quickly filter the hot solution through a fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization:

    • Remove the flask from the heat and cover it to prevent solvent evaporation.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal yield.

  • Isolate the Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Dry the Crystals:

    • Allow the crystals to air dry on the filter paper or place them in a desiccator under vacuum to remove the last traces of solvent.

Quantitative Data Summary

The following table summarizes typical recovery and purity data for different purification methods, based on available literature. Note that these values can vary significantly depending on the specific analogue and the nature of the impurities.

Purification MethodTypical Recovery (%)Typical Purity (%)Notes
Flash Column Chromatography 60 - 90%>95%Recovery can be lower for very polar compounds or if there are closely eluting impurities.
Recrystallization 50 - 85%>98%Yield is highly dependent on the solubility difference of the compound at high and low temperatures.
Preparative HPLC 70 - 95%>99%Offers high purity but may be less suitable for very large quantities.
Chiral Chromatography (HPLC/SFC) 30 - 45% (per enantiomer)>99% (enantiomeric excess)The recovery is for each isolated enantiomer from a racemic mixture.

Visualizations

Experimental Workflow for Purification

The following diagram illustrates a typical workflow for the purification and analysis of this compound analogues.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product Crude Crude Product (this compound Analogue) Purification Purification Method Crude->Purification Select Method Flash Flash Chromatography Purification->Flash Recrystal Recrystallization Purification->Recrystal Prep_HPLC Preparative HPLC Purification->Prep_HPLC Analysis Purity & Structure Confirmation Flash->Analysis Recrystal->Analysis Prep_HPLC->Analysis Analysis->Purification If Impure TLC TLC Analysis->TLC HPLC HPLC Analysis->HPLC NMR NMR Analysis->NMR MS MS Analysis->MS Pure_Product Pure Product Analysis->Pure_Product If Pure

Caption: General purification workflow for this compound analogues.

STAT3 Signaling Pathway

This compound analogues have been investigated as inhibitors of the STAT3 signaling pathway. The following diagram illustrates a simplified overview of this pathway.

STAT3_pathway cluster_cytoplasm Cytoplasm Cytokine Cytokine / Growth Factor (e.g., IL-6) Receptor Receptor (e.g., gp130) Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Initiates Inhibitor This compound Analogue Inhibitor->STAT3_active Inhibits Dimerization

Caption: Inhibition of the STAT3 signaling pathway by this compound analogues.

References

Technical Support Center: Azetidine-2-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Azetidine-2-carboxamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials for the synthesis of the azetidine ring structure, a precursor to this compound, include γ-butyrolactone, 2-pyrrolidione, β-propiolactone, and γ-aminobutyric acid.[1] The direct precursor for the final amidation step is typically an ester of azetidine-2-carboxylic acid, such as methyl azetidine-2-carboxylate.

Q2: What are the primary challenges encountered during the synthesis of this compound?

A2: The main challenges stem from the inherent ring strain of the four-membered azetidine ring, which makes it prone to ring-opening reactions.[2] Common issues include low yields, the formation of the more stable five-membered pyrrolidine ring as a byproduct, and difficulties in purification.[2][3]

Q3: Which amide coupling reagents are effective for converting Azetidine-2-carboxylic acid or its esters to the corresponding carboxamide?

A3: A variety of modern peptide coupling reagents can be effective. While direct amidation of azetidine-2-carboxylic acid esters can be achieved using aqueous or methanolic ammonia, coupling reagents are often used for converting the carboxylic acid to the amide.[4] Common classes of coupling reagents include carbodiimides like DCC, DIC, and EDC, as well as aminium/uronium or phosphonium salts like HBTU, HATU, and PyBOP.[5][6] The choice of reagent can impact yield and minimize side reactions.

Q4: How can I purify the final this compound product?

A4: Purification of azetidine derivatives can be challenging due to their polarity.[2] Column chromatography on silica gel is a frequently used method.[2][4] A gradient elution, starting with a less polar solvent system (e.g., dichloromethane) and gradually increasing the polarity (e.g., by adding methanol), can effectively separate the desired product from impurities.[4] Recrystallization is also a viable option for solid products.[7]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Potential Causes:

  • Inefficient Amidation: The direct reaction of azetidine-2-carboxylic acid esters with ammonia may be slow or incomplete.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and concentration of reagents can significantly impact the yield.

  • Ring Opening: The strained azetidine ring may open under harsh reaction conditions.

  • Poor Quality Starting Material: Impurities in the azetidine-2-carboxylic acid or its ester can interfere with the reaction.

Solutions:

  • Optimize Amidation Strategy:

    • For amidation of esters, consider using 7N NH₃ in methanol, which has been shown to be effective.[4] The reaction may require several days at room temperature for completion.[4]

    • If starting from the carboxylic acid, employ a suitable coupling reagent. See the table below for a comparison of common coupling reagents.

  • Adjust Reaction Conditions:

    • Temperature: While some amidations are run at room temperature, gentle heating might be necessary for less reactive substrates. However, be cautious as higher temperatures can promote side reactions.

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time. Some reported procedures require stirring for 1 to 6 days.[4]

  • Ensure High-Quality Starting Materials: Purify the starting azetidine-2-carboxylic acid or its ester before the amidation step.

Issue 2: Presence of Pyrrolidine Byproduct

Potential Causes:

  • Thermodynamic Favorability: The five-membered pyrrolidine ring is thermodynamically more stable than the four-membered azetidine ring, making its formation a common side reaction.[3]

  • Reaction Conditions Favoring Rearrangement: Certain reaction conditions, particularly elevated temperatures or the presence of specific catalysts, can promote the rearrangement of the azetidine ring to a pyrrolidine ring.

Solutions:

  • Control Reaction Temperature: Maintain lower reaction temperatures during the synthesis of the azetidine ring and subsequent functionalization steps.

  • Choice of Base and Solvent: The choice of base and solvent during the cyclization step to form the azetidine ring is crucial. For instance, using cesium carbonate in DMF has been reported to be effective for the four-membered ring formation.[8][9]

Data Presentation

Table 1: Comparison of Amidation Conditions for this compound Synthesis

Starting MaterialReagentsSolventTemperatureTimeYieldReference
(2S,1′S)-methyl 1-((S)-1′-phenylethyl)azetidine-2-carboxylate25% NH₃·H₂O-Room Temp.1 day71%[4]
(2R,1′S)-methyl 1-((S)-1′-phenylethyl)azetidine-2-carboxylate25% NH₃·H₂O-Room Temp.1 day60%[4]
(2S,1′S)-methyl 1-((S)-1′-(4′′-methoxyphenyl)ethyl)azetidine-2-carboxylateNaCN, 7N NH₃MethanolRoom Temp.6 days99%[4]
(2R,1′S)-methyl 1-((S)-1′-(4′′-methoxyphenyl)ethyl)azetidine-2-carboxylateNaCN, 7N NH₃MethanolRoom Temp.13 days100%[4]

Experimental Protocols

Protocol 1: Synthesis of (S)-1-((S)-1′-phenylethyl)this compound from the corresponding methyl ester

This protocol is adapted from a representative procedure for the amidation of an azetidine-2-carboxylate.[4]

  • Reaction Setup: In a suitable reaction vessel, dissolve (2S,1′S)-methyl 1-((S)-1′-phenylethyl)azetidine-2-carboxylate (151 mg, 0.689 mmol) in a 25% aqueous ammonia solution (2.8 mL).

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Workup:

    • Extract the reaction mixture with dichloromethane (CH₂Cl₂).

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel chromatography using a solvent gradient of CH₂Cl₂/MeOH (e.g., starting from 20:1 and increasing to 10:1) to afford the desired (S)-1-((S)-1′-phenylethyl)this compound.[4]

Visualizations

experimental_workflow cluster_synthesis Azetidine-2-carboxylate Synthesis cluster_amidation Amidation cluster_purification Purification start Starting Material (e.g., γ-butyrolactone) bromination Bromination & Esterification start->bromination cyclization Cyclization bromination->cyclization ester Azetidine-2-carboxylate cyclization->ester amidation Amidation with NH₃ or Coupling Reagent ester->amidation carboxamide This compound amidation->carboxamide purification Chromatography / Recrystallization carboxamide->purification final_product Pure Product purification->final_product

Caption: General experimental workflow for this compound synthesis.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Inefficient Amidation start->cause1 cause2 Suboptimal Conditions start->cause2 cause3 Ring Opening start->cause3 solution1a Use Coupling Reagent cause1->solution1a if starting from acid solution1b Optimize NH₃ Source/Concentration cause1->solution1b if starting from ester solution2a Adjust Temperature cause2->solution2a solution2b Vary Reaction Time cause2->solution2b solution3 Use Milder Conditions cause3->solution3

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Stability issues of Azetidine-2-carboxamide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential stability issues of Azetidine-2-carboxamide in solution. As a compound with a strained four-membered ring and a hydrolyzable carboxamide group, its stability can be a critical factor in experimental reproducibility and formulation development.

Troubleshooting Guide

This guide addresses common problems encountered during the handling and use of this compound solutions.

Issue Possible Cause Recommended Action
Loss of potency or inconsistent results over time. Degradation of this compound in solution.1. Verify Storage Conditions: Ensure the solution is stored at the recommended temperature (see FAQ section) and protected from light. 2. Prepare Fresh Solutions: For critical experiments, it is advisable to use freshly prepared solutions. 3. Perform a Stability Check: Use an analytical method like HPLC to determine the concentration of your stock solution and compare it to the expected concentration.
Precipitate forms in the solution upon storage. 1. Low Solubility: The concentration may exceed the solubility of the compound in the chosen solvent, especially at lower temperatures. 2. Degradation Product: The precipitate could be a less soluble degradation product.1. Determine Solubility: Perform a solubility assessment in the desired solvent system. 2. Filter and Analyze: Filter the precipitate and analyze both the solid and the supernatant to identify the components. This can help determine if it is the parent compound or a degradant.
Discoloration of the solution. Oxidation or formation of colored degradation products.1. Protect from Light and Air: Store solutions in amber vials and consider purging with an inert gas (e.g., nitrogen or argon) before sealing. 2. Investigate Degradation: Use analytical techniques such as LC-MS to identify potential colored impurities.
pH of the solution changes over time. Hydrolysis of the carboxamide to the corresponding carboxylic acid, which can lower the pH of unbuffered solutions.1. Use Buffered Solutions: For aqueous studies, use a buffer system to maintain a constant pH. The choice of buffer should be evaluated for its compatibility with the compound. 2. Monitor pH: Regularly check the pH of your stock and working solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

  • Hydrolysis of the carboxamide: The amide bond can be hydrolyzed to form Azetidine-2-carboxylic acid and ammonia. This reaction can be catalyzed by acidic or basic conditions.

  • Hydrolysis of the azetidine ring: The strained four-membered ring is susceptible to nucleophilic attack, which could lead to ring-opening. This is particularly a concern under strong acidic or basic conditions.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is expected to be significantly influenced by pH.

  • Acidic conditions: Can promote the hydrolysis of the carboxamide group.

  • Neutral pH (around 7): Is likely where the compound will exhibit its maximum stability.

  • Basic conditions: Can also accelerate the hydrolysis of the carboxamide group.

A pH-rate profile study is recommended to determine the optimal pH for stability.

Q3: What is the recommended solvent for preparing stock solutions?

A3: For initial use, high-purity anhydrous DMSO or ethanol are common choices for preparing stock solutions of novel compounds. For aqueous-based experiments, it is recommended to dilute the stock solution into the appropriate aqueous buffer immediately before use. The stability in these organic solvents should also be verified over time.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To minimize degradation, solutions should be stored under the following conditions:

  • Temperature: Store stock solutions at -20°C or -80°C.

  • Light: Protect from light by using amber vials or by wrapping the container in foil.

  • Atmosphere: For long-term storage, consider purging the vial with an inert gas to prevent oxidation.

The following table provides an illustrative example of potential stability at different storage temperatures. Note: This is not experimental data and should be confirmed with a formal stability study.

Solvent Concentration Storage Temperature Estimated Stability (Time to 10% degradation)
DMSO10 mM-80°C> 6 months
DMSO10 mM-20°C1 - 3 months
Aqueous Buffer (pH 7.4)100 µM4°C< 1 week
Aqueous Buffer (pH 7.4)100 µMRoom Temperature< 24 hours

Q5: How can I assess the stability of my this compound solution?

A5: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the best way to assess the stability. This method should be able to separate the intact this compound from its potential degradation products.

Experimental Protocols

Protocol 1: Preliminary Solution Stability Assessment

This protocol outlines a basic experiment to quickly assess the stability of this compound in a specific buffer.

Objective: To determine the short-term stability of this compound in a chosen aqueous buffer at a specific temperature.

Materials:

  • This compound

  • High-purity solvent for stock solution (e.g., DMSO)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Calibrated pH meter

  • Incubator or water bath

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in an appropriate organic solvent (e.g., DMSO).

  • Prepare Working Solution: Dilute the stock solution into the pre-warmed aqueous buffer to the final desired concentration (e.g., 100 µM). Ensure the final concentration of the organic solvent is low (typically ≤1%) to minimize its effect on the experiment.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the working solution into the HPLC system to determine the initial peak area of this compound.

  • Incubation: Place the remaining working solution in an incubator set to the desired temperature (e.g., 37°C).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area. Plot the percentage remaining versus time to determine the degradation rate.

Protocol 2: Forced Degradation Study

This protocol is used to identify potential degradation products and degradation pathways.

Objective: To accelerate the degradation of this compound under various stress conditions to understand its degradation profile.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • Photostability chamber

Procedure:

  • Prepare Solutions: Prepare separate solutions of this compound in water, 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂.

  • Stress Conditions:

    • Acid Hydrolysis: Incubate the solution in 0.1 M HCl at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Incubate the solution in 0.1 M NaOH at room temperature.

    • Oxidation: Incubate the solution in 3% H₂O₂ at room temperature.

    • Thermal Stress: Incubate a solution in water at an elevated temperature (e.g., 60°C).

    • Photostability: Expose a solution in water to light in a photostability chamber according to ICH Q1B guidelines.

  • Time-Point Sampling: Take samples at various time points. For acid and base hydrolysis, the reaction may need to be neutralized before analysis.

  • Analysis: Analyze the samples by HPLC-PDA or LC-MS.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to that of an unstressed control.

    • Identify the peaks of the degradation products.

    • If using LC-MS, determine the mass-to-charge ratio of the degradation products to help elucidate their structures.

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation Prep_Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Prep_Work Prepare Working Solution (e.g., 100 uM in Buffer) Prep_Stock->Prep_Work T0_Analysis T=0 Analysis (HPLC) Prep_Work->T0_Analysis Incubate Incubate at Desired Temperature T0_Analysis->Incubate Time_Point_Analysis Time-Point Analysis (e.g., 1, 2, 4, 8, 24h) Incubate->Time_Point_Analysis Data_Analysis Calculate % Remaining Time_Point_Analysis->Data_Analysis Plot_Data Plot % Remaining vs. Time Data_Analysis->Plot_Data Determine_Rate Determine Degradation Rate Plot_Data->Determine_Rate

Caption: Workflow for a preliminary solution stability assessment.

Hypothetical_Degradation_Pathway A This compound B Azetidine-2-carboxylic Acid + Ammonia A->B Hydrolysis (Acid/Base Catalyzed) C Ring-Opened Product A->C Ring Opening (Strong Acid/Base)

Caption: Hypothetical degradation pathways of this compound.

Overcoming low reactivity in Azetidine-2-carboxamide peptide coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to address the challenges associated with the low reactivity of azetidine-2-carboxamide in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a challenging building block in peptide synthesis?

This compound is a conformationally constrained amino acid analog. Its rigid, four-membered ring structure imposes significant steric hindrance around the secondary amine, which is the site of peptide bond formation. This steric bulk impedes the approach of the activated carboxylic acid, leading to sluggish or incomplete coupling reactions compared to standard proteinogenic amino acids.

Q2: What are the most effective types of coupling reagents for this reaction?

Due to the high steric hindrance, standard coupling reagents like HBTU or HATU may provide suboptimal results. More potent uranium/guanidinium-based reagents are generally required. Reagents such as COMU (and its sulfur analog, TOMBU) and HDMA have shown superior performance by generating a highly reactive acylating species capable of overcoming the steric barrier.

Q3: What role do the base and solvent play in optimizing the coupling reaction?

The choice of base and solvent is critical. A non-nucleophilic, sterically hindered base is essential to prevent side reactions and epimerization. Diisopropylethylamine (DIPEA) is commonly used. The solvent should effectively dissolve all reactants while promoting the reaction. N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are standard choices, with DMF often being preferred for its excellent solvating properties.

Q4: How can I effectively monitor the progress of the coupling reaction?

Monitoring the reaction is key to determining the optimal reaction time and preventing unnecessary exposure to harsh conditions. A small aliquot of the reaction mixture can be quenched and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting materials and the formation of the desired peptide product. The Kaiser test can also be used to check for the presence of the free secondary amine on the solid support, although it may be less reliable with sterically hindered amines.

Troubleshooting Guide: Low Coupling Efficiency

This guide addresses the primary issue of low or incomplete product formation during the coupling of this compound.

Problem: Low or No Product Yield After Coupling

Below is a workflow to diagnose and resolve common causes of low coupling yield.

TroubleshootingWorkflow start Low Coupling Yield Observed check_reagents 1. Verify Reagent Potency & Purity start->check_reagents reagent_issue Degraded Coupling Reagent or Contaminated Solvents/Base? check_reagents->reagent_issue check_conditions 2. Assess Reaction Conditions temp_issue Suboptimal Temperature or Reaction Time? check_conditions->temp_issue reagent_issue->check_conditions No new_reagents Solution: Use Fresh, High-Purity Coupling Reagent, Anhydrous Solvents, and Fresh Base. reagent_issue->new_reagents  Yes optimize_temp Solution: Increase Temperature (e.g., to 50°C) and/or Extend Reaction Time (e.g., >4h). temp_issue->optimize_temp  Yes reassess Re-evaluate with Optimized Conditions temp_issue->reassess No new_reagents->reassess optimize_temp->reassess success Successful Coupling reassess->success

Caption: Troubleshooting workflow for low yield in azetidine peptide coupling.

Data Summary: Reagent and Condition Comparison

The selection of a highly potent coupling reagent is the most critical factor for achieving high yields. The following table summarizes the performance of various reagents under optimized conditions for coupling Fmoc-protected amino acids to an N-terminal this compound residue on a solid support.

Coupling ReagentBaseTemperature (°C)Time (h)Approx. Yield (%)Notes
HBTUDIPEA254< 20%Standard reagent, insufficient for this hindered coupling.
HATUDIPEA254~50-60%Better performance but may still be incomplete.
COMU DIPEA 50 2 >95% Highly recommended due to superior reactivity.
HDMADIPEA252>90%Excellent alternative, forms a highly reactive acyl-fluoride.

Data compiled from typical outcomes reported in synthetic peptide chemistry literature.

Experimental Protocol: Optimized Coupling Using COMU

This protocol details a robust method for coupling an Fmoc-protected amino acid to a resin-bound peptide with an N-terminal this compound.

1. Materials:

  • Resin-bound peptide with free N-terminal azetidine amine

  • Fmoc-protected amino acid (4 equivalents)

  • COMU (4 equivalents)

  • Diisopropylethylamine (DIPEA) (8 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

2. Pre-Coupling Resin Preparation:

  • Swell the resin in DMF for 30 minutes.

  • Wash the resin thoroughly with DMF (3 x 5 mL per 100 mg of resin) to remove any residual reagents from the previous deprotection step.

3. Activation of the Carboxylic Acid:

  • In a separate vessel, dissolve the Fmoc-protected amino acid (4 eq.) and COMU (4 eq.) in a minimal amount of anhydrous DMF.

  • Add DIPEA (8 eq.) to the activation mixture.

  • Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

4. Coupling Reaction:

  • Drain the DMF from the washed resin.

  • Immediately add the pre-activated amino acid solution to the resin.

  • Seal the reaction vessel and agitate at an elevated temperature (50°C is recommended) for 2 hours.

  • Monitor the reaction using a qualitative test (e.g., Kaiser test) after the allotted time. A negative test indicates the reaction is complete.

5. Post-Coupling Wash:

  • Drain the reaction mixture from the resin.

  • Wash the resin extensively with DMF (5 x 5 mL per 100 mg resin) to remove excess reagents and byproducts.

  • Wash with Dichloromethane (DCM) (3 x 5 mL per 100 mg resin) and dry the resin under vacuum if the synthesis is to be paused.

Below is a diagram illustrating the general workflow for this solid-phase peptide synthesis (SPPS) step.

SPPS_Workflow start Resin with N-terminal Azetidine Amine wash1 Swell and Wash Resin (DMF) start->wash1 coupling Add Activated Mix to Resin Couple at 50°C for 2h wash1->coupling preactivate Pre-activate: Fmoc-AA + COMU + DIPEA in DMF preactivate->coupling monitor Monitor Reaction (e.g., Kaiser Test) coupling->monitor monitor->coupling Incomplete wash2 Wash Resin Thoroughly (DMF then DCM) monitor->wash2 Complete next_step Proceed to Fmoc Deprotection or Cleavage wash2->next_step

Caption: Solid-phase synthesis workflow for this compound coupling.

Technical Support Center: N-Functionalization of Azetidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the N-functionalization of azetidine-2-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the N-functionalization of this compound?

A1: The primary side reactions include:

  • Ring-opening: Due to the inherent strain of the four-membered ring, azetidines are susceptible to nucleophilic attack, leading to the formation of linear amine derivatives. This is particularly prevalent under harsh acidic or basic conditions, or in the presence of strong nucleophiles.[1][2]

  • Over-alkylation (for N-alkylation): The product of mono-alkylation, a secondary amine, can compete with the starting material for the alkylating agent, leading to the formation of a tertiary amine and potentially a quaternary ammonium salt.[3][4][5]

  • Polymerization: Cationic ring-opening polymerization can occur, especially in the presence of Lewis or Brønsted acids, which can be initiated by the activation of the azetidine nitrogen.[6][7][8]

  • Epimerization: The stereocenter at the C2 position can be susceptible to epimerization under basic conditions, which can be a concern when working with enantiomerically pure starting materials.[9]

  • Hydrolysis of the carboxamide: Under strongly acidic or basic conditions, the carboxamide group can be hydrolyzed to the corresponding carboxylic acid.

Q2: How can I minimize ring-opening of the azetidine ring during N-functionalization?

A2: To minimize ring-opening, consider the following strategies:

  • Use of Mild Reaction Conditions: Avoid strong acids and bases, as well as high temperatures. For N-acylations, using acyl chlorides or anhydrides with a non-nucleophilic base like triethylamine or diisopropylethylamine at low temperatures is recommended.

  • Protecting Group Strategy: Employing a protecting group on the azetidine nitrogen, such as Carbobenzyloxy (Cbz), allows for functionalization under controlled conditions. The Cbz group can be removed orthogonally to many other protecting groups, enabling chemoselective N-functionalization.[10]

  • Choice of Nucleophile and Electrophile: Be mindful of the reactivity of your chosen reagents. Highly reactive electrophiles might require milder conditions to prevent side reactions.

Q3: My N-alkylation reaction is producing a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?

A3: Achieving selective mono-alkylation can be challenging as the product is often more nucleophilic than the starting amine.[5] To favor mono-alkylation:

  • Use a large excess of the amine: By using a significant excess of this compound relative to the alkylating agent, you can statistically favor the reaction of the alkylating agent with the starting material.

  • Slow addition of the alkylating agent: Adding the alkylating agent dropwise to the reaction mixture can help to maintain a low concentration of the electrophile, reducing the likelihood of the mono-alkylated product reacting further.

  • Use of bulkier alkylating agents: Steric hindrance can disfavor the formation of the di-alkylated product.

Q4: What is the best way to purify my N-functionalized this compound derivative?

A4: Purification is typically achieved through column chromatography on silica gel. Due to the basic nature of the azetidine nitrogen, it may be beneficial to use a silica gel that has been treated with a small amount of a non-nucleophilic base, such as triethylamine, in the eluent to prevent streaking and improve separation. For highly basic products, amino-functionalized silica gel can be effective.[11]

Troubleshooting Guides

Low or No Product Yield
Symptom Possible Cause Suggested Solution
No reaction or very low conversion Insufficiently reactive electrophile (acyl or alkylating agent). For N-acylation, consider using the corresponding acyl chloride instead of an anhydride or carboxylic acid with a coupling agent. For N-alkylation, a more reactive alkyl halide (I > Br > Cl) may be necessary.
Steric hindrance around the azetidine nitrogen. Increase the reaction temperature cautiously and prolong the reaction time. Be aware that this may also increase the rate of side reactions.
Poor solubility of starting materials. Choose a solvent that dissolves all reactants. For N-acylations, dichloromethane (DCM) or tetrahydrofuran (THF) are common choices. For N-alkylations, dimethylformamide (DMF) or acetonitrile can be used.
Deactivation of the amine by protonation. Ensure a sufficient amount of a suitable base is present to neutralize any acid generated during the reaction (e.g., HCl from an acyl chloride).
Presence of Multiple Products
Symptom Possible Cause Suggested Solution
Multiple spots on TLC, including a higher running spot. Over-alkylation (di-alkylation). Use a larger excess of the this compound, add the alkylating agent slowly, or perform the reaction at a lower temperature.
A smear or baseline material on TLC. Ring-opening or polymerization. Employ milder reaction conditions (lower temperature, less reactive reagents). Use a protecting group strategy if possible. Ensure the absence of strong acids.
A new spot with a similar Rf to the starting material. Epimerization at C2. Use a non-nucleophilic, sterically hindered base. Minimize reaction time and temperature. Analyze the product by chiral chromatography to confirm.
A more polar byproduct is observed. Hydrolysis of the carboxamide. Ensure anhydrous reaction conditions. Use a non-aqueous workup if possible.

Quantitative Data Summary

The following tables provide illustrative data on how reaction conditions can influence the outcome of N-functionalization reactions of this compound. Note: These are representative values and actual results may vary.

Table 1: N-Acylation with Benzoyl Chloride

EntryBase (equiv.)Temperature (°C)Time (h)Product Yield (%)Ring-Opened Byproduct (%)
1Triethylamine (1.5)0 to RT285< 5
2Triethylamine (1.5)5027015
3Pyridine (1.5)0 to RT280< 5
4NoneRT12< 10Not Determined

Table 2: N-Alkylation with Benzyl Bromide

EntryAzetidine:Alkyl Halide RatioBaseTemperature (°C)Mono-alkylated Product (%)Di-alkylated Product (%)
11:1K₂CO₃RT5030
23:1K₂CO₃RT7510
31:1NaH0 to RT6520
43:1K₂CO₃080< 5

Experimental Protocols

Protocol 1: General Procedure for N-Acylation with an Acyl Chloride
  • To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.5 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the desired acyl chloride (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-acyl-azetidine-2-carboxamide.

Protocol 2: General Procedure for N-Alkylation with an Alkyl Halide
  • To a solution of this compound (3.0 mmol) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (15 mL), add a mild base such as potassium carbonate (4.5 mmol).

  • Add the desired alkyl halide (1.0 mmol) to the suspension.

  • Stir the reaction mixture at room temperature (or gently heat to 40-50 °C for less reactive halides) for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, filter off the inorganic base and concentrate the filtrate under reduced pressure.

  • Dilute the residue with ethyl acetate (30 mL) and wash with water (3 x 15 mL) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to isolate the desired N-alkyl-azetidine-2-carboxamide.

Visualizations

Troubleshooting_Workflow start N-Functionalization Reaction check_completion Reaction Complete? start->check_completion low_yield Low Yield / No Reaction check_completion->low_yield No side_products Multiple Products check_completion->side_products Impure success Purify Product check_completion->success Yes reagent_reactivity Check Reagent Reactivity (e.g., use acyl chloride, alkyl iodide) low_yield->reagent_reactivity over_reaction Over-alkylation/ Di-acylation? side_products->over_reaction conditions Modify Conditions (e.g., higher temp, longer time) reagent_reactivity->conditions solubility Check Solubility conditions->solubility solubility->start ring_opening Ring Opening/ Polymerization? over_reaction->ring_opening No adjust_stoichiometry Adjust Stoichiometry (excess amine, slow addition) over_reaction->adjust_stoichiometry Yes epimerization Epimerization? ring_opening->epimerization No milder_conditions Use Milder Conditions (lower temp, weaker base) ring_opening->milder_conditions Yes epimerization->success No chiral_analysis Use Hindered Base & Chiral Analysis epimerization->chiral_analysis Yes adjust_stoichiometry->start milder_conditions->start chiral_analysis->start

Caption: A decision-making flowchart for troubleshooting common issues in the N-functionalization of this compound.

Reaction_Pathway cluster_main N-Functionalization Pathway cluster_side Potential Side Reactions A This compound D N-Functionalized Product A->D G Polymer A->G Acidic Catalyst B Electrophile (e.g., R-X, RCOCl) B->D C Base C->D E Ring-Opened Product D->E Harsh Conditions F Over-functionalized Product D->F Excess Electrophile

Caption: General reaction pathway and potential side reactions in the N-functionalization of this compound.

References

Technical Support Center: Optimization of Reaction Conditions for Azetidine-2-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Azetidine-2-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The synthesis typically starts from a protected form of azetidine-2-carboxylic acid. A common and versatile starting material is N-Boc-azetidine-2-carboxylic acid, which can be synthesized from precursors like γ-amino alcohols or γ-haloamines through intramolecular cyclization. The Boc (tert-butoxycarbonyl) group is a widely used protecting group for the azetidine nitrogen due to its stability under various reaction conditions and its ease of removal under acidic conditions.[1][2]

Q2: What are the critical steps in the synthesis of this compound?

A2: The critical steps are:

  • Formation of the azetidine ring: This step is challenging due to the inherent strain of the four-membered ring.[1]

  • Amide bond formation (Amidation): Coupling of the protected azetidine-2-carboxylic acid with an amine source (e.g., ammonia or an ammonium salt). The choice of coupling reagent and reaction conditions is crucial to avoid side reactions.

  • N-Deprotection: Removal of the protecting group from the azetidine nitrogen to yield the final product.

Q3: What are the major challenges and side reactions in this synthesis?

A3: The primary challenges stem from the strained nature of the azetidine ring.[1]

  • Low Yields: Can be caused by incomplete reactions, side reactions, or difficult purification.

  • Ring-Opening: The strained four-membered ring is susceptible to nucleophilic attack, leading to undesired byproducts. This can be minimized by using mild reaction conditions.

  • Polymerization: Intermolecular reactions can compete with the desired intramolecular cyclization during the formation of the azetidine ring.[2]

  • Racemization: If a specific stereoisomer is desired, care must be taken during the activation and coupling steps to avoid racemization at the chiral center.

Q4: Which coupling reagents are recommended for the amidation step?

A4: A variety of modern peptide coupling reagents can be used. The choice depends on the specific substrate and desired reaction conditions. Commonly used reagents include:

  • Carbodiimides: such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (1-Hydroxybenzotriazole) or OxymaPure to suppress racemization.

  • Onium Salts (Uronium/Phosphonium): such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). These reagents are generally very efficient and lead to high yields with minimal side reactions.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To visualize the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the presence of the desired product by its mass and to monitor the disappearance of starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To characterize the structure of the product and intermediates. For N-Boc protected intermediates, the disappearance of the characteristic tert-butyl signal (a singlet around 1.4 ppm in ¹H NMR) can be monitored during the deprotection step.[2]

Troubleshooting Guides

Issue 1: Low Yield in the Amidation Step
Possible Cause Troubleshooting Steps
Incomplete activation of the carboxylic acid - Increase the amount of coupling reagent (e.g., to 1.1-1.5 equivalents).- Ensure the coupling reagent is fresh and has been stored properly.- Pre-activate the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine.
Poor nucleophilicity of the amine source - If using an ammonium salt (e.g., NH₄Cl), ensure a suitable base (e.g., DIPEA, Et₃N) is used in sufficient quantity (at least 2 equivalents) to liberate the free amine.- Consider using a more soluble source of ammonia, such as a solution of ammonia in an organic solvent.
Side reactions (e.g., ring-opening) - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).- Choose a milder coupling reagent.- Minimize the reaction time by closely monitoring its progress.
Hydrolysis of activated intermediate - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Steric hindrance - If the azetidine ring is substituted, consider using a more powerful coupling reagent like HATU or PyAOP.[3]
Issue 2: Difficulty in N-Boc Deprotection
Possible Cause Troubleshooting Steps
Incomplete deprotection - Increase the reaction time or the concentration of the acid (e.g., TFA or HCl in dioxane).- Gentle warming (e.g., to 40 °C) may be necessary, but should be done cautiously to avoid side reactions.- Ensure the starting material is fully dissolved in the reaction solvent.
Formation of t-butylated byproducts - Add a scavenger, such as triisopropylsilane (TIS) or thioanisole, to the reaction mixture to trap the tert-butyl cation that is formed.
Degradation of the product - Use milder deprotection conditions, such as a lower concentration of acid or a shorter reaction time.- Perform the reaction at a lower temperature (e.g., 0 °C).- Consider alternative deprotection methods if the molecule is particularly acid-sensitive.
Issue 3: Challenges in Product Purification
Possible Cause Troubleshooting Steps
Product is highly polar and streaks on silica gel column - Use a more polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol with a small amount of ammonium hydroxide to improve peak shape.- Consider using a different stationary phase, such as alumina or reverse-phase silica gel.
Co-elution with impurities - Optimize the solvent system for column chromatography by carefully screening different solvent mixtures with TLC.- If the impurity is a byproduct from the coupling reagent, an aqueous workup before chromatography can help remove it.- Recrystallization of the final product can be an effective purification method if the product is a solid.
Product is water-soluble, making extraction difficult - Saturate the aqueous layer with sodium chloride to decrease the solubility of the product.- Use a continuous liquid-liquid extractor.- Lyophilize the aqueous solution to obtain the crude product before attempting chromatographic purification.

Quantitative Data Summary

The following table summarizes typical conditions and reported yields for the amidation of N-protected azetidine-2-carboxylic acid. Please note that optimal conditions may vary depending on the specific amine and substrate used.

Coupling ReagentAdditiveBaseSolventTemperature (°C)Time (h)Yield (%)Reference
EDCHOBtDIPEADMF0 - RT12-2470-85General Peptide Coupling
HATU-DIPEADMF0 - RT2-685-95General Peptide Coupling
PyBOP-DIPEACH₂Cl₂/DMF0 - RT4-1280-90General Peptide Coupling
Isobutyl ChloroformateNMMNMMChloroform-23 - RT18~85[4]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-azetidine-2-carboxamide

This protocol describes the amidation of commercially available N-Boc-azetidine-2-carboxylic acid.

Materials:

  • N-Boc-azetidine-2-carboxylic acid

  • Ammonium chloride (NH₄Cl)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-Boc-azetidine-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add ammonium chloride (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford N-Boc-azetidine-2-carboxamide.

Protocol 2: N-Boc Deprotection to Yield this compound

Materials:

  • N-Boc-azetidine-2-carboxamide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene

Procedure:

  • Dissolve N-Boc-azetidine-2-carboxamide (1.0 eq) in a solution of 20-50% TFA in DCM.

  • Stir the mixture at room temperature for 1-2 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times).

  • The resulting product, this compound trifluoroacetate salt, can be used as is or further purified. If the free amine is required, the salt can be neutralized with a suitable base.

Visualizations

experimental_workflow start γ-Amino Alcohol step1 Protection & Activation start->step1 intermediate1 Activated Precursor step1->intermediate1 step2 Intramolecular Cyclization intermediate1->step2 intermediate2 N-Protected Azetidine-2-carboxylic Acid Ester step2->intermediate2 step3 Ester Hydrolysis intermediate2->step3 intermediate3 N-Protected Azetidine-2-carboxylic Acid step3->intermediate3 step4 Amide Coupling intermediate3->step4 intermediate4 N-Protected this compound step4->intermediate4 step5 Deprotection intermediate4->step5 end This compound step5->end

Caption: General synthetic workflow for this compound.

troubleshooting_logic start Low Yield of this compound q1 Check Amidation Step? start->q1 q2 Check Cyclization Step? start->q2 q3 Check Deprotection Step? start->q3 ans1a Incomplete Reaction? - Increase reagent equivalents - Extend reaction time q1->ans1a Yes ans1b Side Reactions? - Lower temperature - Use milder reagents q1->ans1b Yes ans2a Polymerization? - Use high dilution q2->ans2a Yes ans2b Poor Leaving Group? - Use MsCl, TsCl q2->ans2b Yes ans3a Incomplete Deprotection? - Increase acid concentration/time q3->ans3a Yes ans3b Product Degradation? - Use milder conditions q3->ans3b Yes

Caption: Troubleshooting logic for low yield in synthesis.

References

Technical Support Center: Azetidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of azetidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges in the synthesis of this important class of heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in synthesizing azetidine derivatives?

A1: The primary challenges in azetidine synthesis arise from the inherent ring strain of the four-membered ring, which makes it susceptible to ring-opening reactions. Other common issues include low yields, difficulties in purification, and the potential for polymerization. The careful selection of starting materials, reaction conditions, and protecting groups is crucial to mitigate these challenges.[1]

Q2: I am experiencing very low yields in my intramolecular cyclization to form the azetidine ring. What are the likely causes and how can I improve it?

A2: Low yields in intramolecular cyclization are a frequent problem. Key factors to investigate include:

  • Competing Intermolecular Reactions: The precursor might be reacting with other molecules (dimerization or polymerization) instead of cyclizing. This is often dependent on the concentration. Try performing the reaction at high dilution.

  • Ineffective Leaving Group: The leaving group (e.g., halide, mesylate, tosylate) may not be sufficiently reactive. Consider switching to a better leaving group, such as triflate or nosylate.

  • Side Reactions: Elimination reactions can compete with the desired nucleophilic substitution, particularly with sterically hindered substrates or when using strong, non-nucleophilic bases. The choice of base and solvent is critical to minimize this.

  • Reaction Conditions: Ensure the temperature and reaction time are optimized. Some cyclizations may require elevated temperatures, while for others, prolonged heating can lead to decomposition. Monitor the reaction progress closely using techniques like TLC or LC-MS.

Q3: What is the most suitable protecting group for the azetidine nitrogen during synthesis?

A3: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the azetidine nitrogen. It offers good stability under a variety of reaction conditions used for functionalizing the azetidine ring and can be readily removed under acidic conditions.[1] Other protecting groups like benzyl (Bn) or carbobenzyloxy (Cbz) are also employed and provide orthogonal deprotection strategies.[1] The choice of protecting group should be guided by the overall synthetic strategy and the compatibility with other functional groups in the molecule.

Q4: How can I effectively purify my azetidine derivative?

A4: The purification of azetidine derivatives can be challenging due to their polarity and potential volatility.

  • Column Chromatography: This is a common and effective method. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from impurities.[1]

  • Recrystallization: For solid derivatives, recrystallization can be a highly effective purification technique to obtain high-purity material.[1]

  • Distillation: For volatile, low-molecular-weight azetidines, distillation under reduced pressure (using a Kugelrohr apparatus, for instance) can be a suitable purification method.

Q5: My azetidine derivative appears to be unstable and decomposes upon storage or during the workup. What could be the cause and how can I prevent this?

A5: The stability of the azetidine ring is a critical consideration. While generally stable under physiological conditions, the ring can be susceptible to cleavage under strongly acidic or basic conditions.[2] N-acylation or N-sulfonylation can activate the ring towards nucleophilic attack.[2] Some N-substituted aryl azetidines have been shown to undergo acid-mediated intramolecular ring-opening decomposition. The stability is influenced by the pKa of the azetidine nitrogen; electron-withdrawing groups on the N-aryl substituent can decrease the pKa and enhance stability. If instability is suspected, it is crucial to use mild workup conditions and store the purified compound under an inert atmosphere at low temperatures.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of azetidine derivatives.

Low Reaction Yield

Low yield is a multifaceted problem in azetidine synthesis. The following workflow can help identify and resolve the root cause.

low_yield_troubleshooting start Low Yield Observed check_purity Check Purity of Starting Materials & Reagents start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Concentration) start->check_conditions check_side_reactions Analyze Crude Mixture for Side Products (TLC, LC-MS, NMR) start->check_side_reactions check_workup Evaluate Workup & Purification Procedure start->check_workup impure Impure Materials check_purity->impure suboptimal_conditions Suboptimal Conditions check_conditions->suboptimal_conditions side_products_present Side Products Detected check_side_reactions->side_products_present product_loss Product Loss During Isolation check_workup->product_loss impure->check_conditions No purify_materials Purify Starting Materials impure->purify_materials Yes suboptimal_conditions->check_side_reactions No optimize_conditions Optimize Conditions (e.g., High Dilution) suboptimal_conditions->optimize_conditions Yes side_products_present->check_workup No modify_reaction Modify Reaction (e.g., Different Base/Solvent) side_products_present->modify_reaction Yes optimize_workup Optimize Workup/Purification (e.g., Milder Conditions) product_loss->optimize_workup Yes success Improved Yield product_loss->success No, problem persists purify_materials->success optimize_conditions->success modify_reaction->success optimize_workup->success

Troubleshooting workflow for low yield in azetidine synthesis.
Quantitative Data on Reaction Optimization

The following table summarizes the optimization of reaction conditions for the La(OTf)₃-catalyzed intramolecular aminolysis of a cis-3,4-epoxy amine to yield an azetidine derivative. This data highlights the importance of catalyst and solvent selection.

EntryCatalyst (mol%)SolventTime (h)Yield (%)Azetidine:Pyrrolidine Ratio
1La(OTf)₃ (5)DCE2.581>20:1
2La(OTf)₃ (5)Benzene2.56510:1
3Sc(OTf)₃ (5)DCE2.575>20:1
4Yb(OTf)₃ (5)DCE2.578>20:1
5LiOTf (5)DCE2.5Complex Mixture-
6TfOH (5)DCE2.5<10-
7NoneDCE24No Reaction-
Data adapted from a study on La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines.

Experimental Protocols

Protocol 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine

This protocol describes the synthesis of a 3-hydroxyazetidine derivative through the Lewis acid-catalyzed cyclization of a cis-3,4-epoxy amine.

Materials:

  • cis-3,4-epoxy amine

  • Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the cis-3,4-epoxy amine (1.0 eq) in anhydrous DCE (0.2 M) under an argon atmosphere, add La(OTf)₃ (5 mol%).

  • Stir the reaction mixture at reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the addition of saturated aqueous NaHCO₃ solution.

  • Extract the mixture with CH₂Cl₂ (3 x volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to afford the corresponding azetidine.

Protocol 2: Synthesis of N-(1-Boc-azetidin-3-yl)sulfonamide and Subsequent Deprotection

This protocol outlines the N-sulfonylation of a protected 3-aminoazetidine and the subsequent removal of the Boc protecting group.

Part A: N-Sulfonylation

Materials:

  • tert-Butyl 3-aminoazetidine-1-carboxylate

  • Appropriate sulfonyl chloride (e.g., benzenesulfonyl chloride)

  • Triethylamine (Et₃N) or pyridine

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add Et₃N (1.2 eq) followed by the dropwise addition of the sulfonyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Part B: Boc Deprotection

Materials:

  • N-(1-Boc-azetidin-3-yl)sulfonamide

  • 4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure (using HCl in Dioxane):

  • Dissolve the N-(1-Boc-azetidin-3-yl)sulfonamide (1.0 eq) in a minimal amount of a suitable solvent like methanol or DCM.

  • Add an excess of 4M HCl in 1,4-dioxane (e.g., 10-20 eq).

  • Stir the solution at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt of the deprotected product.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the final product.

Signaling Pathway and Experimental Workflow Diagrams

Azetidine Derivatives as Neurotransmitter Reuptake Inhibitors

Azetidine derivatives have been developed as potent inhibitors of neurotransmitter reuptake, particularly for GABA, serotonin, norepinephrine, and dopamine. By blocking the respective transporters (GATs, SERT, NET, DAT), these compounds increase the concentration of neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. This mechanism is relevant for the treatment of various central nervous system disorders.

neurotransmitter_reuptake_inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron Action Potential vesicle Vesicles with Neurotransmitters presynaptic_neuron->vesicle Triggers release neurotransmitter Neurotransmitters (e.g., GABA, Serotonin) vesicle->neurotransmitter Exocytosis transporter Neurotransmitter Transporter (e.g., GAT, SERT) neurotransmitter->transporter Reuptake receptor Postsynaptic Receptors neurotransmitter->receptor Binds to azetidine Azetidine Derivative (Inhibitor) azetidine->transporter Blocks postsynaptic_signal Signal Transduction receptor->postsynaptic_signal Activates

Mechanism of action of azetidine derivatives as neurotransmitter reuptake inhibitors.
General Experimental Workflow for Azetidine Derivative Synthesis

The synthesis of an azetidine derivative typically follows a multi-step process involving reaction setup, monitoring, workup, and purification, followed by characterization of the final product.

experimental_workflow start Planning & Stoichiometry reaction_setup Reaction Setup (Inert atmosphere, solvent, reagents) start->reaction_setup reaction_monitoring Reaction Monitoring (TLC, LC-MS) reaction_setup->reaction_monitoring workup Workup (Quenching, Extraction, Washing) reaction_monitoring->workup drying_concentration Drying & Concentration (Anhydrous salt, Rotary Evaporator) workup->drying_concentration purification Purification (Column Chromatography, Recrystallization) drying_concentration->purification characterization Characterization (NMR, MS, IR) purification->characterization final_product Pure Azetidine Derivative characterization->final_product

A general experimental workflow for the synthesis and purification of an azetidine derivative.

References

Technical Support Center: Protecting Group Strategies for Azetidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful implementation of protecting group strategies in the synthesis and modification of azetidine-2-carboxamide and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the protection and deprotection of this compound.

Issue 1: Incomplete N-Boc Deprotection

Symptom: TLC or LC-MS analysis shows the presence of starting material (N-Boc protected this compound) after the deprotection reaction is complete.

Possible Cause Solution Experimental Protocol
Insufficient Acid Strength or Concentration The tert-butoxycarbonyl (Boc) group requires acidic conditions for removal. If the acid is too weak or the concentration too low, the reaction may not go to completion.Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). A common starting point is 20-50% TFA in DCM. Alternatively, switch to 4M HCl in 1,4-dioxane.
Short Reaction Time The deprotection reaction may require more time to reach completion, especially if the azetidine nitrogen is sterically hindered.Increase the reaction time and monitor the progress by TLC or LC-MS. Reactions are typically run for 30 minutes to 4 hours at room temperature.
Steric Hindrance The environment around the N-Boc group may be sterically crowded, hindering the access of the acid.Consider using a less sterically demanding acid or increasing the reaction temperature. However, be cautious as increased temperature can lead to side reactions.
Issue 2: Side Reactions During N-Boc Deprotection

Symptom: Formation of unexpected byproducts observed in HPLC or LC-MS analysis of the crude product.

Possible Cause Solution Experimental Protocol
Alkylation by tert-Butyl Cation The acidic cleavage of the Boc group generates a reactive tert-butyl cation, which can alkylate nucleophilic functional groups in the molecule, such as electron-rich aromatic rings or other amino acid residues (e.g., Trp, Met).[1]Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), water, or thioanisole.
Trifluoroacetylation of the Deprotected Amine When using TFA for deprotection, the newly formed free amine can be acylated by residual TFA or trifluoroacetic anhydride.Use a different acid for deprotection, such as 4M HCl in 1,4-dioxane. If TFA must be used, ensure complete removal under vacuum, possibly with a co-evaporation step using a solvent like toluene.
Azetidine Ring Opening The strained four-membered azetidine ring can be susceptible to opening under strongly acidic conditions, although it is generally stable.[2]Use milder acidic conditions or alternative deprotection methods if ring integrity is a concern. Monitor the reaction carefully and avoid prolonged exposure to strong acids.
Issue 3: Challenges with N-Cbz Protection and Deprotection

Symptom: Low yield or incomplete reaction during the introduction or removal of the carboxybenzyl (Cbz) group.

Possible Cause Solution Experimental Protocol
Inefficient N-Cbz Protection Incomplete reaction of the azetidine nitrogen with benzyl chloroformate (Cbz-Cl).Ensure the reaction is performed under basic conditions to neutralize the HCl byproduct. Sodium bicarbonate or an organic base like triethylamine can be used. The reaction is typically carried out at 0°C to room temperature.
Catalyst Poisoning during Hydrogenolysis The palladium catalyst used for Cbz deprotection can be poisoned by sulfur-containing compounds or other impurities, leading to incomplete reaction.Use a fresh, high-quality catalyst (e.g., 10% Pd/C). Ensure starting materials and solvents are free of sulfur-containing impurities.
Incompatibility with Other Functional Groups The hydrogenolysis conditions for Cbz removal can also reduce other functional groups, such as alkenes or alkynes.Choose an alternative deprotection method if sensitive functional groups are present. Strong acids like HBr in acetic acid can also cleave the Cbz group, but this is not orthogonal to acid-labile groups like Boc.

Frequently Asked Questions (FAQs)

Q1: Which N-protecting group is best for my this compound synthesis?

The choice of N-protecting group depends on the overall synthetic strategy, particularly the presence of other protecting groups and the planned subsequent reactions.

  • Boc (tert-Butoxycarbonyl): Ideal for its ease of introduction and removal under acidic conditions. It is a good choice when orthogonal to base-labile or hydrogenation-sensitive groups.

  • Cbz (Carboxybenzyl): Useful for its stability to both acidic and basic conditions. It is removed by catalytic hydrogenolysis, making it orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.[2]

  • Specialized Protecting Groups: For specific applications like late-stage functionalization, a 2-propynyl carbamate can be used as a handle for click reactions.[2]

Q2: How can I achieve orthogonal deprotection in a molecule containing both N-Boc and N-Cbz protected azetidines?

An orthogonal deprotection strategy allows for the selective removal of one protecting group without affecting the other.

  • To remove Boc and retain Cbz: Treat the molecule with an acid such as TFA in DCM or 4M HCl in dioxane. The Cbz group is stable under these conditions.

  • To remove Cbz and retain Boc: Use catalytic hydrogenolysis (e.g., H₂ gas with a Pd/C catalyst). The Boc group is stable to these conditions.

Q3: Is it necessary to protect the primary amide of this compound?

Protection of the primary amide is less common than N-protection of the azetidine ring, as amides are generally stable to many reaction conditions used in peptide synthesis.[3] However, protection may be considered in specific cases to:

  • Improve solubility of synthetic intermediates.

  • Prevent side reactions such as dehydration of the amide under harsh coupling conditions.

  • Prevent intramolecular reactions.

Common protecting groups for primary amides in peptide synthesis include derivatives of benzyl, such as the 2,4-dimethoxybenzyl (Dmb) group, which can be cleaved with strong acid.

Q4: What are the typical yields for N-protection of azetidine derivatives?

Yields can vary depending on the specific substrate and reaction conditions. However, literature reports suggest that both N-Boc and N-Cbz protection of azetidine derivatives can proceed in high yield. For example, the synthesis of N-benzhydryl-2-carbobenzyloxyazetidine has been reported with a yield of 82.5%. In peptide synthesis contexts, the incorporation of Boc- and Cbz-protected azetidines has been achieved with good overall yields (18-45% based on initial resin loading).[2]

Data Presentation

Table 1: Comparison of Common N-Protecting Groups for this compound

Protecting Group Structure Protection Reagents Deprotection Conditions Orthogonality Typical Yields
Boc tert-ButoxycarbonylDi-tert-butyl dicarbonate (Boc)₂O, baseTFA in DCM; 4M HCl in dioxaneStable to base and hydrogenolysisGood to Excellent (>80%)
Cbz CarboxybenzylBenzyl chloroformate (Cbz-Cl), baseH₂/Pd/C (catalytic hydrogenolysis)Stable to acid and baseGood to Excellent (>80%)
2-PC 2-Propynyl carbamate2-Propynyl chloroformate, baseUsed as a functional handle for click chemistryStable to standard peptide synthesis conditionsGood[2]

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of this compound

  • Dissolve this compound hydrochloride (1.0 eq) in a mixture of dioxane and water.

  • Add a base such as sodium bicarbonate (2.5 eq).

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in dioxane.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous work-up and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography.

Protocol 2: General Procedure for N-Cbz Protection of this compound

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (2:1).

  • Cool the solution to 0°C in an ice bath.

  • Add sodium bicarbonate (2.0 eq).

  • Slowly add benzyl chloroformate (Cbz-Cl) (1.5 eq).

  • Stir the reaction at 0°C for several hours to overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, concentrate, and purify by column chromatography.

Protocol 3: General Procedure for N-Boc Deprotection with TFA

  • Dissolve the N-Boc protected this compound (1.0 eq) in dichloromethane (DCM).

  • If the substrate contains acid-sensitive groups, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).

  • Cool the solution to 0°C.

  • Add trifluoroacetic acid (TFA) (20-50% v/v in DCM).

  • Stir the reaction at room temperature for 30 minutes to 4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with a solvent like toluene to remove residual TFA.

  • The resulting amine salt can be used directly or after neutralization.

Protocol 4: General Procedure for N-Cbz Deprotection by Catalytic Hydrogenolysis

  • Dissolve the N-Cbz protected this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Purge the reaction vessel with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Visualizations

Protecting_Group_Selection start Start: Need to protect this compound Nitrogen q1 Are there any base-labile or hydrogenation-sensitive groups in the molecule? start->q1 boc Use Boc protecting group q1->boc  Yes   q2 Is late-stage functionalization via click chemistry planned? q1->q2  No   deprotection_boc Deprotection: TFA in DCM or 4M HCl in dioxane boc->deprotection_boc cbz Use Cbz protecting group deprotection_cbz Deprotection: H2/Pd/C (Hydrogenolysis) cbz->deprotection_cbz q2->cbz  No   pc Use 2-propynyl carbamate (2-PC) q2->pc  Yes   functionalization_pc Functionalization: Cu-catalyzed azide-alkyne cycloaddition (CuAAC) pc->functionalization_pc

Caption: Decision tree for selecting an N-protecting group for this compound.

Boc_Deprotection_Troubleshooting start Problem: Incomplete Boc Deprotection q1 Is starting material still present? start->q1 increase_acid Increase acid concentration (e.g., 50% TFA) q1->increase_acid  Yes   q2 Are there unexpected byproducts? q1->q2  No   increase_time Increase reaction time increase_acid->increase_time increase_time->q2 add_scavenger Add scavenger (e.g., TIS) q2->add_scavenger  Yes (Alkylation)   change_acid Switch to 4M HCl in dioxane q2->change_acid  Yes (Trifluoroacetylation)   end Successful Deprotection q2->end  No   add_scavenger->end change_acid->end

Caption: Troubleshooting workflow for N-Boc deprotection of this compound.

References

Technical Support Center: Chiral Separation of Azetidine-2-carboxamide Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chiral separation of Azetidine-2-carboxamide enantiomers.

Troubleshooting Guides

Encountering issues during the chiral separation of this compound enantiomers is common. This guide addresses frequent problems in a question-and-answer format, with potential causes and solutions summarized in the table below.

Common Issues in Chiral HPLC of this compound

IssuePotential Cause(s)Recommended Solution(s)
Poor or No Resolution - Inappropriate chiral stationary phase (CSP). - Incorrect mobile phase composition. - Mobile phase additives (acidic or basic) are required or are at the wrong concentration. - Low temperature causing peak broadening.- Screen different types of CSPs (e.g., polysaccharide-based like Chiralpak® series, or macrocyclic glycopeptide-based). - Optimize the ratio of organic modifier (e.g., isopropanol, ethanol) in the mobile phase. - Introduce a small amount of an acidic (e.g., trifluoroacetic acid, formic acid) or basic (e.g., diethylamine, triethylamine) additive to the mobile phase to improve peak shape and selectivity. - Increase the column temperature in increments (e.g., 5°C) to improve efficiency.
Peak Tailing - Secondary interactions between the analyte and the stationary phase. - Active sites on the silica support of the CSP. - Sample overload.- Add a competing amine (e.g., diethylamine) to the mobile phase to block active sites. - Reduce the sample concentration and/or injection volume. - Ensure the sample solvent is compatible with and ideally weaker than the mobile phase.
Inconsistent Retention Times - Inadequate column equilibration between runs. - Fluctuations in mobile phase composition. - Temperature variations. - Column degradation.- Ensure the column is thoroughly equilibrated with the mobile phase before each injection. - Prepare fresh mobile phase daily and ensure it is well-mixed. - Use a column oven to maintain a constant temperature. - Check column performance with a standard and replace if necessary.
Ghost Peaks or Carryover - Sample carryover from the injector. - Contamination in the mobile phase or HPLC system.- Implement a needle wash step in the autosampler method. - Flush the HPLC system and use fresh, high-purity solvents.
Irreproducible Results - "Memory effects" from mobile phase additives. - Column history and conditioning.- Dedicate a column to a specific method or class of compounds if possible. - If switching between acidic and basic additives, thoroughly flush the column with an intermediate solvent like isopropanol.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common issues during the chiral separation of this compound enantiomers.

G Troubleshooting Workflow for Chiral Separation start Start: Poor Separation check_resolution Is there any peak separation? start->check_resolution no_resolution No Resolution check_resolution->no_resolution No poor_resolution Poor Resolution check_resolution->poor_resolution Yes optimize_csp Screen Different CSPs (e.g., Polysaccharide, Macrocyclic Glycopeptide) no_resolution->optimize_csp check_tailing Are peaks tailing? poor_resolution->check_tailing optimize_mp Optimize Mobile Phase (e.g., % Organic Modifier) check_tailing->optimize_mp No add_additive Add/Optimize Mobile Phase Additive (e.g., DEA, TFA) check_tailing->add_additive Yes optimize_csp->optimize_mp optimize_mp->add_additive optimize_mp->add_additive adjust_temp Adjust Temperature add_additive->adjust_temp reduce_load Reduce Sample Load/ Concentration add_additive->reduce_load end Successful Separation adjust_temp->end adjust_temp->end reduce_load->adjust_temp

Caption: A flowchart outlining the decision-making process for troubleshooting poor chiral separations.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is most effective for separating this compound enantiomers?

A1: Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Daicel Chiralcel® and Chiralpak® series), are often a good starting point for the separation of small cyclic amines and their derivatives.[1] Specifically, for a derivative of azetidine-2-carboxylic acid, a Daicel Chiralcel OD column has been shown to be effective.[2] It is recommended to screen a few different polysaccharide-based columns to find the optimal selectivity.

Q2: What is the role of acidic or basic additives in the mobile phase, and when should I use them?

A2: Acidic (e.g., trifluoroacetic acid - TFA, formic acid) or basic (e.g., diethylamine - DEA, triethylamine - TEA) additives can significantly improve peak shape and resolution. For a basic compound like this compound, a basic additive like DEA is often used to minimize peak tailing by suppressing interactions with residual acidic silanol groups on the stationary phase. Conversely, if the analyte has acidic properties, an acidic additive would be beneficial. The concentration of the additive is typically low, around 0.1%.

Q3: Can temperature affect my chiral separation?

A3: Yes, temperature is a critical parameter in chiral chromatography.[3] Changing the column temperature can alter the thermodynamics of the chiral recognition process, sometimes leading to improved resolution or even a reversal of the enantiomer elution order. It is generally advisable to use a column oven for consistent and reproducible results. If you are struggling with resolution, experimenting with different temperatures (e.g., in the range of 10°C to 40°C) can be a valuable optimization step.

Q4: My peaks are broad and tailing. What should I do?

A4: Peak broadening and tailing are often caused by secondary interactions or sample overload. First, try reducing the amount of sample injected. If that doesn't help, the issue is likely chemical. For a basic compound like this compound, adding a small amount of a basic modifier like diethylamine (DEA) to your mobile phase can significantly improve peak shape.

Q5: I am not seeing two peaks for my racemic sample. What could be the problem?

A5: If you are confident you have a racemic mixture, the absence of two peaks means your current analytical method is not providing any enantioselectivity. The most likely reasons are an unsuitable chiral stationary phase or a mobile phase that is not conducive to separation. You should try a different CSP. If that is not an option, systematically vary the composition of your mobile phase, including the type and percentage of the organic modifier and the addition of acidic or basic additives.

Experimental Protocols

Below is a detailed methodology for a key experiment cited in the literature for the chiral separation of a derivative of Azetidine-2-carboxylic acid. This can serve as a starting point for developing a method for this compound.

Method 1: Chiral Separation of N-Benzoyl Methyl (S)-Azetidine-2-carboxylate [2]

  • Analyte: N-Benzoyl methyl (S)-azetidine-2-carboxylate

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Column: Daicel Chiralcel OD, 0.46 cm x 25 cm

  • Mobile Phase: Hexane / Isopropyl Alcohol (7:1, v/v)

  • Flow Rate: 0.5 mL/min

  • Detection: UV

  • Results:

    • Retention time for the (S)-enantiomer: 63.4 minutes

    • Retention time for the (R)-enantiomer: 56.7 minutes

Experimental Workflow Diagram

This diagram outlines the general steps for developing a chiral HPLC method for this compound enantiomers.

G Chiral HPLC Method Development Workflow start Start: Prepare Racemic Standard of this compound csp_selection Select Initial CSP (e.g., Chiralcel OD) start->csp_selection mp_selection Select Initial Mobile Phase (e.g., Hexane/IPA) csp_selection->mp_selection initial_run Perform Initial Injection mp_selection->initial_run check_separation Separation Achieved? initial_run->check_separation optimize Optimize Method: - Mobile Phase Ratio - Additives - Temperature - Flow Rate check_separation->optimize No validate Validate Method: - Linearity - Precision - Accuracy check_separation->validate Yes optimize->initial_run end Final Method validate->end

Caption: A step-by-step workflow for developing a chiral HPLC method.

References

Validation & Comparative

In vitro and in vivo studies of Azetidine-2-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Azetidine-2-carboxamide Derivatives in STAT3 Inhibition For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo performance of a novel series of (R)-azetidine-2-carboxamide derivatives as potent and selective Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors. This guide is based on supporting experimental data from preclinical studies.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular responses to cytokines and growth factors, playing a pivotal role in cell growth, differentiation, and immune responses. Aberrant activation of STAT3 is a hallmark of many human cancers, making it a compelling target for anticancer drug development. In the quest for potent and selective STAT3 inhibitors, a series of (R)-azetidine-2-carboxamide analogues have been developed, demonstrating significant improvements over previously reported proline-based inhibitors. These novel derivatives exhibit sub-micromolar potencies in inhibiting STAT3 activity and have shown promising antitumor effects in both laboratory assays and animal models of breast cancer.

Data Presentation

The following tables summarize the quantitative data for key this compound derivatives, comparing their in vitro efficacy and binding affinity.

Table 1: In Vitro STAT3 DNA-Binding Inhibitory Potency

This table presents the half-maximal inhibitory concentration (IC₅₀) of various this compound derivatives against STAT3 DNA-binding activity, as determined by Electrophoretic Mobility Shift Assay (EMSA). A lower IC₅₀ value indicates higher potency. For selectivity, the IC₅₀ values against STAT1 and STAT5 are also included where available.

Compound IDModificationSTAT3 IC₅₀ (μM)[1]STAT1 IC₅₀ (μM)[1]STAT5 IC₅₀ (μM)[1]
5a Salicylate analogue0.55>18>18
5o Salicylate analogue0.38>18>18
8i Heterocyclic analogue0.34>18>18
H172 (9f) Irreversible binding analogue0.38 - 0.98>15.8>15.8
H182 Irreversible binding analogue0.38 - 0.98>15.8>15.8
Table 2: In Vitro Cellular Activity and Binding Affinity

This table showcases the efficacy of selected derivatives in cellular assays, specifically their half-maximal effective concentration (EC₅₀) for inhibiting the viability of human breast cancer cell lines that harbor constitutively active STAT3 (MDA-MB-231 and MDA-MB-468). It also includes the dissociation constant (K D ), a measure of binding affinity to the STAT3 protein, determined by Isothermal Titration Calorimetry (ITC). A lower K D value signifies a stronger binding affinity.

Compound IDCell Viability EC₅₀ (μM) in MDA-MB-231[1]Cell Viability EC₅₀ (μM) in MDA-MB-468[1]STAT3 Binding K D (nM)[1]
7e 0.9 - 1.9Not ReportedNot Reported
7f 0.9 - 1.9Not ReportedNot Reported
7g (H182) 0.9 - 1.9Not Reported880
9k 0.9 - 1.9Not Reported960
Table 3: In Vivo Antitumor Efficacy

This table summarizes the available in vivo data for the most promising this compound derivatives in a triple-negative breast cancer (TNBC) xenograft mouse model.

Compound IDDosage and Administration Route[2]Outcome in TNBC Xenograft Model[2][3]
H182 5-20 mg/kg via oral gavage or intraperitoneal injectionInhibited tumor growth with no evidence of toxicity.[2]
H120 (8e) Not SpecifiedInhibited tumor growth as a single agent.[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

STAT3 DNA-Binding Activity Assay (Electrophoretic Mobility Shift Assay - EMSA)
  • Nuclear Extract Preparation : Nuclear extracts containing activated STAT3 were prepared from NIH3T3/v-Src fibroblasts.

  • Binding Reaction : The nuclear extracts were pre-incubated with increasing concentrations of the this compound derivatives for 30 minutes at room temperature.

  • Probe Incubation : A radiolabeled high-affinity sis-inducible element (hSIE) probe, which binds to STAT3, was then added to the mixture.

  • Electrophoresis : The reaction mixtures were resolved on a non-denaturing polyacrylamide gel.

  • Data Analysis : The bands corresponding to the STAT3:DNA complexes were visualized by autoradiography and quantified using ImageJ software. The percentage of inhibition was plotted against the compound concentration to determine the IC₅₀ values.[1]

Isothermal Titration Calorimetry (ITC)
  • Sample Preparation : Recombinant STAT3 protein was placed in the sample cell of the calorimeter, and the this compound derivative was loaded into the injection syringe.

  • Titration : The derivative was titrated into the protein solution in a series of small injections.

  • Heat Measurement : The heat released or absorbed during the binding interaction was measured after each injection.

  • Data Analysis : The resulting data were fitted to a suitable binding model to determine the dissociation constant (K D ), stoichiometry of binding, and other thermodynamic parameters.[1]

Cell Viability Assay
  • Cell Culture : Human breast cancer cells (MDA-MB-231, MDA-MB-468) and normal breast epithelial cells (MCF-10A) were cultured in 96-well plates.

  • Treatment : The cells were treated with various concentrations of the this compound derivatives (typically 0-10 μM) for a specified period (e.g., 72 hours).

  • Viability Assessment : Cell viability was assessed using a standard method such as the MTT assay, which measures mitochondrial metabolic activity.

  • Data Analysis : The absorbance readings were used to calculate the percentage of viable cells relative to a vehicle-treated control. The EC₅₀ values were determined by plotting cell viability against compound concentration.[1]

In Vivo Triple-Negative Breast Cancer (TNBC) Xenograft Model
  • Cell Implantation : Human TNBC cells (e.g., MDA-MB-231) were subcutaneously injected into the flank of immunodeficient mice.

  • Tumor Growth : Tumors were allowed to grow to a palpable size.

  • Treatment : Mice were randomized into control and treatment groups. The treatment group received the this compound derivative (e.g., H182) at a specified dose and route of administration (e.g., 5-20 mg/kg, oral gavage or intraperitoneal). The control group received a vehicle.

  • Monitoring : Tumor volume and body weight were monitored regularly throughout the study.

  • Endpoint Analysis : At the end of the study, tumors were excised and weighed. The extent of tumor growth inhibition was calculated by comparing the tumor volumes/weights in the treated group to the control group.[2]

Mandatory Visualization

STAT3 Signaling Pathway

STAT3_Pathway cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, JAK) Cytokine->Receptor Binds STAT3_inactive Inactive STAT3 (monomer) Receptor->STAT3_inactive Recruits & Phosphorylates STAT3_active Phosphorylated STAT3 (p-STAT3) STAT3_inactive->STAT3_active Dimerization Dimerization STAT3_active->Dimerization STAT3_dimer Active STAT3 Dimer Dimerization->STAT3_dimer DNA DNA (Target Gene Promoters) STAT3_dimer->DNA Translocates & Binds Nucleus Nucleus Transcription Gene Transcription DNA->Transcription Proteins Target Proteins (e.g., c-Myc, VEGF, Survivin) Transcription->Proteins Cell_Response Cellular Responses (Proliferation, Survival, Angiogenesis) Proteins->Cell_Response Inhibitor This compound Derivative Inhibitor->STAT3_dimer Inhibits DNA Binding

Caption: The STAT3 signaling pathway and the inhibitory action of this compound derivatives.

Experimental Workflow for STAT3 Inhibitor Evaluation

Experimental_Workflow Start Start: Design & Synthesis of This compound Derivatives InVitro_Screening In Vitro Screening: STAT3 DNA-Binding Assay (EMSA) Start->InVitro_Screening Binding_Affinity Binding Affinity Measurement: Isothermal Titration Calorimetry (ITC) InVitro_Screening->Binding_Affinity Cell_Assays Cell-Based Assays: - Cell Viability (MTT) - Apoptosis - Colony Formation Binding_Affinity->Cell_Assays Lead_Selection Lead Compound Selection Cell_Assays->Lead_Selection InVivo_Studies In Vivo Studies: TNBC Xenograft Mouse Model Lead_Selection->InVivo_Studies Promising Candidates Efficacy_Evaluation Efficacy & Toxicity Evaluation InVivo_Studies->Efficacy_Evaluation End Candidate for Further Development Efficacy_Evaluation->End Positive Results

Caption: A generalized experimental workflow for the evaluation of novel STAT3 inhibitors.

References

A Comparative Guide to Structure-Activity Relationships of Azetidine-2-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique conformational constraints and desirable physicochemical properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of azetidine-2-carboxamide analogs, a class of compounds that has shown considerable promise in modulating various biological targets. We will delve into their activity as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), Human Cytomegalovirus (HCMV), and Acyl-ACP Thioesterase, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Azetidine-2-carboxamides as STAT3 Inhibitors

(R)-azetidine-2-carboxamide analogs have emerged as potent and selective inhibitors of STAT3, a key therapeutic target in oncology. SAR studies have revealed that the constrained azetidine ring system leads to a significant enhancement in inhibitory activity compared to proline-based counterparts.

Data Presentation: STAT3 DNA-Binding Inhibitory Activity

The following table summarizes the in vitro STAT3 DNA-binding inhibitory activity of various (R)-azetidine-2-carboxamide analogs, as determined by Electrophoretic Mobility Shift Assay (EMSA). The IC50 value represents the concentration of the compound required to inhibit 50% of STAT3 DNA-binding activity.

CompoundModificationEMSA IC50 (µM)Selectivity vs. STAT1/STAT5Reference
5a Salicylate derivative0.55>18 µM[1][2]
5b (S)-enantiomer of 5a2.22-[1][2]
5c Azetidine-3-carboxamideInactive-[1][2]
5o 5-cyclohexyl-2-pyridinylmethyl salicylate0.38-[1][2]
8i -0.34>18 µM[1][2]
7e Carboxylic acid surrogate--[2]
7f Carboxylic acid surrogate--[2]
7g Carboxylic acid surrogate-KD = 880 nM[1][2]
9k Carboxylic acid surrogate-KD = 960 nM[1][2]

Key SAR Insights for STAT3 Inhibition:

  • The (R)-enantiomer is significantly more potent than the (S)-enantiomer[1][2].

  • The This compound core is crucial for activity, as the corresponding azetidine-3-carboxamide analog was inactive[1][2].

  • Substitution at the 5-position of the salicylate ring with a cyclohexyl group (as in 5o) enhances potency[1][2].

  • Modifications to improve cell permeability, such as the use of carboxylic acid surrogates (7e, 7f, 7g, and 9k), have been successfully implemented[1][2].

Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity:

  • Nuclear Extract Preparation: Nuclear extracts containing activated STAT3 are prepared from a suitable cell line (e.g., NIH3T3/v-Src fibroblasts).

  • Pre-incubation: The nuclear extracts are pre-incubated with increasing concentrations of the this compound analogs or DMSO (vehicle control) for 30 minutes at room temperature.

  • Probe Incubation: A radiolabeled high-affinity sis-inducible element (hSIE) probe, which binds to the SH2 domain of STAT3, is added to the mixture and incubated.

  • Electrophoresis: The samples are resolved on a non-denaturing polyacrylamide gel.

  • Quantification: The bands corresponding to the STAT3:DNA complexes are visualized by autoradiography and quantified using densitometry software (e.g., ImageJ).

  • IC50 Determination: The percentage of STAT3 DNA-binding inhibition relative to the DMSO control is plotted against the compound concentration to determine the IC50 value.

Isothermal Titration Calorimetry (ITC):

  • Sample Preparation: The purified STAT3 protein is placed in the sample cell of the calorimeter, and the this compound analog is loaded into the injection syringe. Both solutions are prepared in the same buffer to minimize heats of dilution.

  • Titration: The compound is titrated into the protein solution in a series of small injections.

  • Heat Measurement: The heat released or absorbed during the binding interaction is measured by the instrument.

  • Data Analysis: The binding isotherm is analyzed to determine the dissociation constant (KD), binding stoichiometry (n), and enthalpy of binding (ΔH).

Visualizations

STAT3_Pathway Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to DNA DNA Dimer->DNA binds to Transcription Gene Transcription DNA->Transcription initiates Azetidine This compound Analog Azetidine->Dimer inhibits dimerization/ DNA binding

Caption: Simplified STAT3 signaling pathway and the inhibitory action of this compound analogs.

SAR_Workflow cluster_0 Compound Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization A Lead Compound (Proline-based) B This compound Scaffold Hopping A->B C Analog Synthesis (R1, R2 modifications) B->C D In vitro Screening (e.g., EMSA) C->D E Potency & Selectivity Determination (IC50) D->E F Binding Affinity (e.g., ITC) E->F G Structure-Activity Relationship Analysis F->G H Lead Optimization (Potency, ADME) G->H H->C Iterative Design I Candidate Selection H->I

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Azetidine-2-carboxamides as Antiviral Agents

Azetidine-containing dipeptides have been investigated as inhibitors of Human Cytomegalovirus (HCMV) replication. The rigid azetidine ring introduces a conformational constraint that appears to be important for their antiviral activity.

Data Presentation: Anti-HCMV Activity

The following table presents the anti-HCMV activity of a series of azetidine-containing dipeptides.

CompoundN-TerminusC-Terminus Side ChainC-Terminus CarboxamideEC50 (µM)
Prototype ZAlaNH2-
4a ZAlaNH-Me>100
4b ZAlaNH-Et23
4c ZAlaNH-Pr18
4d ZAlaNH-iPr11
4e ZAlaNH-Bn>100

Z = Benzyloxycarbonyl

Key SAR Insights for Anti-HCMV Activity:

  • A benzyloxycarbonyl (Z) group at the N-terminus is important for activity.

  • The C-terminus should be a carboxamide with small, aliphatic substituents . Larger or aromatic substituents are detrimental to activity.

  • The conformational restriction induced by the azetidine ring, leading to a γ-turn-like conformation , is thought to be crucial for antiviral efficacy.

Azetidine-2-carboxamides as Herbicidal Agents

Azetidinyl pyrazole carboxamides have been identified as a novel class of herbicides that inhibit the plant-specific enzyme acyl-ACP thioesterase (FAT).

Data Presentation: Acyl-ACP Thioesterase Inhibition
CompoundR1R2pI50 (FAT)
10 CF2HF5.0
11a CH2OCH3H5.6

Key SAR Insights for Acyl-ACP Thioesterase Inhibition:

  • The azetidinyl pyrazole carboxamide scaffold shows promise as a new class of FAT inhibiting herbicides[3].

  • Substitutions on the pyrazole ring significantly impact the inhibitory activity. For instance, the methoxymethyl-substituted analog (11a) showed higher potency than the difluoromethyl-fluoro-substituted analog (10)[3].

Conclusion

The this compound scaffold is a versatile platform for the design of potent and selective modulators of diverse biological targets. The SAR studies highlighted in this guide demonstrate that subtle structural modifications to this core can lead to significant changes in biological activity. For STAT3, the (R)-configuration of the azetidine ring and appropriate substitution on the aromatic moiety are critical for sub-micromolar inhibitory potency. In the context of anti-HCMV agents, the conformational constraint imposed by the azetidine ring and the nature of the C-terminal carboxamide substituent are key determinants of activity. Furthermore, the discovery of azetidinyl pyrazole carboxamides as potent herbicides opens new avenues for research in agrochemicals. The data and protocols presented herein provide a valuable resource for researchers engaged in the design and development of novel therapeutics and other bioactive agents based on the this compound framework.

References

A Head-to-Head Comparison of Azetidine-2-carboxamide and Other Proline Mimetics in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutics often involves the strategic manipulation of peptide and protein structures to enhance their efficacy, stability, and cell permeability. Proline and its analogs, or mimetics, are pivotal tools in this endeavor due to the unique conformational constraints they impart on the peptide backbone. This guide provides an objective, data-driven comparison of Azetidine-2-carboxamide and its parent acid, Azetidine-2-carboxylic acid (AZE), with other prominent proline mimetics.

Proline's distinctive cyclic structure restricts the peptide backbone, making it a crucial element in the formation of secondary structures like β-turns.[1] Proline mimetics, by altering the ring size, stereochemistry, or substitution, offer a nuanced toolkit to modulate these conformations, thereby influencing biological activity. This compound, featuring a four-membered ring, represents a significant structural deviation from proline's five-membered pyrrolidine ring, leading to distinct conformational and biological outcomes.[2]

Conformational and Physicochemical Properties: A Comparative Overview

The fundamental difference between azetidine-based compounds and other proline mimetics lies in the conformational preferences they induce. While proline is a well-known inducer of β-turns, the smaller, more constrained four-membered ring of azetidine derivatives tends to stabilize γ-turn-like conformations in peptides.[3] This shift in secondary structure can have profound implications for a peptide's interaction with its biological target.

Molecular dynamics simulations have suggested that peptides containing AZE are generally more flexible than those with proline.[4] Furthermore, AZE has a greater propensity to undergo trans→cis peptide bond isomerization, which can introduce a significant bend in the polypeptide chain.[5]

PropertyThis compound/Azetidine-2-carboxylic AcidL-ProlineOther Proline Mimetics (e.g., α-MePro)Reference(s)
Ring Size 4-membered5-membered5-membered (substituted)[2]
Induced Turn Type γ-turn likeβ-turnβ-turn[3]
Conformational Flexibility Generally more flexible than Pro-peptidesConformationally restrictedVaries with substitution[4]
cis/trans Isomerization Higher propensity for trans→cis isomerizationSignificant, but less than AzeInfluenced by substitution[5]

Biological Activity: A Focus on Cellular Stress and Enzyme Inhibition

Azetidine-2-carboxylic acid (AZE) is known to be a toxic proline analog that can be misincorporated into proteins in place of proline, leading to protein misfolding and cellular stress.[2] This misincorporation can trigger the Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) stress.[6] Studies in BV2 microglial cells have shown that AZE treatment significantly reduces cell viability and induces a robust ER stress response, effects that can be mitigated by co-administration of L-proline.[7]

Table 2: Comparative Biological Effects

Biological EffectAzetidine-2-carboxylic Acid (AZE)L-ProlineOther Proline MimeticsReference(s)
Cell Viability (BV2 Microglia) Significant reduction at >1000 µMProtective against AZE-induced toxicityData not directly compared[9]
ER Stress Induction Robust activation of UPR genes (ATF4, ATF6, PERK, etc.)Alleviates AZE-induced ER stressData not directly compared[7]
Prolyl Hydroxylase Inhibition Potential inhibitor (data limited)Not an inhibitorVaries (e.g., some analogs show EC50 in µM range for PHDs)[8]

Metabolic Stability and Cell Permeability

A major goal in drug development is to enhance the metabolic stability of peptide-based drugs. The modification of peptide backbones with proline mimetics is a common strategy to increase resistance to proteolytic degradation.[10][11] While specific comparative data on the metabolic half-life of peptides containing this compound versus other proline mimetics is sparse, the introduction of unnatural amino acids is a proven method to extend peptide half-life.[12][13]

Cell permeability is another critical parameter for drug efficacy. The Caco-2 cell permeability assay is a standard in vitro model to predict oral absorption.[14][15] The transport of amino acid derivatives across the intestinal epithelium can be influenced by their structure and interaction with various transporters. While detailed protocols for such assays are available, direct comparative Papp values for this compound and other proline mimetics are not extensively published in a comparative format.

Experimental Protocols and Methodologies

Reproducibility of experimental data is paramount in scientific research. Below are detailed methodologies for key experiments relevant to the comparison of proline mimetics.

In Vitro Metabolic Stability Assay in Human Plasma

This protocol outlines a general procedure for assessing the stability of a peptide analog in human plasma.

  • Peptide Solution Preparation: Prepare a stock solution of the test peptide (e.g., containing this compound or another proline mimetic) in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration (e.g., 10 µM) in a buffer such as DPBS.

  • Incubation: Incubate the peptide solution with human blood plasma (typically a 1:1 ratio of peptide solution to plasma) at 37°C with gentle shaking.

  • Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Reaction Quenching: Stop the enzymatic degradation by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile) often containing a protein precipitating agent.

  • Sample Processing: Centrifuge the samples to pellet the precipitated plasma proteins.

  • Analysis: Analyze the supernatant for the amount of remaining intact peptide using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the percentage of the peptide remaining at each time point relative to the 0-minute time point and determine the half-life (t½) of the peptide.[12]

Caco-2 Cell Permeability Assay

This protocol describes the assessment of a compound's permeability across a Caco-2 cell monolayer, a model of the intestinal barrier.

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Buffer: Wash the Caco-2 monolayers with a pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with 25 mM glucose).

  • Dosing: Add the test compound (dissolved in transport buffer) to the apical (A) or basolateral (B) compartment.

  • Sampling: At specified time intervals, collect samples from the receiver compartment (B for A-to-B transport, or A for B-to-A transport).

  • Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS or another sensitive analytical method.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.[14][15]

Visualizing Cellular Pathways and Experimental Workflows

The Unfolded Protein Response (UPR) Pathway

The misincorporation of Azetidine-2-carboxylic acid into newly synthesized proteins can lead to an accumulation of misfolded proteins in the endoplasmic reticulum, triggering the Unfolded Protein Response (UPR). This signaling cascade aims to restore protein homeostasis but can lead to apoptosis if the stress is prolonged or severe. The following diagram illustrates the key branches of the UPR pathway.

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus ER_Lumen ER Lumen MisfoldedProteins Misfolded Proteins (e.g., due to AZE misincorporation) BiP BiP MisfoldedProteins->BiP Binds PERK PERK BiP->PERK Dissociates IRE1 IRE1 BiP->IRE1 Dissociates ATF6 ATF6 BiP->ATF6 Dissociates PERK->PERK eIF2a eIF2α PERK->eIF2a Phosphorylates IRE1->IRE1 XBP1u XBP1u mRNA IRE1->XBP1u Splices ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved Translocates & is Cleaved peIF2a p-eIF2α ATF4 ATF4 peIF2a->ATF4 Upregulates Translation UPRE UPR Target Genes (Chaperones, ERAD) ATF4->UPRE Apoptosis Apoptosis Genes ATF4->Apoptosis XBP1s_mRNA XBP1s mRNA XBP1u->XBP1s_mRNA XBP1s XBP1s XBP1s_mRNA->XBP1s Translates XBP1s->UPRE ATF6_cleaved->UPRE

Caption: The Unfolded Protein Response (UPR) pathway activated by ER stress.

Experimental Workflow for Peptide Analysis

The synthesis and analysis of peptides containing proline mimetics follow a structured workflow to ensure the purity and correct characterization of the final product.

Peptide_Workflow start Peptide Design (Incorporate Proline Mimetic) synthesis Solid-Phase Peptide Synthesis (SPPS) start->synthesis cleavage Cleavage from Resin & Deprotection synthesis->cleavage crude_peptide Crude Peptide cleavage->crude_peptide purification Purification (e.g., RP-HPLC) crude_peptide->purification pure_peptide Purified Peptide purification->pure_peptide analysis Analysis pure_peptide->analysis ms Mass Spectrometry (MS) analysis->ms Identity & Purity nmr NMR Spectroscopy analysis->nmr Conformation ftir FT-IR Spectroscopy analysis->ftir Secondary Structure bio_assay Biological Assays analysis->bio_assay Activity

Caption: Workflow for peptide synthesis and analysis.

References

Validating the Binding Affinity of Azetidine-2-Carboxamide Derivatives to Target Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of Azetidine-2-carboxamide derivatives to their target proteins, with a primary focus on Signal Transducer and Activator of Transcription 3 (STAT3). The information presented is supported by experimental data from peer-reviewed studies and is intended to assist researchers in evaluating these compounds for their drug development pipelines.

Introduction

This compound is a proline analog that has garnered significant interest in medicinal chemistry. Its derivatives have been developed as potent inhibitors of specific protein targets. One of the most promising applications of (R)-azetidine-2-carboxamide derivatives is the inhibition of STAT3, a key transcription factor implicated in various cancers. This guide will delve into the binding affinities of these derivatives with STAT3 and compare them with other known STAT3 inhibitors. Additionally, we will explore the interaction of the parent compound, Azetidine-2-carboxylic acid, with its putative target, prolyl-tRNA synthetase.

Target Protein: Signal Transducer and Activator of Transcription 3 (STAT3)

STAT3 is a transcription factor that plays a crucial role in cell growth, differentiation, and immune responses. Aberrant STAT3 activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The SH2 domain of STAT3 is a critical region for its dimerization and subsequent activation. Many inhibitors, including this compound derivatives, are designed to target this domain.

Comparative Binding Affinity of this compound Derivatives and Other STAT3 Inhibitors

The following table summarizes the binding affinities of various (R)-azetidine-2-carboxamide derivatives and other notable STAT3 inhibitors. The data is presented as IC50 (half-maximal inhibitory concentration) and/or K_d (dissociation constant) values, which are key indicators of a compound's potency and binding strength. A lower value indicates a higher affinity.

CompoundTarget DomainAssay TypeIC50 (µM)K_d (nM)Reference(s)
This compound Derivatives
5aDNA-bindingEMSA0.55-[1]
5oDNA-bindingEMSA0.38-[1]
8iDNA-bindingEMSA0.34-[1]
7gSH2ITC-880[1][2]
9kSH2ITC-960[1][2]
H172DNA-bindingEMSA0.98-[3]
H182DNA-bindingEMSA0.66-[3]
H169SH2--0.001[4]
H174SH2--3.7[4]
Alternative STAT3 Inhibitors
S3I-1757SH2FP13.5-[5]
StatticDNA-bindingELISA>10-[6]
S3I-201SH2FP75-94-[7]
BBI-608 (Napabucasin)DNA-bindingEMSA>10-[1]
FLLL32SH2---[6]
ApigeninSH2SPR--[8]

EMSA: Electrophoretic Mobility Shift Assay; ITC: Isothermal Titration Calorimetry; FP: Fluorescence Polarization; ELISA: Enzyme-Linked Immunosorbent Assay; SPR: Surface Plasmon Resonance.

Target Protein: Prolyl-tRNA Synthetase

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of binding affinity data. Below are generalized protocols for key experimental techniques used to characterize the interaction between small molecules and their target proteins.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.

Generalized Protocol:

  • Sample Preparation:

    • Prepare a solution of the target protein (e.g., STAT3) in a suitable buffer (e.g., 20 mM Tris, pH 8.0). The concentration should be accurately determined and is typically in the range of 10-20 µM.

    • Prepare a solution of the ligand (e.g., this compound derivative) in the same buffer. The ligand concentration is typically 10-20 times higher than the protein concentration.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the ligand solution into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat released or absorbed.

    • A control experiment, titrating the ligand into the buffer alone, should be performed to account for the heat of dilution.

  • Data Analysis:

    • The raw data (heat change per injection) is integrated and plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the K_d, n, and ΔH.

Fluorescence Polarization (FP) Assay

FP assays are commonly used to measure the binding of small molecules to larger proteins by monitoring changes in the polarization of fluorescently labeled probes.

Generalized Protocol:

  • Reagents:

    • Purified STAT3 protein.

    • A fluorescently labeled peptide that binds to the STAT3 SH2 domain (e.g., 5-FAM-GpYLPQTV-NH2).

    • This compound derivative or other test compounds.

    • Assay buffer (e.g., 10 mM HEPES, 50 mM NaCl, 1 mM EDTA, 0.01% Triton X-100).

  • Assay Procedure:

    • In a microplate, combine the STAT3 protein and the test compound at various concentrations.

    • Incubate the mixture to allow for binding.

    • Add the fluorescently labeled peptide to the wells.

    • Incubate to reach binding equilibrium.

    • Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the concentration of the test compound.

    • A decrease in fluorescence polarization indicates displacement of the fluorescent peptide by the test compound.

    • The IC50 value, the concentration of the compound that causes a 50% reduction in the signal, can be determined from the dose-response curve.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (e.g., a small molecule) to a ligand (e.g., a protein) immobilized on a sensor surface in real-time. This allows for the determination of both the association (k_on) and dissociation (k_off) rate constants, from which the K_d can be calculated.

Generalized Protocol:

  • Immobilization:

    • Immobilize the purified STAT3 protein onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Binding Analysis:

    • Flow a series of concentrations of the this compound derivative over the sensor surface.

    • Monitor the change in the SPR signal (response units, RU) over time to measure the association phase.

    • Flow buffer over the surface to measure the dissociation phase.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the k_on and k_off values.

    • The dissociation constant (K_d) is calculated as the ratio of k_off to k_on.

Visualizations

The following diagrams illustrate key concepts and workflows related to the validation of this compound binding affinity.

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation STAT3_inactive Inactive STAT3 JAK->STAT3_inactive 3. STAT3 Phosphorylation STAT3_active Phosphorylated STAT3 (pSTAT3) STAT3_inactive->STAT3_active STAT3_dimer pSTAT3 Dimer STAT3_active->STAT3_dimer 4. Dimerization (SH2 domain) DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation and DNA Binding Azetidine This compound Derivative Azetidine->STAT3_dimer Inhibition Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 6. Gene Expression

Caption: Simplified STAT3 signaling pathway and the inhibitory action of this compound derivatives.

Binding_Affinity_Workflow cluster_preparation Preparation cluster_assays Binding Affinity Assays cluster_data Data Analysis Protein Purified Target Protein (e.g., STAT3) ITC Isothermal Titration Calorimetry (ITC) Protein->ITC SPR Surface Plasmon Resonance (SPR) Protein->SPR FP Fluorescence Polarization (FP) Protein->FP Ligand This compound Derivative Ligand->ITC Ligand->SPR Ligand->FP Kd Dissociation Constant (Kd) ITC->Kd SPR->Kd Kinetics Kon / Koff SPR->Kinetics IC50 IC50 FP->IC50 Comparison Comparison Kd->Comparison Comparative Analysis IC50->Comparison Comparative Analysis Kinetics->Comparison Comparative Analysis

Caption: General workflow for validating the binding affinity of small molecules to target proteins.

Proline_Analog_Action Proline Proline ProRS Prolyl-tRNA Synthetase Proline->ProRS Azetidine Azetidine-2-carboxylic acid Azetidine->ProRS Competitive Binding tRNA_Pro tRNA(Pro) ProRS->tRNA_Pro Charges Pro_tRNA Prolyl-tRNA(Pro) tRNA_Pro->Pro_tRNA Forms Aze_tRNA Azetidinyl-tRNA(Pro) tRNA_Pro->Aze_tRNA Forms Ribosome Ribosome Pro_tRNA->Ribosome Aze_tRNA->Ribosome Protein_Normal Normal Protein Ribosome->Protein_Normal Incorporates Proline Protein_Misfolded Misfolded/Altered Protein Ribosome->Protein_Misfolded Misincorporates Azetidine

Caption: Mechanism of action of Azetidine-2-carboxylic acid as a proline analog.

References

Comparative Cross-Reactivity Analysis of Azetidine-2-carboxamide-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Selectivity Profiles for FFA2 and STAT3 Inhibitors

Azetidine-2-carboxamide scaffolds are a privileged structure in medicinal chemistry, forming the core of inhibitors for a diverse range of biological targets. Understanding the cross-reactivity of these compounds is paramount for developing safe and efficacious therapeutics. This guide provides a comparative analysis of the selectivity of two distinct classes of this compound-based inhibitors: the Free Fatty Acid Receptor 2 (FFA2) antagonist GLPG0974 and a series of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors. The data presented herein is compiled from publicly available research to facilitate an objective comparison of their off-target profiles.

Selectivity Profile of FFA2 Antagonist GLPG0974

GLPG0974 is a potent and selective antagonist of the free fatty acid receptor 2 (FFA2), a G-protein coupled receptor involved in inflammatory responses. Its selectivity has been assessed against a panel of other receptors and its closest homolog, FFA3.

CompoundPrimary TargetIC50 (nM)Off-Target Panel (Cerep ExpresSProfile)Off-Target InhibitionClosest Homolog (FFA3) Inhibition
GLPG0974 FFA29[1][2]55 receptors, ion channels, and transporters<50% inhibition at 10 µMNo inhibition up to 30 µM

Selectivity Profile of this compound-based STAT3 Inhibitors

A series of (R)-azetidine-2-carboxamide analogues have been developed as potent inhibitors of STAT3, a key transcription factor implicated in cancer. Their selectivity has been evaluated against the highly homologous STAT1 and STAT5 proteins.

CompoundPrimary TargetSTAT3 IC50 (µM)STAT1 IC50 (µM)STAT5 IC50 (µM)
5a STAT30.55> 18> 18
5o STAT30.38> 18> 18
8i STAT30.34> 18> 18

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.

Calcium Flux Assay for FFA2 Antagonist Activity

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an FFA2 agonist.

Principle: FFA2 is a Gq-coupled GPCR. Its activation leads to the release of intracellular calcium stores. A calcium-sensitive fluorescent dye is loaded into cells expressing the receptor. An increase in intracellular calcium upon agonist stimulation results in a change in fluorescence intensity, which can be measured using a fluorometric imaging plate reader. Antagonists will inhibit this agonist-induced fluorescence change.

Detailed Protocol:

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing human FFA2 in appropriate media.

    • Seed cells into black-walled, clear-bottom 96-well plates at a suitable density and incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Indo-1 AM) and Pluronic F-127 to aid in dye solubilization.

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate the plate in the dark at 37°C for 1 hour.

  • Compound Incubation:

    • Prepare serial dilutions of the test compounds (e.g., GLPG0974) in an appropriate assay buffer.

    • After the dye-loading incubation, wash the cells with the assay buffer.

    • Add the compound dilutions to the respective wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Signal Detection:

    • Prepare a solution of an FFA2 agonist (e.g., acetate or propionate) at a concentration that elicits a submaximal response (EC80).

    • Place the plate in a fluorometric imaging plate reader (e.g., FLIPR or FlexStation).

    • Initiate the reading to establish a baseline fluorescence.

    • Add the agonist solution to all wells simultaneously using the instrument's integrated fluidics.

    • Continue to record the fluorescence signal over time to measure the calcium flux.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

    • The inhibitory effect of the test compounds is calculated as the percentage reduction of the agonist-induced signal.

    • IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 Inhibition

EMSA, or gel shift assay, is used to determine the ability of a compound to inhibit the binding of a transcription factor to its specific DNA consensus sequence.

Principle: A radiolabeled or fluorescently labeled DNA probe containing the STAT3 binding site is incubated with nuclear extracts containing activated STAT3. If STAT3 binds to the probe, the resulting protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free probe. The presence of a STAT3 inhibitor will prevent this complex formation, resulting in a decrease in the shifted band.

Detailed Protocol:

  • Preparation of Nuclear Extracts:

    • Culture a suitable cell line (e.g., MDA-MB-231) that exhibits constitutive STAT3 activation or can be stimulated with a cytokine (e.g., IL-6) to activate STAT3.

    • Harvest the cells and isolate the nuclear proteins using a nuclear extraction kit or a standard protocol involving hypotonic lysis and high-salt extraction.

    • Determine the protein concentration of the nuclear extracts using a protein assay (e.g., Bradford or BCA).

  • Probe Labeling:

    • Synthesize complementary oligonucleotides corresponding to the STAT3 consensus binding site (e.g., hSIE probe).

    • Anneal the oligonucleotides to form a double-stranded DNA probe.

    • Label the probe at the 5' end with [γ-³²P]ATP using T4 polynucleotide kinase or with a non-radioactive label such as biotin or a fluorescent dye.

    • Purify the labeled probe to remove unincorporated label.

  • Binding Reaction:

    • In a microcentrifuge tube, combine the following components in order:

      • Binding buffer (containing HEPES, KCl, EDTA, DTT, glycerol, and a non-specific competitor DNA like poly(dI-dC)).

      • Test compound at various concentrations or vehicle control (DMSO).

      • Nuclear extract containing activated STAT3.

      • Labeled DNA probe.

    • Incubate the reaction mixture at room temperature for 20-30 minutes to allow for binding.

  • Electrophoresis:

    • Load the samples onto a non-denaturing polyacrylamide gel (typically 4-6%).

    • Run the gel in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.

    • Electrophoresis is typically performed at a constant voltage until the loading dye has migrated an appropriate distance.

  • Detection and Analysis:

    • For radiolabeled probes, dry the gel and expose it to a phosphor screen or X-ray film.

    • For non-radioactive probes, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging.

    • The intensity of the shifted band corresponding to the STAT3-DNA complex is quantified.

    • The percentage of inhibition is calculated relative to the vehicle control, and IC50 values are determined from concentration-response curves.

Radiolabeled Kinase Assay for Selectivity Profiling

This is a widely used method to determine the inhibitory activity of compounds against a panel of protein kinases.

Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific peptide or protein substrate by a given kinase. The amount of radioactivity incorporated into the substrate is proportional to the kinase activity. Inhibitors will reduce the amount of incorporated radioactivity.

Detailed Protocol:

  • Reaction Setup:

    • Prepare a reaction buffer specific for each kinase, typically containing a buffer (e.g., MOPS or HEPES), MgCl₂, and other cofactors as required.

    • In a 96-well plate, add the reaction buffer, the specific substrate for the kinase being tested, and the test compound at a fixed concentration (for single-point screening) or in a dilution series (for IC50 determination).

  • Kinase Reaction:

    • Add the purified recombinant kinase to each well.

    • Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration is typically at or near the Km for each kinase to provide a sensitive measure of inhibition.[3]

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.

  • Reaction Termination and Substrate Capture:

    • Terminate the reaction by adding a stop solution, such as phosphoric acid.

    • Spot a portion of the reaction mixture onto a phosphocellulose filter mat (e.g., P81). The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will not.

  • Washing and Detection:

    • Wash the filter mat multiple times with phosphoric acid to remove any unbound [γ-³³P]ATP.[4]

    • Dry the filter mat.

    • Quantify the radioactivity on the filter mat using a scintillation counter or a phosphorimager.

  • Data Analysis:

    • The amount of radioactivity is proportional to the kinase activity.

    • Calculate the percentage of inhibition by comparing the radioactivity in the presence of the inhibitor to the control (vehicle-treated) reaction.

    • For IC50 determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

FFA2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist FFA (e.g., Acetate) FFA2 FFA2 Receptor Agonist->FFA2 Binds Gq Gq Protein FFA2->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Initiates Downstream Downstream Signaling Ca2_release->Downstream PKC->Downstream GLPG0974 GLPG0974 (Antagonist) GLPG0974->FFA2 Inhibits

Caption: FFA2 signaling pathway and point of inhibition by GLPG0974.

Calcium_Flux_Workflow start Start plate_cells Plate FFA2-expressing cells in 96-well plate start->plate_cells dye_loading Load cells with calcium-sensitive dye plate_cells->dye_loading add_compound Add this compound compound (or vehicle) dye_loading->add_compound incubate Incubate add_compound->incubate read_baseline Measure baseline fluorescence (FLIPR) incubate->read_baseline add_agonist Inject FFA2 agonist read_baseline->add_agonist read_flux Measure fluorescence change (Calcium Flux) add_agonist->read_flux analyze Analyze data and determine IC50 read_flux->analyze end End analyze->end

Caption: Experimental workflow for the Calcium Flux Assay.

STAT3_Inhibition_EMSA cluster_components Reaction Components cluster_reaction Binding Reaction cluster_gel Gel Electrophoresis (EMSA) STAT3 Activated STAT3 (from nuclear extract) No_Inhibitor STAT3 + Probe (No Inhibitor) STAT3->No_Inhibitor With_Inhibitor STAT3 + Probe + Inhibitor STAT3->With_Inhibitor Probe Labeled DNA Probe (STAT3 binding site) Probe->No_Inhibitor Probe->With_Inhibitor Inhibitor This compound Inhibitor Inhibitor->With_Inhibitor gel Lane 1   Lane 2   Lane 3 +------------------------+ |                        | |                        | | Shifted Band (Complex) |  <- STAT3-DNA Complex |        (Strong)        | |                        | |                        | |        Free Probe      |  <- Unbound DNA |        (Weak)          | +------------------------+ Lane 1: Probe only Lane 2: Probe + STAT3 Lane 3: Probe + STAT3 + Inhibitor

Caption: Principle of STAT3 inhibition detection by EMSA.

References

Comparative analysis of Azetidine-2-carboxamide synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azetidine-2-carboxamide, a valuable building block in medicinal chemistry, is a conformationally constrained proline analogue. Its incorporation into peptide structures can induce specific secondary structures and enhance metabolic stability. This guide provides a comparative analysis of common synthetic routes to this compound, offering a detailed look at methodologies, quantitative data, and experimental protocols to aid researchers in selecting the most suitable pathway for their specific needs.

Comparative Analysis of Synthesis Routes

The synthesis of this compound is primarily achieved through the amidation of azetidine-2-carboxylic acid or its ester derivatives. Three prominent methods are detailed below, each with distinct advantages and disadvantages in terms of reaction conditions, yield, and reagent requirements.

Synthesis RouteKey ReagentsReaction TimeYield (%)PurityKey AdvantagesKey Disadvantages
Route 1: Amidation with Aqueous Ammonia Methyl azetidine-2-carboxylate, Aqueous Ammonia (25-28%)1 day60-71%HighSimple procedure, readily available reagents.Moderate yields, requires precursor synthesis.
Route 2: Catalytic Amidation with Methanolic Ammonia Methyl azetidine-2-carboxylate, 7N NH3 in Methanol, NaCN (cat.)6 days~99%HighExcellent yields.Longer reaction time, use of toxic cyanide catalyst.
Route 3: Direct Amidation via Coupling Reagent Azetidine-2-carboxylic acid, Ammonia source (e.g., NH4Cl), Coupling Agent (e.g., EDC, HATU), Base (e.g., DIPEA)1-2 hoursGenerally >90%HighFast reaction, high yields, versatile.Requires coupling agents which can be costly and generate byproducts.

Experimental Protocols

Route 1: Amidation of Methyl azetidine-2-carboxylate with Aqueous Ammonia

This method involves the direct treatment of the methyl ester of azetidine-2-carboxylic acid with an aqueous solution of ammonia.

Procedure: A mixture of methyl 1-((S)-1′-phenylethyl)azetidine-2-carboxylate (1.0 eq) and 25% aqueous ammonia solution is stirred for 1 day at room temperature. The resulting mixture is then extracted with an organic solvent (e.g., CH2Cl2). The combined organic layers are dried over a suitable drying agent (e.g., Na2SO4), filtered, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography to afford the desired this compound.

Route 2: Catalytic Amidation of Methyl azetidine-2-carboxylate with Methanolic Ammonia

This route utilizes a methanolic solution of ammonia in the presence of a catalytic amount of sodium cyanide to achieve high conversion.

Procedure: A mixture of methyl 1-((S)-1′-(4′′-methoxyphenyl)ethyl)azetidine-2-carboxylate (1.0 eq) and sodium cyanide (0.2 eq) in a 7 N solution of ammonia in methanol is stirred for 6 days at room temperature. The resulting mixture is evaporated to dryness, and the residue is purified by silica gel chromatography to yield the this compound.

Route 3: Direct Amidation of Azetidine-2-carboxylic Acid with a Coupling Reagent

This approach activates the carboxylic acid group directly for reaction with an ammonia source, facilitated by a peptide coupling agent.

Procedure: To a solution of N-protected azetidine-2-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or CH2Cl2) at 0 °C are added a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an activator like 1-hydroxybenzotriazole (HOBt) (1.2 eq). An ammonia source, for instance, ammonium chloride (1.5 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) are then added. The reaction mixture is stirred at room temperature for 1-2 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic phases are washed with brine, dried, and concentrated. The N-protecting group is then removed under appropriate conditions to yield the final product, which can be purified by crystallization or chromatography.

Visualizing the Synthesis Pathways

The following diagrams illustrate the workflows for the three described synthetic routes to this compound.

Synthesis_Route_1 cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product A Methyl azetidine-2-carboxylate C Stir at RT, 1 day A->C Reacts with B Aqueous Ammonia (25-28%) B->C D Workup & Purification C->D E This compound D->E

Caption: Workflow for the amidation of methyl azetidine-2-carboxylate with aqueous ammonia.

Synthesis_Route_2 cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product A Methyl azetidine-2-carboxylate D Stir at RT, 6 days A->D Reacts with B 7N NH3 in Methanol B->D C NaCN (catalyst) C->D E Workup & Purification D->E F This compound E->F

Caption: Workflow for the catalytic amidation of methyl azetidine-2-carboxylate.

Synthesis_Route_3 cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product A Azetidine-2-carboxylic acid E Stir at RT, 1-2 hours A->E Reacts with B Coupling Agent (e.g., EDC) B->E C Ammonia Source (e.g., NH4Cl) C->E D Base (e.g., DIPEA) D->E F Workup & Purification E->F G This compound F->G

Caption: Workflow for the direct amidation of azetidine-2-carboxylic acid using a coupling reagent.

Benchmarking Azetidine-2-carboxamide performance in peptide therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Azetidine-2-carboxamide (Aze), a non-proteinogenic amino acid, against its natural counterpart, L-proline (Pro), in the context of peptide therapeutics. By incorporating experimental data, this guide aims to inform the strategic design of novel peptide-based drugs with enhanced conformational and metabolic stability.

Structural and Conformational Impact

This compound is a structural analog of proline, featuring a four-membered ring instead of proline's five-membered pyrrolidine ring. This seemingly subtle difference significantly influences the peptide backbone's geometry and flexibility.

Incorporating Aze in place of Pro can alter the secondary structure of peptides. While proline is a known inducer of β-turns, a crucial motif for molecular recognition, studies on model tetrapeptides have shown that azetidine-2-carboxylic acid derivatives tend to stabilize γ-turn-like conformations.[1][2] This fundamental difference in turn preference provides a valuable tool for medicinal chemists to manipulate peptide backbone geometry.

Peptides containing azetidine-2-carboxylic acid are generally more flexible than their proline-containing counterparts.[1] This increased flexibility is a result of reduced steric hindrance from the smaller four-membered ring. However, this can also lead to a destabilization of ordered secondary structures, such as the collagen triple helix.[1]

Performance Comparison: this compound vs. Proline

The substitution of proline with this compound can lead to significant improvements in the therapeutic potential of peptides. The following tables summarize the key performance differences based on available experimental data.

Table 1: Conformational Properties
PropertyThis compound (Aze)L-Proline (Pro)Reference
Ring Size 4-membered (azetidine)5-membered (pyrrolidine)[1]
Ring Pucker More planarMore puckered (endo/exo conformations)
Conformational Flexibility Generally more flexible in peptidesMore conformationally restricted[1]
Preferred Turn Type Induces γ-turnsInduces β-turns[1][2]
Table 2: Biological Activity - STAT3 Inhibition

This table presents a direct comparison of the inhibitory activity of (R)-azetidine-2-carboxamide and proline-based analogs as STAT3 inhibitors. The data highlights the superior potency of the azetidine-containing compounds.

CompoundStructureSTAT3 EMSA IC50 (μM)STAT1 EMSA IC50 (μM)STAT5 EMSA IC50 (μM)Reference
Proline Analog (3) Proline-based2.4>20>20
Azetidine Analog (5a) (R)-azetidine-2-carboxamide0.55>20>20
Azetidine Analog (5o) (R)-azetidine-2-carboxamide0.38>18>18
Azetidine Analog (8i) (R)-azetidine-2-carboxamide0.34>18>18
Table 3: Binding Affinity - STAT3

Isothermal titration calorimetry (ITC) data confirms the high-affinity binding of azetidine-containing inhibitors to the STAT3 protein.

CompoundStructureBinding Affinity (Kd) to STAT3 (nM)Reference
Azetidine Analog (7g) (R)-azetidine-2-carboxamide880
Azetidine Analog (9k) (R)-azetidine-2-carboxamide960

Note: Direct comparative Kd values for proline analogs were not provided in the source material.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Peptide Synthesis and Purification

Peptides incorporating this compound can be synthesized using standard solid-phase peptide synthesis (SPPS) or solution-phase synthesis methods.[3][4]

Workflow for Solid-Phase Peptide Synthesis (SPPS):

Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Coupling 3. Amino Acid Coupling (Aze or Pro) Washing 4. Washing Coupling->Washing Repeat Repeat Steps 2-4 Washing->Repeat for next amino acid Cleavage 5. Cleavage from Resin & Purification (RP-HPLC) Washing->Cleavage after last amino acid Repeat->Cleavage Final Final Peptide Cleavage->Final Deproterition Deproterition Deproterition->Coupling

A simplified workflow for Solid-Phase Peptide Synthesis (SPPS).

Purification: The crude peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[5]

Conformational Analysis: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to analyze the secondary structure of peptides in solution.[6][7]

Experimental Procedure:

  • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The peptide concentration typically ranges from 0.1 to 1 mg/mL.

  • Blank Measurement: Record the CD spectrum of the buffer alone.

  • Sample Measurement: Record the CD spectrum of the peptide solution under the same conditions.

  • Data Processing: Subtract the buffer spectrum from the peptide spectrum to obtain the final CD spectrum of the peptide.

  • Analysis: Analyze the resulting spectrum for characteristic signals of α-helices, β-sheets, and turns.

SamplePrep Peptide Solution Preparation Blank Buffer Blank Measurement SamplePrep->Blank Sample Peptide Sample Measurement SamplePrep->Sample Processing Spectrum Subtraction Blank->Processing Sample->Processing Analysis Secondary Structure Analysis Processing->Analysis

Workflow for Circular Dichroism (CD) Spectroscopy.
In Vitro Plasma Stability Assay

This assay assesses the resistance of peptides to degradation by plasma proteases.

Experimental Procedure:

  • Incubation: Incubate the test peptide (e.g., at 1 µM) in plasma (human, rat, etc.) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: Stop the enzymatic degradation by adding a quenching solution (e.g., acetonitrile or trichloroacetic acid).

  • Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining intact peptide.

  • Half-life Calculation: Determine the half-life (t1/2) of the peptide by plotting the percentage of remaining peptide against time.[8]

Incubate Incubate Peptide in Plasma at 37°C Sample Collect Aliquots at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench Analyze Quantify Peptide by LC-MS/MS Quench->Analyze Calculate Calculate Half-life (t½) Analyze->Calculate

Workflow for an in vitro plasma stability assay.
Binding Affinity Assays

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors the binding of an analyte (e.g., a peptide) to a ligand (e.g., a target protein) immobilized on a sensor surface in real-time. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd) can be calculated.

Signaling Pathways and Logical Relationships

The incorporation of this compound can influence various cellular signaling pathways by modulating the conformation and stability of peptide-based inhibitors or agonists. For example, in the case of STAT3 inhibition, the enhanced binding affinity of azetidine-containing peptides leads to more effective disruption of the STAT3 signaling cascade, which is often dysregulated in cancer.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer AzePeptide Azetidine-Peptide Inhibitor AzePeptide->STAT3 inhibits dimerization DNA DNA STAT3_dimer->DNA translocates to nucleus & binds Gene Target Gene Transcription DNA->Gene Cytokine Cytokine Cytokine->Receptor

Inhibition of the JAK-STAT3 signaling pathway by an Azetidine-peptide inhibitor.

Conclusion

The incorporation of this compound into peptide therapeutics presents a promising strategy for enhancing their pharmacological properties. The altered conformational preferences, leading to the formation of γ-turns and increased flexibility, can result in improved binding affinity and biological activity, as demonstrated by the potent STAT3 inhibitors. While direct quantitative data on proteolytic stability remains an area for further investigation, the use of non-natural amino acids is a well-established method for increasing resistance to enzymatic degradation. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of this compound-containing peptides in drug discovery and development.

References

Safety Operating Guide

Proper Disposal of Azetidine-2-carboxamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Azetidine-2-carboxamide as a hazardous substance. Protective measures are essential during handling and disposal. This guide provides detailed operational and disposal plans for this compound, ensuring the safety of researchers, scientists, and drug development professionals, while maintaining compliance with standard laboratory safety protocols.

Immediate Safety and Handling

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A properly fitted laboratory coat.

Quantitative Data Summary

Due to the limited availability of specific toxicological data for this compound, the following table includes information on the closely related compound, L-Azetidine-2-carboxylic acid, for reference.

PropertyValueSource
GHS Hazard Statements H303: May be harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationPubChem[1]
Toxicity of Analog L-Azetidine-2-carboxylic acid is a toxic and teratogenic agent that can be misincorporated into proteins in place of proline, potentially altering collagen, keratin, and hemoglobin, and causing protein misfolding.[2][3]Wikipedia, MedchemExpress[2][3]

Spill Management Protocol

In the event of a spill, immediate action is required to contain the material and prevent exposure.

For Small Spills:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.

  • Collect the absorbent material and contaminated debris into a clearly labeled, sealable hazardous waste container.

For Large Spills:

  • Evacuate the immediate area.

  • Contact your institution's Environmental Health and Safety (EHS) department for guidance on cleanup and disposal.

Step-by-Step Disposal Protocol

As a precautionary measure, this compound should be disposed of as hazardous chemical waste. Do not discharge down the drain or dispose of in regular trash.

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials, in a designated and compatible hazardous waste container.

    • Ensure the container is made of a material that will not react with the waste.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area.

    • This area should be away from incompatible materials, particularly strong oxidizing agents and acids, as these are incompatible with the analog Azetidine-2-carboxylic acid.[4]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Provide them with all available information regarding the waste.

Experimental Protocol: In-Laboratory Deactivation (for consideration by trained professionals only)

While collection and disposal via a certified contractor is the primary recommended route, in-laboratory deactivation may be considered by trained personnel with a thorough understanding of the chemical reactivity. The following is a conceptual protocol based on the general reactivity of amides and azetidines and should be validated on a small scale before implementation. The goal is to hydrolyze the amide and potentially open the azetidine ring to form less hazardous compounds.

Materials:

  • This compound waste

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M) for neutralization

  • pH indicator paper or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., round-bottom flask) within a fume hood

Procedure:

  • Setup: Perform the entire procedure in a certified chemical fume hood while wearing appropriate PPE.

  • Dilution: If the waste is in a solid form or a concentrated solution, dilute it carefully with water in the reaction vessel.

  • Hydrolysis:

    • Slowly add an excess of sodium hydroxide solution to the stirred waste mixture.

    • Gently heat the mixture (e.g., to 50-60°C) to accelerate the hydrolysis of the amide bond. This may also promote the opening of the strained azetidine ring. The reaction progress can be monitored by an appropriate analytical method if available (e.g., TLC, LC-MS).

  • Cooling and Neutralization:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully neutralize the resulting solution by slowly adding hydrochloric acid while monitoring the pH. Adjust the final pH to be within the range acceptable for your institution's aqueous waste disposal (typically between 6 and 8).

  • Disposal of Neutralized Waste:

    • Consult your institution's EHS guidelines to determine if the neutralized aqueous waste can be discharged to the sanitary sewer. If not, it must be collected as hazardous aqueous waste.

Disposal Workflow Diagram

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation and Handling cluster_collection Waste Collection and Storage cluster_disposal_options Disposal Options cluster_deactivation_protocol Conceptual Deactivation Protocol Start Start: this compound Waste Generated PPE Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Start->PPE FumeHood Work in a Chemical Fume Hood Start->FumeHood CollectWaste Collect Waste in a Compatible Container FumeHood->CollectWaste LabelWaste Label Container: 'Hazardous Waste' 'this compound' Date CollectWaste->LabelWaste StoreWaste Store in Designated Satellite Accumulation Area LabelWaste->StoreWaste EHS_Disposal Arrange for Pickup by EHS or Licensed Contractor StoreWaste->EHS_Disposal Deactivation In-Lab Deactivation (Trained Personnel Only) StoreWaste->Deactivation End End: Waste Disposed EHS_Disposal->End Hydrolysis Alkaline Hydrolysis Deactivation->Hydrolysis Follow Protocol Neutralization Neutralize Solution Hydrolysis->Neutralization FinalDisposal Dispose of Neutralized Waste per Institutional Guidelines Neutralization->FinalDisposal FinalDisposal->End

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Azetidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling Azetidine-2-carboxamide in a laboratory setting. The following procedures are critical for ensuring personal safety and proper disposal.

This compound is a valuable building block in pharmaceutical development and biochemical research.[1] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the safety protocols for the closely related compound, Azetidine-2-carboxylic acid. This structural analog is known to be a toxic and teratogenic agent that can be misincorporated into proteins in place of proline.[2][3][4][5] Therefore, cautious handling is imperative.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure.

PPE Category Specification Rationale
Hand Protection Wear appropriate protective gloves (e.g., Nitrile rubber).To prevent skin contact.[6][7][8]
Eye Protection Chemical safety goggles or glasses with side shields conforming to EN166 or OSHA 29 CFR 1910.133.[6][7][8]To protect eyes from dust and splashes.
Skin and Body Wear appropriate protective clothing to prevent skin exposure.[6][7][8] A lab coat is required.To prevent contamination of personal clothing.
Respiratory Use a NIOSH (US) or CEN (EU) approved respirator with a type N95 (US) or type P1 (EN 143) dust mask where dust is generated.[7][9]To prevent inhalation of dust particles.[6][10]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is crucial for safe handling.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[6][7]

  • Ensure appropriate exhaust ventilation is available where dust may be formed.[7][10]

  • Have an eyewash station and safety shower readily accessible.

2. Handling the Compound:

  • Avoid contact with skin, eyes, and clothing.[6][7][8]

  • Minimize dust generation and accumulation.[6]

  • Do not eat, drink, or smoke in the handling area.[7][11]

  • Wash hands thoroughly after handling.[6][7][8]

3. Storage:

  • Store in a tightly closed container.[6][7][8]

  • Keep in a cool, dry, and well-ventilated place.[6][7][10]

  • Incompatible with strong oxidizing agents and strong acids.[7][8]

4. Accidental Release:

  • Use personal protective equipment.[7][10]

  • Avoid dust formation.[7][10]

  • Sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[6][7][10]

  • Do not allow the product to enter drains.[7][10]

Emergency First Aid Procedures

Exposure Route First Aid Protocol
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6][7][10][12]
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[6][7][10][12]
Eye Contact Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6][12]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[6][7][10][12]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Collection: Collect all solid waste in a clearly labeled, sealed container. Collect any liquid waste containing the compound in a separate, appropriately labeled container.

  • Disposal: Dispose of the waste material in accordance with federal, state, and local environmental control regulations.[10] Do not dispose of it down the drain.

Workflow for Safe Handling of this compound

G prep Preparation - Verify fume hood function - Assemble all necessary PPE don_ppe Don PPE - Lab coat - Gloves - Safety Goggles prep->don_ppe handling Chemical Handling - Work within fume hood - Minimize dust generation - Avoid contact don_ppe->handling post_handling Post-Handling Procedures - Securely close container - Clean work area handling->post_handling disposal Waste Disposal - Collect in labeled hazardous waste container - Follow institutional protocols handling->disposal spill Spill or Exposure Event handling->spill doff_ppe Doff PPE - Remove gloves and lab coat - Wash hands thoroughly post_handling->doff_ppe storage Storage - Tightly sealed container - Cool, dry, ventilated area post_handling->storage first_aid Administer First Aid - Follow specific protocols - Seek medical attention spill->first_aid

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Azetidine-2-carboxamide

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